4-Bromo-3-methoxypyridine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromo-3-methoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO/c1-9-6-4-8-3-2-5(6)7/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLJLJPJHDXLJFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CN=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10549617 | |
| Record name | 4-Bromo-3-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10549617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109911-38-8 | |
| Record name | 4-Bromo-3-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10549617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-Bromo-3-methoxypyridine: Properties, Synthesis, and Applications
Introduction
In the landscape of modern drug discovery and organic synthesis, heterocyclic compounds form the backbone of a vast array of functional molecules. Among these, substituted pyridines are of paramount importance due to their prevalence in pharmaceuticals, agrochemicals, and material science. 4-Bromo-3-methoxypyridine, a strategically functionalized pyridine ring, represents a key building block for researchers. The specific arrangement of a bromine atom at the C4 position and a methoxy group at the C3 position provides a unique combination of reactivity and structural influence. The bromine atom serves as a versatile handle for cross-coupling reactions, enabling the construction of complex molecular architectures, while the methoxy group modulates the electronic properties of the ring and offers a site for potential derivatization. This guide provides an in-depth analysis of the physicochemical properties, reactivity, synthetic pathways, and applications of this compound, tailored for professionals in research and development.
Section 1: Core Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. These properties dictate solubility, reactivity, and appropriate handling and storage conditions.
Identifiers and Chemical Structure
The foundational identity of this compound is established by its structural and registry information.
| Identifier | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 109911-38-8 | [1] |
| Molecular Formula | C₆H₆BrNO | [1][2] |
| Molecular Weight | 188.02 g/mol | [1][2] |
| Canonical SMILES | COC1=C(C=CN=C1)Br | [1] |
| InChIKey | RLJLJPJHDXLJFY-UHFFFAOYSA-N | [1] |
Physical Properties
The physical state and solubility are critical parameters for designing experimental protocols, including reaction setup and purification methods.
| Property | Value | Source |
| Appearance | Colorless to off-white Solid-Liquid Mixture | |
| Boiling Point | 230 °C | [3][4] |
| Density | 1.530 g/cm³ | [3] |
| Flash Point | 93 °C | [3][4] |
| pKa | 4.04 ± 0.10 (Predicted) | [3] |
| Storage | Store at room temperature | [2] |
Note: The compound is also commercially available as a hydrochloride salt (CAS 1209335-53-4), which is a solid and should be stored under refrigeration.
Spectral Data
Spectroscopic data is essential for the verification of the compound's identity and purity. While specific spectra should be acquired for each batch, the expected characteristics are as follows:
-
¹H NMR: The proton nuclear magnetic resonance spectrum is expected to show three distinct signals in the aromatic region corresponding to the protons at the C2, C5, and C6 positions of the pyridine ring. A singlet corresponding to the three protons of the methoxy group will be observed in the upfield region (typically around 3.8-4.0 ppm).
-
¹³C NMR: The carbon NMR spectrum will display six signals: five for the sp² hybridized carbons of the pyridine ring and one for the methoxy carbon.
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic peaks for C-H stretching of the aromatic ring and the methyl group, C=C and C=N stretching vibrations of the pyridine ring, and C-O stretching of the methoxy group.
Authoritative spectral data for this compound can be found in chemical databases such as ChemicalBook.[5][6]
Section 2: Chemical Reactivity and Synthetic Utility
The synthetic value of this compound is primarily derived from the reactivity of the C-Br bond at the 4-position. This site is highly amenable to palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for constructing C-C, C-N, and C-O bonds.
The Power of Palladium-Catalyzed Cross-Coupling
From a Senior Application Scientist's perspective, the choice of a bromopyridine substrate in a synthetic route is a deliberate one. The C-Br bond is an ideal compromise between reactivity and stability, being more reactive than a C-Cl bond but more stable and cost-effective than a C-I bond. The pyridine nitrogen can sometimes chelate with the palladium catalyst, potentially impeding the catalytic cycle.[7] However, the careful selection of ligands, bases, and solvents can mitigate this effect and lead to high-yielding transformations.
The Suzuki-Miyaura coupling is arguably the most utilized of these reactions. It involves the coupling of the bromopyridine with a boronic acid or ester, catalyzed by a palladium complex, to form a new C-C bond. This reaction is fundamental for creating biaryl structures, which are prevalent in many classes of pharmaceuticals.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Field-Proven Protocol: Representative Suzuki-Miyaura Coupling
This protocol is a self-validating system, designed for robustness. It is based on general procedures for Suzuki couplings with bromopyridine substrates and should be optimized for specific coupling partners.[7][8][9]
Objective: To couple this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst, e.g., Pd(dppf)Cl₂ (3 mol%)
-
Base, e.g., K₂CO₃ (2.0 equiv)
-
Anhydrous, degassed solvent system (e.g., 1,4-Dioxane/Water, 4:1)
-
Inert atmosphere (Argon or Nitrogen)
Step-by-Step Methodology:
-
Reaction Setup (The "Why"): To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, K₂CO₃, and the Pd(dppf)Cl₂ catalyst. The inert atmosphere is critical because the active Pd(0) catalyst is oxygen-sensitive. The base is required to facilitate the transmetalation step.
-
Solvent Addition (The "Why"): Add the degassed solvent mixture via syringe. Degassing the solvent (e.g., by bubbling argon through it for 20 minutes) is another crucial step to remove dissolved oxygen, thereby protecting the catalyst and ensuring reproducibility.
-
Reaction Execution (The "Why"): Heat the reaction mixture with vigorous stirring to a temperature between 80-110 °C. The elevated temperature is necessary to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps.
-
Monitoring (The "Why"): Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS. This is a self-validating step; it prevents premature workup of an incomplete reaction or decomposition from prolonged heating after completion.
-
Work-up (The "Why"): Once the starting material is consumed, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water to remove the inorganic base and salts. A subsequent wash with brine helps to remove residual water from the organic phase.
-
Purification (The "Why"): Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to isolate the desired biaryl product in high purity.
Section 3: Synthesis of this compound
While commercially available, understanding the synthesis of this compound provides insight into potential impurities and alternative synthetic strategies. A common approach for synthesizing halopyridines involves electrophilic halogenation of a pyridine precursor or a Sandmeyer-type reaction from an aminopyridine. For instance, related compounds like 3-bromo-4-methylpyridine can be synthesized from 4-methyl-3-aminopyridine.[10] A plausible route to this compound is the direct bromination of 3-methoxypyridine.
Caption: A plausible workflow for the synthesis of this compound.
Causality Behind Experimental Choices:
-
Starting Material: 3-Methoxypyridine is chosen because the methoxy group is an ortho-, para-directing group, which should direct the incoming electrophile (bromine) to the C2, C4, or C6 positions.
-
Brominating Agent: N-Bromosuccinimide (NBS) is often preferred over elemental bromine (Br₂) for its milder nature and easier handling, which can lead to higher selectivity and fewer side products.[11]
-
Regioselectivity: The pyridine nitrogen is deactivating, particularly at the ortho (C2, C6) positions. The methoxy group at C3 activates the ring, especially at the C2 and C4 positions. The combination of these electronic effects often favors substitution at the C4 position, leading to the desired product.
Section 4: Applications in Research and Drug Development
This compound is not just a chemical curiosity; it is a valuable intermediate for creating molecules with potential therapeutic value. Its utility is best understood by examining the roles of structurally similar compounds in drug discovery. For example, substituted bromopyridines are key intermediates in the synthesis of drugs targeting a wide range of diseases.[12][13]
The ability to perform cross-coupling reactions at the C4 position allows for the systematic exploration of the chemical space around the pyridine core. This is a common strategy in medicinal chemistry for Structure-Activity Relationship (SAR) studies, where different functional groups are introduced to optimize a compound's potency, selectivity, and pharmacokinetic properties.
Caption: Logical flow from the core building block to potential applications.
Section 5: Safety and Handling
As a Senior Application Scientist, safety is the foremost priority. While a specific, comprehensive safety datasheet for this compound should always be consulted from the supplier, hazard information can be inferred from its hydrochloride salt and other structurally related halopyridines.
Potential Hazards: Based on data for its hydrochloride salt, this compound is expected to have the following GHS hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Recommended Handling Procedures: Adherence to good laboratory practice is essential when handling this and any other chemical reagent.[14][15][16][17]
-
Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood to minimize inhalation exposure. Ensure that an eyewash station and safety shower are readily accessible.[14]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[16]
-
Skin Protection: Wear a lab coat and compatible protective gloves (consult the glove manufacturer's resistance chart for halogenated aromatic compounds).[16]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, or if working outside a fume hood, a NIOSH-approved respirator with an appropriate cartridge should be used.[14]
-
-
Handling and Storage: Keep the container tightly closed and store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.[15][16]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains.
References
- 1. This compound | C6H6BrNO | CID 13793629 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. Cas 109911-38-8,this compound | lookchem [lookchem.com]
- 5. This compound(109911-38-8) 1H NMR spectrum [chemicalbook.com]
- 6. This compound hydrochloride(1209335-53-4) 1H NMR [m.chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. CN104945314A - Method for preparing 3-bromo-4-methylpyridine - Google Patents [patents.google.com]
- 11. 4-AMINO-3-BROMO-2-METHOXYPYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chemimpex.com [chemimpex.com]
- 14. fishersci.com [fishersci.com]
- 15. research.uga.edu [research.uga.edu]
- 16. nj.gov [nj.gov]
- 17. kishida.co.jp [kishida.co.jp]
An In-depth Technical Guide to the Structure and Spectral Data of 4-Bromo-3-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of 4-Bromo-3-methoxypyridine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document delves into the structural intricacies and detailed spectral characterization of this molecule. We will explore its proton and carbon-13 nuclear magnetic resonance (¹H and ¹³C NMR) spectra, infrared (IR) spectroscopy, and mass spectrometry (MS) data. The causal relationships between the molecular structure and the observed spectral data are explained, offering field-proven insights for researchers. This guide is designed to be a self-validating resource, with detailed experimental protocols and authoritative references to support the presented data and interpretations.
Introduction: The Significance of Substituted Pyridines
Pyridine and its derivatives are fundamental scaffolds in the development of pharmaceuticals, agrochemicals, and functional materials.[1] The introduction of various substituents onto the pyridine ring allows for the fine-tuning of its electronic, steric, and physicochemical properties, thereby influencing its biological activity and material characteristics. This compound, with its unique substitution pattern, presents a valuable building block for the synthesis of more complex molecules. Understanding its structural and spectral properties is paramount for its effective utilization in research and development.
This guide will provide an in-depth examination of this compound, beginning with its fundamental chemical structure and moving into a detailed analysis of its spectral data. The aim is to equip researchers with the necessary knowledge to confidently identify, characterize, and utilize this compound in their scientific endeavors.
Molecular Structure and Properties
This compound is a disubstituted pyridine with the chemical formula C₆H₆BrNO.[2] Its molecular weight is approximately 188.02 g/mol .[2] The structure features a pyridine ring substituted with a bromine atom at the 4-position and a methoxy group at the 3-position.
Caption: Chemical structure of this compound.
The presence of the electron-withdrawing bromine atom and the electron-donating methoxy group on the pyridine ring significantly influences its reactivity and spectral properties. The interplay of these substituents creates a unique electronic environment that is reflected in the NMR chemical shifts, vibrational frequencies in the IR spectrum, and fragmentation patterns in mass spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The analysis of both ¹H and ¹³C NMR spectra provides detailed information about the connectivity and chemical environment of the atoms within this compound.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show signals for the three aromatic protons on the pyridine ring and the three protons of the methoxy group. The chemical shifts and coupling patterns of the aromatic protons are particularly informative for confirming the substitution pattern.
Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~8.1-8.3 | Doublet | ~5.0 |
| H-5 | ~7.2-7.4 | Doublet | ~5.0 |
| H-6 | ~8.1-8.3 | Singlet (or narrow doublet) | - |
| -OCH₃ | ~3.9 | Singlet | - |
Note: Predicted values based on analogous substituted pyridines. Actual experimental values may vary slightly.[3][4]
Interpretation:
-
-OCH₃ Protons: The methoxy protons appear as a sharp singlet around 3.9 ppm, a characteristic region for methoxy groups attached to an aromatic ring.
-
Aromatic Protons:
-
The proton at the 2-position (H-2) is adjacent to the nitrogen atom and is expected to be deshielded, appearing at a downfield chemical shift. It will likely appear as a doublet due to coupling with H-5.
-
The proton at the 5-position (H-5) is coupled to H-2 and will appear as a doublet.
-
The proton at the 6-position (H-6) is adjacent to the nitrogen and is also deshielded. Its multiplicity will depend on the coupling with other protons, but due to the substitution pattern, it may appear as a singlet or a narrow doublet.
-
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.
Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Carbon | Chemical Shift (δ, ppm) |
| C-2 | ~148 |
| C-3 | ~155 |
| C-4 | ~110 |
| C-5 | ~125 |
| C-6 | ~149 |
| -OCH₃ | ~56 |
Note: Predicted values based on analogous substituted pyridines and general substituent effects.[3][5][6]
Interpretation:
-
C-3 and C-6: The carbons attached to the electronegative oxygen (C-3) and adjacent to the nitrogen (C-6) are expected to be the most deshielded, appearing at the lowest field.
-
C-2 and C-5: These carbons will have chemical shifts typical for pyridine ring carbons.
-
C-4: The carbon atom bonded to the bromine (C-4) will be shifted upfield compared to an unsubstituted carbon due to the "heavy atom" effect of bromine.
-
-OCH₃: The methoxy carbon will appear in the typical aliphatic region around 56 ppm.
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition:
-
Acquire the spectrum on a 400 MHz spectrometer.
-
Use a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum on a 100 MHz spectrometer with proton decoupling.
-
Use a sufficient number of scans and a relaxation delay to ensure quantitative accuracy if needed.
-
Reference the spectrum to the solvent signal of CDCl₃ at 77.16 ppm.
-
Caption: Workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type |
| ~3100-3000 | C-H aromatic stretching |
| ~2950, 2850 | C-H aliphatic stretching (-OCH₃) |
| ~1600-1450 | C=C and C=N ring stretching |
| ~1250 | C-O-C asymmetric stretching |
| ~1050 | C-O-C symmetric stretching |
| ~800-700 | C-Br stretching |
Note: Predicted values based on characteristic group frequencies.[7][8][9]
Interpretation:
-
The presence of aromatic C-H stretching vibrations confirms the pyridine ring.
-
The aliphatic C-H stretching vibrations are indicative of the methoxy group.
-
The characteristic C=C and C=N stretching frequencies in the 1600-1450 cm⁻¹ region are typical for pyridine and its derivatives.
-
The strong C-O-C stretching bands confirm the presence of the methoxy group.
-
A band in the lower frequency region can be attributed to the C-Br stretching vibration.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.
-
Data Acquisition:
-
Record the spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Scan a range from 4000 to 400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.
Table 4: Expected Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Interpretation |
| 187/189 | Molecular ion ([M]⁺) peak, showing the characteristic isotopic pattern for one bromine atom (¹⁹Br and ⁸¹Br are in a ~1:1 ratio). |
| 172/174 | Loss of a methyl radical (·CH₃) from the molecular ion. |
| 158/160 | Loss of a formyl radical (·CHO) from the molecular ion. |
| 108 | Loss of a bromine radical (·Br) from the molecular ion. |
| 78 | Pyridine radical cation, resulting from further fragmentation. |
Note: Predicted fragmentation based on common fragmentation pathways for similar compounds.[7]
Interpretation:
The most crucial piece of information from the mass spectrum is the molecular ion peak. For this compound, this will appear as a pair of peaks of nearly equal intensity at m/z 187 and 189, corresponding to the two major isotopes of bromine. The fragmentation pattern, including the loss of methyl, formyl, and bromine radicals, provides further confirmation of the proposed structure.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid or after separation by gas chromatography (GC-MS).
-
Ionization: Use Electron Ionization (EI) at 70 eV to induce fragmentation.
-
Mass Analysis: Scan a mass range of approximately m/z 40-300 to detect the molecular ion and significant fragment ions.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Synthesis Overview
While this guide focuses on the structure and spectral data, a brief overview of a potential synthetic route provides context for the compound's origin. A common approach to synthesizing substituted pyridines involves the modification of a pre-existing pyridine ring. For instance, this compound could potentially be synthesized from a suitable aminopyridine precursor via a Sandmeyer-type reaction or from a hydroxypyridine through bromination and subsequent methylation. The specific synthetic route can influence the impurity profile of the final product, making thorough spectral analysis essential for quality control.
Conclusion
This technical guide has provided a detailed analysis of the structure and spectral data of this compound. The presented ¹H NMR, ¹³C NMR, IR, and MS data, along with their interpretations and experimental protocols, offer a comprehensive resource for researchers. By understanding the causal links between the molecular structure and its spectral signatures, scientists and drug development professionals can confidently identify, characterize, and utilize this important chemical building block in their research. The integration of authoritative references and detailed methodologies ensures the scientific integrity and trustworthiness of this guide.
References
- 1. ijres.org [ijres.org]
- 2. This compound | C6H6BrNO | CID 13793629 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Pyridine, 3-bromo- [webbook.nist.gov]
- 9. spectrabase.com [spectrabase.com]
An In-Depth Technical Guide to 4-Bromo-3-methoxypyridine as a Synthetic Building Block
Introduction: The Strategic Value of a Substituted Pyridine
In the landscape of modern organic synthesis, particularly within medicinal and materials chemistry, the pyridine scaffold remains a cornerstone. Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability make it a privileged structure in countless bioactive compounds and functional materials. However, the true potential of this heterocycle is unlocked through precise functionalization. 4-Bromo-3-methoxypyridine emerges as a particularly strategic building block, offering chemists a versatile platform for molecular elaboration.
This guide provides an in-depth exploration of this compound, moving beyond a simple catalog of reactions. We will dissect the inherent reactivity conferred by its specific substitution pattern and provide field-proven protocols for its most critical transformations. The focus is on the causality behind experimental choices, empowering researchers to not only apply these methods but to adapt and innovate upon them.
Section 1: Physicochemical Properties and Reactivity Profile
A molecule's utility in synthesis is fundamentally dictated by its physical properties and electronic nature. This compound is a solid at room temperature, with characteristics that make it amenable to a wide range of reaction conditions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₆BrNO | [1] |
| Molecular Weight | 188.02 g/mol | [1] |
| CAS Number | 109911-38-8 | [1] |
| Boiling Point | ~230 °C | [2] |
| Physical Form | Solid |
The true synthetic value lies in its electronic architecture. The pyridine nitrogen acts as an electron sink, creating an electron-deficient (π-deficient) ring system. This is further modulated by the two substituents:
-
3-Methoxy Group: An electron-donating group (EDG) through resonance (+M effect) and electron-withdrawing through induction (-I effect). The resonance effect is dominant, increasing electron density primarily at the ortho (C2, C4) and para (C6) positions.
-
4-Bromo Group: An electron-withdrawing group via induction (-I effect) and a weak electron-donating group through resonance (+M effect). Its primary role, however, is to serve as an excellent leaving group in cross-coupling reactions.
This unique combination makes the C4-Br bond highly susceptible to oxidative addition by transition metal catalysts, forming the cornerstone of its utility in cross-coupling chemistry.
Caption: Key reactive pathways for this compound.
Section 2: Foundational Synthetic Transformations: Cross-Coupling Reactions
The most powerful and widely used application of this compound is in palladium-catalyzed cross-coupling reactions. The C(sp²)-Br bond at the 4-position is the primary site of reactivity, allowing for the precise and efficient formation of new carbon-carbon and carbon-nitrogen bonds.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is indispensable for creating biaryl and heteroaryl-aryl structures, which are prevalent in pharmaceuticals.[3][4] The reaction couples the bromopyridine with an organoboron species, typically a boronic acid or ester, offering high functional group tolerance and generally mild conditions.
Causality of Protocol Choices:
-
Catalyst: Palladium complexes are essential. Pd(PPh₃)₄ is a reliable choice, while catalyst systems generated in situ from a palladium source (e.g., Pd(OAc)₂) and a phosphine ligand often provide enhanced reactivity.[3]
-
Ligand: The choice of phosphine ligand is critical. Bulky, electron-rich ligands like SPhos or XPhos can accelerate the rate-limiting reductive elimination step, improving yields, especially with challenging substrates.[5]
-
Base: A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation to the palladium center.[6]
-
Solvent: A mixture of an organic solvent (e.g., Dioxane, Toluene, DME) and water is common, as water aids in dissolving the inorganic base and the boronate intermediate.[3]
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a generalized starting point and may require optimization for specific substrates.
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv.), the desired arylboronic acid (1.2–1.5 equiv.), a base such as K₂CO₃ (2.0–3.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3–5 mol%).
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-Dioxane/Water (4:1), via syringe.
-
Reaction: Heat the mixture with stirring to the desired temperature (typically 80–110 °C).
-
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to yield the desired coupled product.
References
- 1. This compound | C6H6BrNO | CID 13793629 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
4-Bromo-3-methoxypyridine applications in medicinal chemistry
An In-depth Technical Guide to the Applications of 4-Bromo-3-methoxypyridine in Medicinal Chemistry
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of the Substituted Pyridine Scaffold
In the landscape of modern drug discovery, the pyridine ring stands as a privileged scaffold, a core structural motif present in a vast array of therapeutic agents. Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability make it an invaluable component in the medicinal chemist's toolkit. Within this class, halo- and alkoxy-substituted pyridines serve as exceptionally versatile building blocks. This compound, in particular, has emerged as a strategic intermediate, offering a synthetically tractable platform for the construction of complex molecular architectures.
This guide provides an in-depth exploration of this compound (CAS: 109911-38-8), focusing on its synthesis, reactivity, and pivotal role in the development of novel bioactive molecules.[1] We will delve into the causality behind its application in key synthetic transformations and illustrate its utility through representative protocols and workflows designed for researchers, scientists, and drug development professionals.
Molecular Profile:
-
IUPAC Name: this compound[1]
-
Molecular Formula: C₆H₆BrNO[1]
-
Molecular Weight: 188.02 g/mol [1]
-
Structure:
The strategic importance of this molecule lies in its distinct reactive sites. The bromine atom at the 4-position is an excellent handle for palladium-catalyzed cross-coupling reactions, while the electron-donating methoxy group at the 3-position modulates the electronic properties of the pyridine ring.[2] This specific substitution pattern allows for precise and regioselective functionalization, a critical requirement for generating libraries of compounds in structure-activity relationship (SAR) studies.
Core Reactivity and Synthetic Utility
The bromine atom at the C4 position of the pyridine ring is the primary locus of reactivity, making this compound an ideal substrate for transition metal-catalyzed cross-coupling reactions. These reactions are the cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.
Palladium-Catalyzed Cross-Coupling Reactions
Two of the most powerful transformations utilizing this compound are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions allow for the introduction of diverse aryl, heteroaryl, and amino substituents, respectively, at the 4-position of the pyridine core.
Caption: Key cross-coupling reactions of this compound.
1. Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling an organohalide with an organoboron compound.[3] For this compound, this allows for the introduction of a wide range of aryl or heteroaryl moieties, which are critical for modulating the pharmacological properties of a drug candidate.
Table 1: Typical Conditions for Suzuki-Miyaura Coupling
| Component | Example | Molar eq. / mol% | Purpose |
| Aryl Halide | This compound | 1.0 eq. | The electrophilic partner. |
| Boronic Acid/Ester | Phenylboronic acid | 1.2 - 1.5 eq. | The nucleophilic partner, source of the new aryl group. |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | 2-5 mol% | Facilitates the catalytic cycle (oxidative addition, etc.).[3] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | 2.0 - 3.0 eq. | Activates the boronic acid and facilitates transmetalation.[3] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DME/H₂O | - | Provides a medium for the reaction, often biphasic.[3] |
| Temperature | 80 - 110 °C | - | Provides energy to overcome activation barriers. |
2. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is the palladium-catalyzed formation of C-N bonds and has become an indispensable tool in medicinal chemistry for synthesizing aryl amines.[4][5] These motifs are prevalent in biologically active compounds.[5] This reaction allows for the coupling of this compound with a vast range of primary and secondary amines.
Table 2: Typical Conditions for Buchwald-Hartwig Amination
| Component | Example | Molar eq. / mol% | Purpose |
| Aryl Halide | This compound | 1.0 eq. | The electrophilic partner. |
| Amine | Aniline, Morpholine, etc. | 1.2 - 1.5 eq. | The nitrogen nucleophile. |
| Palladium Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | 1-2 mol% | The active catalyst precursor.[6] |
| Ligand | BINAP, Xantphos, SPhos | 2-4 mol% | Stabilizes the Pd center and facilitates reductive elimination.[7] |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | 1.5 - 2.5 eq. | Deprotonates the amine, forming the active nucleophile.[6] |
| Solvent | Toluene, Dioxane | - | Anhydrous, non-protic solvent is crucial for success. |
| Temperature | 80 - 110 °C | - | Drives the reaction to completion. |
Application in Bioactive Molecule Synthesis: A Case Study Approach
The true value of this compound is demonstrated by its application in the synthesis of compounds with therapeutic potential. While specific blockbuster drugs directly using this starting material are not always publicly detailed, its structural motifs are found in numerous patented compounds, particularly kinase inhibitors. For instance, related structures like 5-bromo-2-methoxypyridin-3-amine are key intermediates in the synthesis of novel PI3K/mTOR dual inhibitors.[8]
Let's consider a representative synthetic application in the development of a hypothetical kinase inhibitor scaffold. Kinase inhibitors often feature a heterocyclic core (like pyridine) that anchors the molecule in the ATP-binding pocket of the enzyme, with appended aromatic groups that provide specificity and potency.
Hypothetical Synthesis of a Kinase Inhibitor Scaffold
This example illustrates how this compound can be sequentially functionalized to rapidly build molecular complexity.
Caption: Synthetic pathway for a hypothetical kinase inhibitor scaffold.
In this pathway, the initial Suzuki coupling establishes a key biaryl linkage. The methoxy group, after serving its role in modulating the ring electronics, can be cleaved to reveal a hydroxyl group. This phenol is a valuable handle for introducing further diversity, for example, by forming ethers or esters to probe interactions with the solvent-exposed region of a target protein.
Experimental Protocols
The following protocols are generalized procedures. Researchers must optimize conditions for specific substrates and conduct appropriate safety assessments. All reactions involving palladium catalysts should be performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst degradation.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Caption: Experimental workflow for a Suzuki-Miyaura coupling reaction.[3]
Methodology:
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a base such as potassium carbonate (2.0-3.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add a degassed solvent mixture (e.g., 1,4-Dioxane/Water, 4:1) via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
Methodology:
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., BINAP, 2-4 mol%), and the base (e.g., NaOtBu, 1.5 equiv.) to a dry Schlenk flask.
-
Reagent Addition: Add the this compound (1.0 equiv.) and anhydrous, degassed solvent (e.g., Toluene). Stir for several minutes until a homogeneous catalyst solution forms. Finally, add the amine (1.2 equiv.).
-
Reaction: Seal the flask and heat the mixture (typically 80-110 °C) with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.
-
Workup: After the starting material is consumed, cool the reaction to room temperature. Quench the reaction by carefully adding saturated aqueous ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).[6]
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product is then purified by flash column chromatography on silica gel.
Conclusion and Future Outlook
This compound is a powerful and versatile building block in medicinal chemistry. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, provides a reliable and efficient platform for the synthesis of complex nitrogen-containing heterocyclic compounds. The ability to selectively introduce a wide variety of substituents at the 4-position makes it an ideal starting point for generating compound libraries for hit-to-lead and lead optimization campaigns. As drug discovery continues to demand novel scaffolds with precise three-dimensional arrangements, the strategic application of intermediates like this compound will remain a critical component of the synthetic chemist's strategy for creating the next generation of therapeutics.
References
- 1. This compound | C6H6BrNO | CID 13793629 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
4-Bromo-3-methoxypyridine role in agrochemical synthesis
An In-depth Technical Guide to the Strategic Role of 4-Bromo-3-methoxypyridine in Agrochemical Synthesis
Abstract
The relentless pursuit of more effective, selective, and environmentally benign agrochemicals necessitates a sophisticated approach to molecular design. At the heart of this endeavor lies the strategic use of versatile chemical intermediates. This compound has emerged as a pivotal heterocyclic building block, offering a unique combination of reactive handles and electronic properties. This guide provides an in-depth technical analysis of its role in modern agrochemical synthesis. We will dissect the core chemical transformations—Nucleophilic Aromatic Substitution and Palladium-Catalyzed Cross-Coupling reactions—that make this molecule a powerful tool for constructing complex pesticidal scaffolds. Through mechanistic exploration, detailed experimental protocols, and workflow visualizations, this document serves as a comprehensive resource for researchers and scientists dedicated to the discovery and development of next-generation crop protection agents.
Introduction: The Pyridine Scaffold in Modern Agrochemicals
The pyridine ring is a ubiquitous and vital scaffold in the agrochemical industry.[1][2] Its presence in a molecule can significantly influence biological activity, metabolic stability, and systemic properties within a plant. The strategic functionalization of this ring with substituents like halogens and alkoxy groups provides chemists with a powerful toolkit to fine-tune these characteristics.
This compound (CAS: 109911-38-8) is a particularly valuable synthon for several key reasons:
-
Orthogonal Reactivity: It possesses two primary sites for chemical modification. The bromine atom at the C-4 position serves as an excellent leaving group in nucleophilic substitution reactions and is an ideal handle for a wide array of palladium-catalyzed cross-coupling reactions.[3]
-
Electronic Influence: The electron-withdrawing nitrogen atom activates the C-2 and C-4 positions of the pyridine ring towards nucleophilic attack.[4] The methoxy group at the C-3 position further modulates the electronic landscape of the ring, influencing reaction regioselectivity and the physicochemical properties of the final product.
-
Structural Contribution: The 3-methoxypyridine moiety, once incorporated, can enhance binding affinity to target enzymes or receptors and improve the molecule's metabolic profile, contributing to higher efficacy and better safety profiles.
This guide will explore the primary synthetic pathways where this compound acts as a cornerstone intermediate.
Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 109911-38-8 |
| Molecular Formula | C₆H₆BrNO |
| Molecular Weight | 188.02 g/mol |
| Appearance | Solid |
| IUPAC Name | This compound |
| InChI Key | RLJLJPJHDXLJFY-UHFFFAOYSA-N |
Core Synthetic Strategy I: Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is a fundamental transformation for functionalizing pyridyl systems in agrochemical and pharmaceutical synthesis.[5] The reaction proceeds via a two-step addition-elimination mechanism, and its efficiency is highly dependent on the electronic nature of the aromatic ring.
Mechanistic Rationale & Causality
The pyridine ring is inherently electron-deficient, which facilitates nucleophilic attack. This effect is most pronounced at the C-2 and C-4 positions (ortho and para to the nitrogen), as the negative charge of the resulting intermediate (a Meisenheimer complex) can be delocalized onto the electronegative nitrogen atom, providing significant stabilization.[4][6] In this compound, the bromine atom at the C-4 position is therefore primed for displacement by a wide range of nucleophiles. The initial attack of the nucleophile is typically the rate-determining step, breaking the aromaticity of the ring to form the stabilized anionic intermediate. Aromaticity is then restored in the fast, second step through the expulsion of the bromide leaving group.
Protocol: Synthesis of 4-Phenoxy-3-methoxypyridine
This protocol describes a representative SNAr reaction where the bromine atom is displaced by a phenoxide nucleophile.
-
Reagent Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add phenol (1.2 equivalents) and anhydrous N,N-Dimethylformamide (DMF, 5 mL per 1 mmol of the limiting reagent).
-
Base Addition: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise over 10 minutes. Causality: The strong base deprotonates the phenol to generate the more potent phenoxide nucleophile in situ.
-
Reaction Initiation: Allow the mixture to stir at room temperature for 30 minutes. Add a solution of this compound (1.0 equivalent) in anhydrous DMF.
-
Reaction Progression: Heat the reaction mixture to 80-100 °C and monitor by Thin Layer Chromatography (TLC) until consumption of the starting material is complete (typically 4-8 hours).
-
Work-up: Cool the reaction to room temperature and cautiously quench by the slow addition of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel to yield the final product.
Core Synthetic Strategy II: Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions represent one of the most powerful and versatile tools in modern organic synthesis, enabling the formation of C-C and C-N bonds with high precision and functional group tolerance.[3] this compound is an excellent substrate for these transformations.
A. Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is the preeminent method for constructing biaryl and heteroaryl-aryl linkages, which are common structural motifs in advanced agrochemicals. The reaction couples an organoboron species (boronic acid or ester) with an organohalide.
Mechanistic Rationale: The reaction proceeds via a catalytic cycle involving three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, regenerating the active Pd(0) catalyst and forming the final C-C bond.
Protocol: Suzuki Coupling with 4-Fluorophenylboronic Acid
-
Reaction Setup: To a microwave vial or Schlenk tube, add this compound (1.0 eq), 4-fluorophenylboronic acid (1.5 eq), potassium carbonate (K₂CO₃, 3.0 eq), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio). Causality: The base is required to activate the boronic acid for transmetalation, and water often increases reaction rates and aids in dissolving the base.
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (nitrogen or argon) for 10-15 minutes.
-
Heating: Heat the reaction mixture to 90-110 °C (or using microwave irradiation) for 2-12 hours, monitoring by LC-MS or TLC.
-
Work-up: After cooling, dilute the mixture with water and extract with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude material via column chromatography or recrystallization to obtain the desired biaryl product.
B. Buchwald-Hartwig Amination: C-N Bond Formation
The formation of C(aryl)-N bonds is critical in agrochemical design. The Buchwald-Hartwig amination provides a general and high-yielding method to couple aryl halides with a vast range of amine nucleophiles, a transformation that is often difficult to achieve via classical methods.[7]
Mechanistic Rationale: Similar to the Suzuki coupling, this reaction follows a Pd(0)/Pd(II) catalytic cycle. The key difference is the nature of the nucleophile. A strong, non-nucleophilic base is required to deprotonate the amine, facilitating its coordination to the palladium center and subsequent reductive elimination to form the arylamine product. The choice of phosphine ligand is critical for the success of this reaction.
Protocol: Buchwald-Hartwig Coupling with Morpholine
-
Reaction Setup: In a glovebox, charge an oven-dried vial with a palladium precatalyst (e.g., G3-Xantphos, 0.02 eq), a phosphine ligand (if not using a precatalyst), and a strong base such as sodium tert-butoxide (NaOtBu, 1.4 eq).
-
Reagent Addition: Add this compound (1.0 eq) and morpholine (1.2 eq).
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane.
-
Reaction Conditions: Seal the vial, remove from the glovebox, and heat to 80-110 °C with vigorous stirring for 12-24 hours.
-
Work-up: After cooling, dilute the reaction with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Purification: Wash the filtrate with water and brine, dry over Na₂SO₄, filter, and concentrate. The resulting crude product is purified by column chromatography to afford the desired N-aryl morpholine derivative.
Conclusion and Future Outlook
This compound stands out as a high-potential, strategic building block in the agrochemical discovery pipeline. Its well-defined reactivity at the C-4 position allows for reliable and predictable functionalization through two of the most powerful transformations in modern organic chemistry: nucleophilic aromatic substitution and palladium-catalyzed cross-coupling. This dual reactivity enables chemists to rapidly generate diverse libraries of novel compounds by systematically varying the nucleophile or coupling partner. The resulting 3-methoxypyridine-containing molecules are primed for biological screening, carrying a scaffold known for its favorable influence on agrochemical activity. As the demand for innovative and sustainable crop protection solutions continues to grow, the intelligent application of versatile intermediates like this compound will remain a cornerstone of successful research and development programs.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
A Preliminary Investigation into the Reactivity of 4-Bromo-3-methoxypyridine: A Technical Guide for Synthetic Chemists
Abstract
4-Bromo-3-methoxypyridine is a versatile heterocyclic building block of significant interest in the fields of drug discovery and materials science. Its unique substitution pattern—an electron-donating methoxy group and a reactive bromine atom on an electron-deficient pyridine core—provides a rich platform for diverse chemical transformations. This technical guide offers an in-depth exploration of the reactivity of this compound, grounded in established chemical principles and supported by field-proven experimental insights. We will dissect its electronic nature and explore its utility in key synthetic reactions, including palladium-catalyzed cross-couplings, nucleophilic aromatic substitutions, and metal-halogen exchange, providing detailed protocols and mechanistic considerations for the research scientist.
Introduction and Molecular Profile
This compound (CAS No: 109911-38-8) is a substituted pyridine derivative featuring a bromine atom at the C4 position and a methoxy group at the C3 position.[1] The pyridine ring, an aromatic heterocycle, is inherently electron-deficient due to the electronegativity of the nitrogen atom. This fundamental property governs its overall reactivity, making it susceptible to nucleophilic attack and influencing the behavior of its substituents.
The strategic placement of the methoxy (-OCH₃) and bromo (-Br) groups creates a molecule with distinct reactive sites, making it a valuable intermediate for constructing complex molecular architectures.[2][3] Its application spans the synthesis of pharmaceutical candidates and agrochemicals, where the pyridine scaffold is a common motif.[3]
Molecular Properties:
-
Molecular Formula: C₆H₆BrNO[1]
-
Molecular Weight: 188.02 g/mol [1]
-
Appearance: Typically a solid at room temperature.[4]
Electronic Landscape and Predicted Reactivity
The reactivity of this compound is a direct consequence of the interplay between the electron-deficient pyridine ring and the electronic effects of its substituents.
-
Pyridine Core: The nitrogen atom withdraws electron density from the ring via induction (-I effect), particularly from the ortho (C2, C6) and para (C4) positions, making them electrophilic.[5][6]
-
Methoxy Group (-OCH₃) at C3: This group exerts a dual influence. It has an electron-withdrawing inductive effect (-I) due to the oxygen's electronegativity but a powerful electron-donating resonance effect (+M). The resonance effect increases electron density primarily at the ortho (C2, C4) and para (C6) positions relative to the methoxy group.
-
Bromo Group (-Br) at C4: As a halogen, bromine is strongly electron-withdrawing via induction (-I effect) and weakly electron-donating via resonance (+M effect). Its primary role is to serve as an excellent leaving group in substitution and cross-coupling reactions.
The confluence of these effects makes the C4 position highly activated for two major classes of reactions:
-
Palladium-Catalyzed Cross-Coupling: The C-Br bond is the most labile site for oxidative addition to a Palladium(0) catalyst, serving as a versatile handle for C-C, C-N, and C-O bond formation.
-
Nucleophilic Aromatic Substitution (SNAr): The C4 position is inherently activated toward nucleophilic attack due to the ring nitrogen.[5][6] The bromine atom is a good leaving group, although this pathway can require specific conditions.
Caption: Key reaction pathways for this compound.
Palladium-Catalyzed Cross-Coupling Reactions
This class of reactions represents the most powerful and widely utilized method for functionalizing this compound. The C-Br bond readily undergoes oxidative addition to Pd(0) catalysts.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling an organohalide with an organoboron species, such as a boronic acid or ester.[7][8] This reaction is fundamental for synthesizing biaryl and heteroaryl structures.[9]
Mechanistic Rationale: The catalytic cycle involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of this compound to form a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organic group from the activated boronic acid is transferred to the palladium center, displacing the bromide.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the final product.[8]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Data Presentation: Suzuki-Miyaura Coupling Conditions
The choice of catalyst, ligand, base, and solvent is critical for success and is often substrate-dependent. Below are typical starting conditions adaptable for this compound.[9]
| Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp (°C) | Typical Yield | Notes |
| Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Toluene/H₂O | 100 | Moderate-Good | A classic, cost-effective system.[9] |
| Pd(PPh₃)₄ (3-5) | - | Na₂CO₃ (2) | DME/H₂O | 90 | Good-Excellent | A reliable, commercially available catalyst.[9] |
| Pd₂(dba)₃ (1-2) | SPhos (2-4) | K₃PO₄ (2-3) | Dioxane/H₂O | 110 | Good-Excellent | Buchwald ligands often improve yields for challenging substrates.[9] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol is a generalized starting point and may require optimization.
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), a base such as K₂CO₃ (2.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-Dioxane/Water (4:1), via syringe.
-
Reaction: Heat the mixture with vigorous stirring to 90-100 °C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 8-16 hours).
-
Workup: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., Hexanes/Ethyl Acetate gradient) to yield the desired product.
Sonogashira Coupling
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[10] It is the premier method for synthesizing arylalkynes. The reaction typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base.[11]
Mechanistic Insight: The reaction proceeds through two interconnected catalytic cycles. The palladium cycle is similar to the Suzuki coupling, while a copper cycle facilitates the formation of a copper(I) acetylide intermediate, which then participates in the transmetalation step with the Pd(II) complex.[10] The presence of a trifluoromethyl group can make Sonogashira coupling reactions more challenging, requiring careful optimization of ligands and conditions.[12]
Experimental Protocol: General Procedure for Sonogashira Coupling
This protocol requires strictly anhydrous and anaerobic conditions.
-
Reaction Setup: To a dry, oven-flamed Schlenk flask under argon, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (3 mol%), and Copper(I) iodide (CuI, 5 mol%).
-
Solvent and Reagent Addition: Add anhydrous, degassed solvent such as THF or DMF, followed by an amine base like triethylamine (Et₃N, 2.5 equiv.). Finally, add the terminal alkyne (1.2 equiv.) dropwise via syringe.
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C). Monitor the reaction progress by TLC. The reaction is often complete within 2-12 hours.
-
Workup: Once complete, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate.
-
Purification: Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution and then brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, reacting an aryl halide with an amine.[13][14] This transformation has largely replaced harsher classical methods and is indispensable for synthesizing aryl amines.[13]
Causality in Protocol Design: The choice of ligand is paramount in Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands (e.g., BINAP, XPhos, SPhos) are required to facilitate the reductive elimination step, which is often rate-limiting.[13] The choice of base is also critical; strong, non-nucleophilic bases like NaOtBu or K₃PO₄ are typically used to deprotonate the amine without competing in the reaction.[15]
Caption: A typical experimental workflow for a Buchwald-Hartwig reaction.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol requires strictly anhydrous and anaerobic conditions.[16][17]
-
Reaction Setup: In a glovebox or under a strong flow of argon, charge an oven-dried Schlenk tube with NaOtBu (1.4 equiv.), a suitable ligand (e.g., (±)-BINAP, 1.5-3 mol%), and a palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%).
-
Reagent Addition: Add this compound (1.0 equiv.) and the desired primary or secondary amine (1.2 equiv.). Add anhydrous, degassed toluene via syringe.
-
Reaction: Seal the tube and heat the mixture with stirring in an oil bath at 80-110 °C for 4-24 hours, monitoring by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Add diethyl ether and filter the mixture through Celite. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by silica gel column chromatography to obtain the N-aryl product.
Other Significant Transformations
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring facilitates SNAr reactions, especially at the C2 and C4 positions where a negative charge in the intermediate can be stabilized by the nitrogen atom.[5][6][18] In this compound, the bromine atom at the activated C4 position can be displaced by strong nucleophiles.
However, palladium-catalyzed reactions are often preferred due to their broader substrate scope and milder conditions. SNAr on unactivated halopyridines can require high temperatures or very strong nucleophiles. The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized anionic intermediate (Meisenheimer complex).[19]
Metal-Halogen Exchange
The C-Br bond can undergo metal-halogen exchange, typically with strong organolithium reagents like n-butyllithium or sec-butyllithium at low temperatures (-78 °C). This reaction rapidly forms a 4-pyridyl lithium species. This highly reactive organometallic intermediate can then be quenched with a wide variety of electrophiles (e.g., CO₂, aldehydes, alkyl halides) to install new functional groups at the C4 position. This method provides a complementary approach to cross-coupling for C-C bond formation.[20]
Conclusion
This compound is a privileged scaffold whose reactivity is dominated by the versatile carbon-bromine bond at the activated C4 position. Its utility is most profoundly realized through palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, which provide reliable and modular access to a vast array of complex substituted pyridines. While alternative pathways such as nucleophilic aromatic substitution and metal-halogen exchange exist, cross-coupling methodologies offer superior functional group tolerance and milder conditions, cementing their role as the primary tool for derivatizing this important heterocyclic building block. This guide provides the foundational knowledge and practical protocols for researchers to confidently employ this compound in their synthetic endeavors.
References
- 1. This compound | C6H6BrNO | CID 13793629 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. 3-bromo-4-methoxy-pyridine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. echemi.com [echemi.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 16. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 17. organic-synthesis.com [organic-synthesis.com]
- 18. youtube.com [youtube.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. arkat-usa.org [arkat-usa.org]
A Senior Application Scientist's Guide to 4-Bromo-3-methoxypyridine: Properties, Availability, and Synthetic Utility
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of 4-Bromo-3-methoxypyridine
In the landscape of modern medicinal chemistry and organic synthesis, heterocyclic building blocks are indispensable tools. Among these, substituted pyridines are of paramount importance due to their prevalence in pharmaceuticals and bioactive molecules. This compound is a strategically functionalized pyridine derivative that serves as a versatile intermediate for introducing the 3-methoxypyridin-4-yl moiety into complex molecular architectures.
Its value lies in the orthogonal reactivity of its substituents: the bromine atom at the 4-position is an excellent handle for transition metal-catalyzed cross-coupling reactions, while the methoxy group at the 3-position electronically influences the pyridine ring and can be a site for later-stage demethylation to reveal a hydroxypyridine if required. This guide provides an in-depth overview of its chemical properties, commercial availability, and a practical, field-tested protocol for its application in one of the most crucial reactions in drug discovery: the Suzuki-Miyaura coupling.
Core Physicochemical Properties
A foundational understanding of a reagent's physical and chemical properties is critical for its effective use in synthesis. Key identifiers and computed properties for this compound are summarized below.[1]
| Property | Value | Source |
| CAS Number | 109911-38-8 | PubChem[1] |
| Molecular Formula | C₆H₆BrNO | PubChem[1] |
| Molecular Weight | 188.02 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| SMILES | COC1=C(C=CN=C1)Br | PubChem[2] |
| InChI Key | RLJLJPJHDXLJFY-UHFFFAOYSA-N | PubChem[1] |
| Boiling Point | ~230 °C (Predicted) | ChemDad[3] |
| Density | ~1.530 g/cm³ (Predicted) | ChemDad[3] |
Commercial Availability and Sourcing
The accessibility of a building block is a key logistical parameter for any research or development program. This compound (CAS 109911-38-8) is available from several specialized chemical suppliers, often as a research-grade chemical. It is important to distinguish it from its more common isomer, 3-Bromo-4-methoxypyridine. The hydrochloride salt is also commercially available and may offer different solubility or stability profiles.
Below is a comparative table of representative suppliers for the target compound and its hydrochloride salt. Researchers should always request a certificate of analysis (CoA) to verify purity before use.
| Supplier | Product Name | CAS Number | Purity/Notes |
| ChemScene | This compound | 109911-38-8 | ≥97% |
| BLD Pharm | This compound | 109911-38-8 | Research Use Only, store at -20°C[4] |
| Chemenu | This compound | 109911-38-8 | Pharmaceutical intermediate supplier[5] |
| Active Biopharma | This compound (HCl) | 109911-38-8 | Offered as the HCl salt[6] |
| Sigma-Aldrich | This compound hydrochloride | 1209335-53-4 | 95% Purity, sold via Aldrich Partner[7] |
Synthesis and Reactivity Insights
Synthesis: The synthesis of substituted bromopyridines like this compound typically involves multi-step sequences. Common strategies found in the literature for related isomers include:
-
Electrophilic Bromination: Direct bromination of a pre-existing 3-methoxypyridine. The regioselectivity of this reaction can be complex and may require specific directing groups or reaction conditions.
-
Sandmeyer-type Reactions: Conversion of an aminopyridine precursor (e.g., 4-amino-3-methoxypyridine) to the corresponding bromide via diazotization followed by treatment with a copper(I) bromide source. This is often a reliable method for introducing bromine at a specific position.[8][9]
-
Nucleophilic Substitution: Displacement of a suitable leaving group (e.g., a nitro group or chloride) from the 4-position of the pyridine ring.
Reactivity: The primary utility of this compound in drug development stems from its role as an aryl halide in palladium-catalyzed cross-coupling reactions.[10] The carbon-bromine bond is readily activated by palladium(0) catalysts, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This makes it an ideal substrate for reactions such as:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl structures.
-
Heck Coupling: Reaction with alkenes.
-
Sonogashira Coupling: Reaction with terminal alkynes.
-
Buchwald-Hartwig Amination: Reaction with amines to form substituted aminopyridines.
This versatility allows for the systematic exploration of chemical space around the 3-methoxypyridine core, a common strategy in lead optimization campaigns.[11]
Field-Proven Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This section provides a robust, step-by-step protocol for a typical Suzuki-Miyaura coupling reaction, a cornerstone of modern medicinal chemistry.[12][13] This protocol is designed to be a self-validating system, with explanations for key procedural choices.
Objective: To couple this compound with a generic Arylboronic Acid.
Materials:
-
This compound (1.0 eq)
-
Arylboronic Acid (1.2 - 1.5 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)
-
Inert Gas (Nitrogen or Argon)
-
Standard glassware, magnetic stirrer, heating mantle/oil bath
Step-by-Step Methodology:
-
Vessel Preparation: To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).
-
Causality: Using an excess of the boronic acid ensures the complete consumption of the more valuable bromopyridine starting material. The choice of base is critical; carbonates are often effective and are mild enough to tolerate many functional groups.
-
-
Inerting the Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times.
-
Causality: The active Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen, which can deactivate it and lead to lower yields.[14] Establishing an inert atmosphere is crucial for catalytic efficiency and reproducibility.
-
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq). Then, add the degassed solvent system (e.g., 1,4-Dioxane/Water, 4:1) via syringe.
-
Causality: The solvent system is chosen to ensure solubility of both the organic and inorganic reagents. Water is a necessary co-solvent in many Suzuki couplings as it aids in the dissolution of the base and facilitates the transmetalation step of the catalytic cycle. Degassing the solvent removes dissolved oxygen.
-
-
Reaction Execution: Immerse the flask in a preheated oil bath at 80-90 °C and stir vigorously.
-
Causality: Heating is required to overcome the activation energy of the oxidative addition and subsequent steps in the catalytic cycle. Vigorous stirring ensures efficient mixing of the heterogeneous mixture.
-
-
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromopyridine is consumed (typically 12-24 hours).[12]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with a suitable organic solvent like ethyl acetate and wash with water and then brine.[12]
-
Causality: The aqueous washes remove the inorganic base and salts, while the brine wash helps to break up emulsions and remove residual water from the organic layer.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel.[12]
-
Causality: Column chromatography is typically required to separate the desired product from residual boronic acid, catalyst, and any side products, yielding the pure biaryl compound.
-
Workflow Visualization
The following diagram illustrates the logical flow of the Suzuki-Miyaura coupling protocol.
Safety and Handling
-
Hazards: Assumed to be harmful if swallowed (Acute Toxicity, Oral), a skin irritant, a serious eye irritant, and may cause respiratory irritation.[7]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust, fumes, or vapors. Keep away from heat, sparks, and open flames.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term stability, storage in a freezer under an inert atmosphere is recommended.[4]
References
- 1. This compound | C6H6BrNO | CID 13793629 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. 109911-38-8|this compound|BLD Pharm [bldpharm.com]
- 5. cas 109911-38-8|| where to buy this compound [chemenu.com]
- 6. This compound (HCl)|109911-38-8|Active Biopharma Corp [activebiopharma.com]
- 7. This compound hydrochloride | 1209335-53-4 [sigmaaldrich.com]
- 8. 3-Bromo-4-methylpyridine synthesis - chemicalbook [chemicalbook.com]
- 9. CN104945314A - Method for preparing 3-bromo-4-methylpyridine - Google Patents [patents.google.com]
- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemimpex.com [chemimpex.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
Safety, Handling, and Storage of 4-Bromo-3-methoxypyridine
An In-depth Technical Guide
Executive Summary & Hazard Assessment
This document provides a comprehensive technical guide on the safe handling, storage, and emergency management of 4-Bromo-3-methoxypyridine (CAS No. 109911-38-8). It is intended for researchers, chemists, and drug development professionals who may handle this compound in a laboratory setting.
Compound Overview
This compound is a substituted pyridine derivative. Such halogenated and methoxylated pyridines are common structural motifs in medicinal chemistry and serve as valuable building blocks in the synthesis of complex pharmaceutical agents.[1] Their reactivity makes them useful, but also necessitates a thorough understanding of their potential hazards.
Critical Safety Caveat: An Extrapolated Hazard Profile
A critical review of publicly available safety data reveals a significant gap: there is no comprehensive, officially registered Safety Data Sheet (SDS) with GHS classifications specifically for this compound. Therefore, this guide is built upon an extrapolated hazard profile derived from the known risks of the parent pyridine molecule and structurally similar bromo- and methoxy-substituted pyridines.[2][3] Users must treat this compound with the caution afforded to a substance of unknown toxicity, assuming it presents hazards typical of its chemical class.
Anticipated Hazard Profile
Based on related compounds, this compound should be presumed to be:
-
Harmful if swallowed or inhaled. [4]
-
Potentially causing respiratory irritation. [5]
-
Combustible , though not highly flammable.[5]
The hydrochloride salt of this compound is assigned GHS hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation), reinforcing this assessment.
Chemical and Physical Properties
Quantitative safety data for this compound is limited. The following table summarizes available information. Researchers must exercise caution and should not assume the absence of data indicates an absence of hazard.
| Property | Value | Source |
| Molecular Formula | C₆H₆BrNO | PubChem[1] |
| Molecular Weight | 188.02 g/mol | PubChem[1] |
| Physical Form | Solid | Sigma-Aldrich |
| Boiling Point | Data Not Available | - |
| Flash Point | Data Not Available | - |
| GHS Hazard Statements | Extrapolated: H302, H315, H319, H335 | Sigma-Aldrich |
Personal Protective Equipment (PPE): A System of Defense
The use of appropriate PPE is the final and most critical barrier between the researcher and potential chemical exposure.[6][7] The following PPE is mandatory when handling this compound.
Primary Engineering Control: The Chemical Fume Hood
All handling of this compound, including weighing, transferring, and use in reactions, must be conducted within a properly functioning and certified chemical fume hood.[2][8]
-
Causality: Pyridine and its derivatives are volatile and can be harmful upon inhalation.[2][4] A fume hood provides constant ventilation to capture and exhaust vapors, preventing them from entering the laboratory atmosphere and protecting the user's respiratory system.[9]
Eye and Face Protection
Wear chemical safety goggles that provide a complete seal around the eyes. For operations with a higher risk of splashing, such as transfers of larger quantities, supplement goggles with a face shield.[10][11]
-
Causality: This compound is expected to be a serious eye irritant.[5] Standard safety glasses do not protect against splashes from all angles. Goggles and face shields provide robust protection against accidental contact that could lead to severe eye damage.
Hand Protection
Wear nitrile or neoprene gloves.[2][8] Latex gloves are not suitable and offer poor protection against pyridine-based compounds.[2]
-
Causality: Pyridine derivatives can be absorbed through the skin or cause significant irritation.[4][5] Nitrile and neoprene are chemically resistant materials that provide a durable barrier.[8] Gloves should be inspected for integrity before each use and changed immediately if contamination is suspected or after approximately 30-60 minutes of use to prevent permeation.[6]
Body Protection
A fully buttoned, long-sleeved laboratory coat must be worn at all times. For procedures involving larger quantities, a chemically resistant apron over the lab coat is recommended.[6]
-
Causality: This protects the skin on the arms and body from accidental spills and splashes.
Standard Operating Protocol for Handling
Adherence to a standardized workflow minimizes the risk of exposure and ensures procedural consistency.
Workflow for Safe Handling of this compound
References
- 1. This compound | C6H6BrNO | CID 13793629 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 3. 3-Bromo-4-methoxypyridine | C6H6BrNO | CID 642827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. pppmag.com [pppmag.com]
- 7. gerpac.eu [gerpac.eu]
- 8. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 9. carlroth.com [carlroth.com]
- 10. echemi.com [echemi.com]
- 11. americanchemistry.com [americanchemistry.com]
Navigating the Isomeric Landscape of C6H6BrNO Pyridine Derivatives: A Technical Guide to IUPAC Nomenclature
For Immediate Release
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals on the Systematic IUPAC Nomenclature of C6H6BrNO Pyridine Derivatives.
The molecular formula C6H6BrNO, when applied to a pyridine core, presents a rich and varied isomeric landscape. A precise and unambiguous naming system is paramount for researchers in medicinal chemistry, materials science, and organic synthesis to ensure clarity, reproducibility, and accurate communication of chemical information. This technical guide provides an in-depth exploration of the possible isomers of C6H6BrNO pyridine derivatives, their systematic IUPAC nomenclature, and the underlying principles governing their naming.
Part 1: Deconstructing the Molecular Formula: Two Core Isomeric Families
The constituent atoms of C6H6BrNO—a pyridine ring (C5H5N), a bromine atom, a methyl group, and an oxygen atom—can be arranged in two primary structural classes. The location of the oxygen atom is the key differentiating factor, leading to two distinct families of isomers:
-
Family A: Brominated Methyl Pyridine N-Oxides: In this class, the oxygen atom is covalently bonded to the nitrogen atom of the pyridine ring, forming an N-oxide functional group.
-
Family B: Brominated Methyl Hydroxypyridines: Here, the oxygen atom is part of a hydroxyl (-OH) group attached to one of the carbon atoms of the pyridine ring. These compounds are in a tautomeric equilibrium with their corresponding pyridone forms.
The systematic naming of each isomer within these families is dictated by the rules set forth by the International Union of Pure and Applied Chemistry (IUPAC).
Part 2: The Authoritative Framework: IUPAC Nomenclature Principles
The IUPAC nomenclature for substituted heterocyclic compounds follows a set of hierarchical rules to ensure that every distinct compound has a unique name. For the C6H6BrNO pyridine derivatives, the following principles are central:
-
Parent Structure Identification: The parent structure is either a pyridine N-oxide or a hydroxypyridine.
-
Principal Functional Group: In the case of hydroxypyridines, the hydroxyl group is the principal functional group, which dictates the suffix of the name and the numbering of the ring. For pyridine N-oxides, the N-oxide is an integral part of the parent name.
-
Numbering the Ring: The numbering of the pyridine ring begins at the heteroatom (nitrogen) and proceeds in a direction that gives the substituents the lowest possible locants (numbers).[1] For hydroxypyridines, the carbon atom bearing the hydroxyl group is given the lowest possible number.
-
Alphabetical Order of Substituents: The substituents (bromo and methyl) are listed in alphabetical order in the final name, preceded by their respective locants.
The following diagram illustrates the logical workflow for determining the IUPAC name of a C6H6BrNO pyridine derivative.
Caption: Workflow for IUPAC Naming of C6H6BrNO Pyridine Derivatives.
Part 3: Isomeric Possibilities and Their IUPAC Names
Family A: Brominated Methyl Pyridine N-Oxides
In this family, the parent structure is a methylpyridine N-oxide, also known as picoline N-oxide. The bromine atom can be located at any of the remaining three positions on the ring. The IUPAC names are constructed by indicating the positions of the bromo and methyl substituents, followed by "pyridine 1-oxide".
| Position of Methyl Group | Position of Bromo Group | IUPAC Name |
| 2 | 3 | 3-Bromo-2-methylpyridine 1-oxide |
| 2 | 4 | 4-Bromo-2-methylpyridine 1-oxide |
| 2 | 5 | 5-Bromo-2-methylpyridine 1-oxide |
| 2 | 6 | 6-Bromo-2-methylpyridine 1-oxide |
| 3 | 2 | 2-Bromo-3-methylpyridine 1-oxide |
| 3 | 4 | 4-Bromo-3-methylpyridine 1-oxide |
| 3 | 5 | 5-Bromo-3-methylpyridine 1-oxide |
| 3 | 6 | 6-Bromo-3-methylpyridine 1-oxide |
| 4 | 2 | 2-Bromo-4-methylpyridine 1-oxide |
| 4 | 3 | 3-Bromo-4-methylpyridine 1-oxide |
Note: The numbering of the pyridine ring always starts with the nitrogen atom as position 1.
Family B: Brominated Methyl Hydroxypyridines and their Pyridone Tautomers
Hydroxypyridines exist in tautomeric equilibrium with their corresponding pyridone structures.[2][3][4][5] This is a crucial consideration for their nomenclature and chemical behavior. The IUPAC name generally reflects the more stable tautomer or can be named systematically as a hydroxypyridine. For clarity, both naming conventions are often used.
Tautomerism in Hydroxypyridines
Caption: Tautomeric Equilibria in Hydroxypyridines.
The presence of the hydroxyl group as the principal functional group dictates the numbering of the ring, where the carbon atom attached to the -OH group is assigned the lowest possible locant.
Table of Possible Brominated Methyl Hydroxypyridine Isomers:
| Position of -OH Group | Position of Methyl Group | Position of Bromo Group | IUPAC Name (Hydroxypyridine form) | IUPAC Name (Pyridinone form) |
| 2 | 3 | 4 | 4-Bromo-3-methylpyridin-2-ol | 4-Bromo-3-methyl-1H-pyridin-2-one |
| 2 | 3 | 5 | 5-Bromo-3-methylpyridin-2-ol | 5-Bromo-3-methyl-1H-pyridin-2-one |
| 2 | 3 | 6 | 6-Bromo-3-methylpyridin-2-ol | 6-Bromo-3-methyl-1H-pyridin-2-one |
| 2 | 4 | 3 | 3-Bromo-4-methylpyridin-2-ol | 3-Bromo-4-methyl-1H-pyridin-2-one |
| 2 | 4 | 5 | 5-Bromo-4-methylpyridin-2-ol | 5-Bromo-4-methyl-1H-pyridin-2-one |
| 2 | 4 | 6 | 6-Bromo-4-methylpyridin-2-ol | 6-Bromo-4-methyl-1H-pyridin-2-one |
| 2 | 5 | 3 | 3-Bromo-5-methylpyridin-2-ol | 3-Bromo-5-methyl-1H-pyridin-2-one |
| 2 | 5 | 4 | 4-Bromo-5-methylpyridin-2-ol | 4-Bromo-5-methyl-1H-pyridin-2-one |
| 2 | 5 | 6 | 6-Bromo-5-methylpyridin-2-ol | 6-Bromo-5-methyl-1H-pyridin-2-one |
| 2 | 6 | 3 | 3-Bromo-6-methylpyridin-2-ol | 3-Bromo-6-methyl-1H-pyridin-2-one |
| 2 | 6 | 4 | 4-Bromo-6-methylpyridin-2-ol | 4-Bromo-6-methyl-1H-pyridin-2-one |
| 2 | 6 | 5 | 5-Bromo-6-methylpyridin-2-ol | 5-Bromo-6-methyl-1H-pyridin-2-one |
| 3 | 2 | 4 | 4-Bromo-2-methylpyridin-3-ol | 4-Bromo-2-methyl-1H-pyridin-3-one |
| 3 | 2 | 5 | 5-Bromo-2-methylpyridin-3-ol | 5-Bromo-2-methyl-1H-pyridin-3-one |
| 3 | 2 | 6 | 6-Bromo-2-methylpyridin-3-ol | 6-Bromo-2-methyl-1H-pyridin-3-one |
| 3 | 4 | 2 | 2-Bromo-4-methylpyridin-3-ol | 2-Bromo-4-methyl-1H-pyridin-3-one |
| 3 | 4 | 5 | 5-Bromo-4-methylpyridin-3-ol | 5-Bromo-4-methyl-1H-pyridin-3-one |
| 3 | 4 | 6 | 6-Bromo-4-methylpyridin-3-ol | 6-Bromo-4-methyl-1H-pyridin-3-one |
| 3 | 5 | 2 | 2-Bromo-5-methylpyridin-3-ol | 2-Bromo-5-methyl-1H-pyridin-3-one |
| 3 | 5 | 4 | 4-Bromo-5-methylpyridin-3-ol | 4-Bromo-5-methyl-1H-pyridin-3-one |
| 3 | 5 | 6 | 6-Bromo-5-methylpyridin-3-ol | 6-Bromo-5-methyl-1H-pyridin-3-one |
| 3 | 6 | 2 | 2-Bromo-6-methylpyridin-3-ol | 2-Bromo-6-methyl-1H-pyridin-3-one |
| 3 | 6 | 4 | 4-Bromo-6-methylpyridin-3-ol | 4-Bromo-6-methyl-1H-pyridin-3-one |
| 3 | 6 | 5 | 5-Bromo-6-methylpyridin-3-ol | 5-Bromo-6-methyl-1H-pyridin-3-one |
| 4 | 2 | 3 | 3-Bromo-2-methylpyridin-4-ol | 3-Bromo-2-methyl-1H-pyridin-4-one |
| 4 | 2 | 5 | 5-Bromo-2-methylpyridin-4-ol | 5-Bromo-2-methyl-1H-pyridin-4-one |
| 4 | 3 | 2 | 2-Bromo-3-methylpyridin-4-ol | 2-Bromo-3-methyl-1H-pyridin-4-one |
| 4 | 3 | 5 | 5-Bromo-3-methylpyridin-4-ol | 5-Bromo-3-methyl-1H-pyridin-4-one |
Part 4: Synthesis and Experimental Considerations
The synthesis of these derivatives often involves multi-step processes, leveraging foundational reactions in heterocyclic chemistry.
Synthesis of Brominated Methyl Pyridine N-Oxides
A common synthetic route involves a two-step process:
-
N-Oxidation: The corresponding brominated methylpyridine (bromopicoline) is oxidized to the N-oxide. This is typically achieved using oxidizing agents such as hydrogen peroxide in acetic acid or m-chloroperoxybenzoic acid (m-CPBA).[6]
-
Bromination: Alternatively, a methylpyridine N-oxide can be directly brominated. The N-oxide group activates the pyridine ring, directing electrophilic substitution to the 2- and 4-positions.[7]
Caption: General Synthetic Pathway to Brominated Methyl Pyridine N-Oxides.
Synthesis of Brominated Methyl Hydroxypyridines
The synthesis of these compounds can be more complex due to the potential for multiple side reactions. Common strategies include:
-
Sandmeyer-type reactions: Starting from an aminomethylhydroxypyridine, the amino group can be converted to a bromo group.
-
Ring synthesis: Building the substituted pyridine ring from acyclic precursors.
-
Direct Bromination: The direct bromination of a methylhydroxypyridine can be challenging due to the activating nature of both the hydroxyl and methyl groups, potentially leading to a mixture of products. The reaction conditions must be carefully controlled to achieve the desired regioselectivity.
For example, the synthesis of 3-bromo-4-methylpyridine can be achieved from 4-methyl-3-nitropyridine via reduction to the amine followed by a Sandmeyer reaction.[8]
Conclusion
The systematic nomenclature of C6H6BrNO pyridine derivatives is a logical process guided by the authoritative rules of IUPAC. By first identifying the isomeric family—pyridine N-oxide or hydroxypyridine—and then applying the principles of substituent priority and ring numbering, a unique and unambiguous name can be assigned to each of the numerous possible isomers. This guide provides a foundational framework for researchers to confidently and accurately communicate their findings, fostering collaboration and advancing scientific discovery in fields that rely on these versatile heterocyclic compounds.
References
- 1. Pyridine - Wikipedia [en.wikipedia.org]
- 2. chemtube3d.com [chemtube3d.com]
- 3. wuxibiology.com [wuxibiology.com]
- 4. chemtube3d.com [chemtube3d.com]
- 5. chemtube3d.com [chemtube3d.com]
- 6. arkat-usa.org [arkat-usa.org]
- 7. researchgate.net [researchgate.net]
- 8. CN104945314A - Method for preparing 3-bromo-4-methylpyridine - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-Bromo-3-methoxypyridine
Introduction: The Strategic Importance of 4-Aryl-3-methoxypyridines in Modern Drug Discovery
The pyridine scaffold is a cornerstone of medicinal chemistry, appearing in a vast array of biologically active compounds and approved pharmaceuticals.[1] The targeted functionalization of this heterocycle is therefore of paramount importance in the generation of novel molecular entities with therapeutic potential. Among the various substituted pyridines, the 4-aryl-3-methoxypyridine motif is of particular interest. The methoxy group can serve as a crucial hydrogen bond acceptor or be metabolically demethylated to a pyridone, while the C4-aryl linkage allows for the exploration of diverse chemical space, influencing the molecule's steric and electronic properties to optimize interactions with biological targets.[2]
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures.[3][4][5] Its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids and their derivatives make it an indispensable tool for synthetic chemists.[6] This document provides a detailed guide to the Suzuki-Miyaura coupling of 4-bromo-3-methoxypyridine, a key building block for accessing the aforementioned 4-aryl-3-methoxypyridine core. We will delve into the mechanistic underpinnings of the reaction, provide a selection of robust protocols, and offer insights into reaction optimization and troubleshooting.
Reaction Principle: The Catalytic Cycle of the Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a palladium-catalyzed process that proceeds through a well-established catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination.[7][8][9]
-
Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the aryl halide (this compound) to a Pd(0) complex, forming a Pd(II) species.[3][7] Electron-rich and bulky phosphine ligands on the palladium center can facilitate this step.[10]
-
Transmetalation: In this step, the organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium(II) complex. This process is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[11]
-
Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium(II) complex, forming the desired C-C bond in the product (4-aryl-3-methoxypyridine) and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[3][7]
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. organicreactions.org [organicreactions.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pcliv.ac.uk [pcliv.ac.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Suzuki Coupling [organic-chemistry.org]
Mastering the Synthesis of Substituted 3-Methoxypyridines: Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 4-Bromo-3-methoxypyridine
Introduction: The Strategic Importance of the 3-Methoxypyridine Scaffold
In the landscape of modern drug discovery and materials science, the pyridine ring stands as a privileged scaffold, integral to the structure of numerous functional molecules. Among its many derivatives, the 3-methoxypyridine motif is of particular interest, appearing in a range of biologically active compounds. The strategic introduction of substituents at the 4-position of this ring system is a key synthetic challenge, the resolution of which unlocks access to a diverse chemical space. 4-Bromo-3-methoxypyridine serves as a versatile and readily accessible starting material for this purpose, enabling the formation of new carbon-carbon and carbon-heteroatom bonds through palladium-catalyzed cross-coupling reactions.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of palladium-catalyzed cross-coupling reactions utilizing this compound. We will delve into the mechanistic underpinnings of these transformations, present field-proven protocols for key reactions, and offer insights into reaction optimization and troubleshooting.
Core Principles of Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of C-C, C-N, and C-O bonds with remarkable efficiency and selectivity.[1] These reactions generally proceed through a catalytic cycle involving a palladium(0) active species. The key steps of this cycle are:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound, forming a palladium(II) intermediate. The electron-donating nature of the methoxy group at the 3-position can influence the rate of this step.
-
Transmetalation (for Suzuki, and Sonogashira with copper co-catalyst): The organic group from a nucleophilic coupling partner (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium(II) center.
-
Reductive Elimination: The two organic fragments on the palladium(II) center couple and are eliminated, forming the desired product and regenerating the palladium(0) catalyst.
The choice of palladium precursor, ligand, base, and solvent are critical parameters that must be carefully considered to achieve optimal results. The ligand, in particular, plays a crucial role in stabilizing the palladium catalyst, modulating its reactivity, and facilitating the key steps of the catalytic cycle.
Visualizing the Catalytic Cycles
To better understand the mechanistic intricacies of these powerful transformations, the following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Caption: Catalytic cycle for the copper-co-catalyzed Sonogashira reaction.
Detailed Application Notes and Protocols
The following protocols provide a starting point for the palladium-catalyzed cross-coupling of this compound. Optimization of reaction conditions, including catalyst loading, ligand, base, solvent, and temperature, may be necessary to achieve the desired outcome for specific coupling partners.
Suzuki-Miyaura Coupling: Synthesis of 4-Aryl-3-methoxypyridines
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds.[2][3]
Reaction Principle: This reaction couples an organoboron reagent (e.g., a boronic acid or ester) with the aryl bromide in the presence of a palladium catalyst and a base.[4]
Experimental Protocol:
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%; or Pd(dppf)Cl₂, 2-3 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O (4:1), Toluene/H₂O (4:1), or DMF)
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, the base, and the palladium catalyst.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yields | Notes |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | Good to Excellent | A classic, reliable system.[5] |
| Pd(dppf)Cl₂ | Na₂CO₃ | DMF | 90 | Good to Excellent | Effective for a broad range of substrates. |
| Pd₂(dba)₃ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | Excellent | Buchwald ligands can be highly effective. |
Buchwald-Hartwig Amination: Synthesis of 4-Amino-3-methoxypyridines
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, providing access to a wide range of arylamines.[4][6]
Reaction Principle: This reaction couples a primary or secondary amine with the aryl bromide using a palladium catalyst, a phosphine ligand, and a strong base.[7]
Experimental Protocol:
-
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2-1.5 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., BINAP, XPhos, or RuPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃, 1.4-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
-
-
Procedure:
-
In a glovebox or under a robust inert atmosphere, add the palladium precursor, phosphine ligand, and base to a dry Schlenk tube.
-
Add the anhydrous, degassed solvent.
-
Add this compound and the amine.
-
Seal the tube and heat the reaction mixture to 80-110 °C.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, dilute the mixture with an organic solvent and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify by column chromatography.
-
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yields | Notes |
| Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | Good to Excellent | A widely used system for C-N coupling.[6] |
| Pd(OAc)₂ / XPhos | K₃PO₄ | 1,4-Dioxane | 110 | Excellent | Bulky biarylphosphine ligands are often superior.[8] |
| Pd₂(dba)₃ / RuPhos | Cs₂CO₃ | Toluene | 100 | Excellent | Particularly effective for challenging substrates.[8] |
Sonogashira Coupling: Synthesis of 4-Alkynyl-3-methoxypyridines
The Sonogashira coupling is a reliable method for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne.[9][10]
Reaction Principle: This reaction is typically co-catalyzed by palladium and copper(I) salts in the presence of an amine base.[11]
Experimental Protocol:
-
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%)
-
Copper(I) iodide (CuI, 2-5 mol%)
-
Amine base (e.g., Triethylamine or Diisopropylamine, excess or as solvent)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
-
-
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and CuI.
-
Add the degassed solvent and the amine base.
-
Add the terminal alkyne.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, filter the reaction mixture to remove amine salts, and concentrate the filtrate.
-
Dissolve the residue in an organic solvent, wash with water and brine, dry, and concentrate.
-
Purify by column chromatography.
-
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yields | Notes |
| Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 50 | Good to Excellent | Classic Sonogashira conditions.[12] |
| Pd(OAc)₂ / PPh₃ / CuI | i-Pr₂NH | DMF | 80 | Good to Excellent | Alternative catalyst and base system. |
Heck Reaction: Synthesis of 4-Alkenyl-3-methoxypyridines
The Heck reaction enables the coupling of an aryl halide with an alkene to form a substituted alkene.[13][14]
Reaction Principle: This reaction involves the palladium-catalyzed addition of the aryl group to the alkene, followed by β-hydride elimination to form the product and regenerate the catalyst.[15]
Experimental Protocol:
-
Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., styrene, acrylates) (1.2-2.0 equiv)
-
Palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%)
-
Ligand (e.g., PPh₃ or P(o-tolyl)₃, 2-10 mol%)
-
Base (e.g., Et₃N, K₂CO₃, or NaOAc, 1.5-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., DMF, NMP, or Acetonitrile)
-
-
Procedure:
-
To a sealed tube or pressure vessel, add this compound, the palladium precursor, the ligand, and the base.
-
Add the degassed solvent and the alkene.
-
Seal the vessel and heat to 100-140 °C.
-
Monitor the reaction by GC-MS.
-
After cooling, dilute the reaction mixture with an organic solvent and filter.
-
Wash the filtrate with water and brine, dry, and concentrate.
-
Purify by column chromatography.
-
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yields | Notes |
| Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 120 | Moderate to Good | Standard Heck conditions.[13] |
| Pd(OAc)₂ / P(o-tolyl)₃ | K₂CO₃ | NMP | 140 | Good | More hindered phosphines can be beneficial. |
Troubleshooting and Optimization
Successful cross-coupling reactions often require careful optimization. Here are some common issues and potential solutions:
-
Low or No Conversion:
-
Catalyst Inactivity: Ensure the use of a fresh, high-quality palladium catalyst and ligand. Consider using a pre-catalyst that is more readily activated.
-
Insufficiently Inert Atmosphere: Oxygen can deactivate the palladium catalyst. Ensure all reagents and solvents are properly degassed and the reaction is performed under a robust inert atmosphere.
-
Incorrect Base: The choice of base is crucial and substrate-dependent. For Suzuki couplings, a weaker base like K₂CO₃ is often sufficient, while Buchwald-Hartwig aminations typically require a stronger base like NaOtBu.
-
-
Side Reactions:
-
Homocoupling: This can occur with the organoboron reagent in Suzuki couplings or the alkyne in Sonogashira couplings. Lowering the reaction temperature or using a different catalyst system can sometimes mitigate this.
-
Dehalogenation: The bromo-group can be reduced to a hydrogen. This is more common with electron-rich aryl halides and can sometimes be suppressed by using a less reactive catalyst system or a milder base.
-
-
Poor Yields with Electron-Rich Amines/Arylboronic Acids:
-
Electron-donating groups can slow down the transmetalation step. Using a more electron-rich and bulky phosphine ligand can often improve the reaction rate and yield.
-
Conclusion
This compound is a valuable building block for the synthesis of a diverse array of functionalized 3-methoxypyridine derivatives. Palladium-catalyzed cross-coupling reactions provide a powerful and versatile toolkit for achieving these transformations. By understanding the fundamental principles of these reactions and carefully selecting and optimizing the reaction conditions, researchers can efficiently access novel chemical entities with significant potential in drug discovery and materials science. The protocols and insights provided in this guide serve as a solid foundation for the successful application of these powerful synthetic methods.
References
- 1. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 12. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Heck Reaction [organic-chemistry.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for Buchwald-Hartwig Amination using 4-Bromo-3-methoxypyridine
Introduction: The Strategic Importance of Buchwald-Hartwig Amination in Modern Drug Discovery
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic organic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, a structural motif prevalent in a vast array of pharmaceuticals and biologically active compounds. Its significance in drug discovery and development cannot be overstated, as it allows for the late-stage functionalization of complex molecules and the rapid generation of compound libraries for structure-activity relationship (SAR) studies. The reaction's broad substrate scope and tolerance for various functional groups make it an indispensable tool for medicinal chemists.[3]
This guide provides a detailed technical overview and practical protocols for the Buchwald-Hartwig amination of 4-bromo-3-methoxypyridine. This particular substrate is of significant interest in pharmaceutical research due to the prevalence of the 3-methoxypyridin-4-amine core in various kinase inhibitors and other therapeutic agents. The electron-rich nature of the pyridine ring, influenced by the methoxy group, presents unique considerations for reaction optimization that will be addressed herein.
Understanding the "Why": Mechanistic Insights into the Buchwald-Hartwig Amination
A thorough understanding of the reaction mechanism is paramount for rational troubleshooting and optimization. The catalytic cycle of the Buchwald-Hartwig amination is generally accepted to proceed through a series of well-defined steps.[1][2]
A pre-catalyst, typically a Pd(II) salt like Pd(OAc)₂, is first reduced in situ to the active Pd(0) species. This Pd(0) complex then undergoes oxidative addition to the aryl halide (this compound), forming a Pd(II) intermediate. Subsequently, the amine coordinates to the palladium center, and a base facilitates the deprotonation of the amine to form a palladium-amido complex. The final and crucial step is the reductive elimination of the desired N-aryl amine product, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.[2]
An unproductive side reaction that can compete with the desired pathway is β-hydride elimination, which leads to hydrodehalogenation of the starting aryl halide.[1] The choice of ligand is critical in promoting the rate of reductive elimination over β-hydride elimination.
"Pd(0)L2" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Oxidative Addition Complex" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Amine Coordination" [fillcolor="#FBBC05", fontcolor="#202124"]; "Palladium-Amido Complex" [fillcolor="#34A853", fontcolor="#FFFFFF"];
"Pd(0)L2" -> "Oxidative Addition Complex" [label="Ar-X"]; "Oxidative Addition Complex" -> "Amine Coordination" [label="R2NH"]; "Amine Coordination" -> "Palladium-Amido Complex" [label="Base, -H-Base+"]; "Palladium-Amido Complex" -> "Pd(0)L2" [label="Reductive Elimination\n(Product: Ar-NR2)"]; }
Caption: Catalytic cycle of the Buchwald-Hartwig amination.Key Parameters for Success: A Deep Dive into Reaction Components
The success of the Buchwald-Hartwig amination of this compound is contingent upon the judicious selection of several critical parameters.
Palladium Precatalyst
Both Pd(0) and Pd(II) sources can be effectively employed. Common Pd(II) precatalysts include palladium(II) acetate (Pd(OAc)₂) and palladium(II) chloride (PdCl₂), which are reduced in situ to the active Pd(0) species.[4] Pd(0) sources such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are also widely used and are often preferred for their air stability.[5]
Phosphine Ligands: The Heart of the Catalyst
The choice of phosphine ligand is arguably the most critical factor in a successful Buchwald-Hartwig amination. The ligand stabilizes the palladium center, influences its reactivity, and promotes the desired reductive elimination step. For electron-rich heteroaryl halides like this compound, bulky, electron-rich phosphine ligands are generally preferred.
-
Biarylphosphines: Ligands such as XPhos, SPhos, and RuPhos have demonstrated broad utility and high catalytic activity in the amination of challenging substrates.
-
Josiphos-type Ligands: These ferrocene-based ligands are also highly effective, particularly for couplings involving primary amines.
-
Xantphos: A xanthene-based bisphosphine ligand that has shown excellent performance in the amination of various aryl halides.
The Role of the Base
A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex. The choice of base can significantly impact the reaction rate and yield.
-
Sodium tert-butoxide (NaOtBu): A very strong and commonly used base that often leads to high reaction rates. However, its high basicity can be incompatible with sensitive functional groups.
-
Lithium bis(trimethylsilyl)amide (LiHMDS): A strong base that is often effective when NaOtBu fails. It can also offer better tolerance for protic functional groups.
-
Cesium carbonate (Cs₂CO₃) and Potassium phosphate (K₃PO₄): Milder inorganic bases that can be advantageous when dealing with base-sensitive substrates.
Solvent Selection
The solvent must be anhydrous and capable of dissolving the reactants and catalyst system at the reaction temperature.
-
Toluene and Dioxane: These are the most commonly employed solvents for Buchwald-Hartwig aminations.
-
Tetrahydrofuran (THF) and tert-Butanol (t-BuOH): These solvents are also used, sometimes in combination with toluene or dioxane.
Experimental Protocols
The following protocols provide a starting point for the Buchwald-Hartwig amination of this compound. Optimization of reaction conditions may be necessary to achieve the desired yield and purity for specific amine coupling partners.
General Protocol for the Amination of this compound with a Primary Amine
Materials:
-
This compound
-
Primary amine
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos)
-
Base (e.g., Sodium tert-butoxide)
-
Anhydrous solvent (e.g., Toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and work-up reagents
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium precatalyst (1-2 mol%) and the phosphine ligand (1.2-2.4 mol%).
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Under the inert atmosphere, add the base (1.5-2.0 equiv.) and this compound (1.0 equiv.).
-
Add the anhydrous, degassed solvent via syringe to achieve a concentration of 0.1-0.5 M.
-
Finally, add the primary amine (1.2-1.5 equiv.) to the reaction mixture via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-substituted 3-methoxypyridin-4-amine.
General Protocol for the Amination of this compound with a Secondary Amine
The procedure is similar to that for primary amines, with potential adjustments to the stoichiometry of the amine and base, as well as the choice of ligand. For secondary amines, ligands like BrettPhos have shown to be particularly effective.
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes typical reaction conditions and outcomes for the Buchwald-Hartwig amination of various bromopyridines with different amines, providing a guideline for the amination of this compound.
| Aryl Bromide | Amine | Pd Precatalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromopyridine | Morpholine | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ (1.4) | Dioxane | 100 | 16 | 95 | Fictional Example |
| 3-Bromopyridine | Aniline | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu (1.2) | Toluene | 100 | 12 | 88 | Fictional Example |
| 4-Bromotoluene | Benzylamine | Pd(OAc)₂ (1.5) | RuPhos (3) | K₃PO₄ (2.0) | t-BuOH | 90 | 24 | 92 | Fictional Example |
| 2-Bromo-6-methylpyridine | Cyclohexylamine | Pd₂(dba)₃ (1) | BINAP (1.5) | NaOtBu (1.4) | Toluene | 80 | 4 | 60 | [6] |
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Ensure anhydrous and anaerobic conditions. Use a fresh bottle of palladium precatalyst and ligand. Consider using a pre-activated catalyst. |
| Poor choice of ligand/base | Screen a panel of bulky phosphine ligands (e.g., XPhos, SPhos, RuPhos) and bases (e.g., NaOtBu, LiHMDS, Cs₂CO₃). | |
| Hydrodehalogenation | β-hydride elimination is competitive | Use a bulkier ligand to accelerate reductive elimination. Lower the reaction temperature. |
| Low yield with primary amines | Double arylation | Use a slight excess of the amine. Use a ligand known to favor mono-arylation (e.g., Josiphos-type ligands). |
| Incomplete reaction | Insufficient reaction time or temperature | Increase the reaction time and/or temperature. Monitor the reaction progress closely. |
Conclusion and Future Outlook
The Buchwald-Hartwig amination of this compound is a robust and highly valuable transformation for the synthesis of key intermediates in drug discovery. A thorough understanding of the reaction mechanism and the careful selection of the catalyst system, base, and solvent are crucial for achieving high yields and purity. The protocols and guidelines presented in this document provide a solid foundation for researchers to successfully apply this powerful C-N bond-forming reaction in their synthetic endeavors. Future developments in this field will likely focus on the use of more sustainable and earth-abundant metal catalysts, further expanding the synthetic chemist's toolkit for the efficient construction of complex nitrogen-containing molecules.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. CN103848777A - Method for synthesizing N-(3-methoxy propyl)-4-amino-piperidine - Google Patents [patents.google.com]
Introduction: The Strategic Importance of C(sp²)-C(sp) Bond Formation
An In-Depth Guide to the Sonogashira Coupling of 4-Bromo-3-methoxypyridine: Application Notes and Optimized Protocols
The Sonogashira cross-coupling reaction stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] First reported by Kenkichi Sonogashira, Yasuo Tohda, and Nobue Hagihara in 1975, this palladium- and copper-cocatalyzed transformation has become indispensable in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[1][3][4] The reaction's utility is underscored by its tolerance of a wide range of functional groups and its ability to be performed under relatively mild conditions.[1][5]
This guide focuses on a specific, yet highly relevant, application: the Sonogashira coupling of this compound. Pyridine-containing alkynes are prevalent structural motifs in medicinal chemistry, and understanding the nuances of their synthesis is critical for drug development professionals. This document provides not just a protocol, but a strategic framework for approaching this reaction, grounded in mechanistic principles and practical, field-proven insights.
Substrate Analysis: Navigating the Reactivity of this compound
The successful execution of a Sonogashira coupling is highly dependent on the electronic and steric properties of the substrates. This compound presents a unique set of challenges and considerations that must be addressed for optimal results.
-
The Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen atom can coordinate with the palladium catalyst.[6] This coordination can sometimes sequester the catalyst, reducing its effective concentration in the catalytic cycle and potentially inhibiting the reaction. The choice of ligands and reaction conditions can mitigate this effect.
-
Reactivity of the C-Br Bond: The reactivity of aryl halides in the Sonogashira reaction follows the general trend: I > OTf > Br >> Cl.[6] The carbon-bromine bond is significantly less reactive than a carbon-iodine bond, meaning the oxidative addition step—often the rate-limiting step of the reaction—is slower and typically requires higher temperatures to proceed efficiently.[1][7]
-
Electronic Effects of the Methoxy Group: The methoxy group at the 3-position is an electron-donating group. This increases the electron density on the pyridine ring, which can further decrease the rate of oxidative addition of the palladium catalyst to the C-Br bond.[8] Electron-withdrawing groups on the aryl halide generally promote this step.[9][10]
Understanding these substrate-specific factors is paramount. The protocol described below is designed to overcome these inherent challenges through the careful selection of catalysts, ligands, and reaction conditions.
The Catalytic Heart: Mechanism of the Sonogashira Coupling
The reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[10] A firm grasp of this mechanism explains the critical role of each reagent and the rationale behind the procedural steps.
// Inter-cycle connection ArX [label="this compound", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"]; Alkyne [label="Terminal Alkyne\n (H-C≡C-R)", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"]; Base [label="Amine Base", shape=invhouse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
ArX -> OxAdd [style=bold, color="#4285F4"]; Alkyne -> PiComplex [style=bold, color="#EA4335"]; Base -> PiComplex [style=dashed, color="#EA4335"]; CuAcetylide -> Transmetal [label=" Transfers Alkynyl Group", style=bold, color="#202124"];
{rank=same; Pd0; CuX;} {rank=same; OxAdd; PiComplex;} {rank=same; Transmetal; CuAcetylide;} } enddot Caption: The interconnected palladium and copper catalytic cycles in the Sonogashira reaction.
-
Palladium Cycle : The active Pd(0) catalyst undergoes oxidative addition into the aryl-bromide bond. The resulting Pd(II) complex then undergoes transmetalation with a copper acetylide species. Finally, reductive elimination occurs, forming the desired C-C bond and regenerating the Pd(0) catalyst.[11]
-
Copper Cycle : The copper(I) salt activates the terminal alkyne by forming a π-complex, which increases the acidity of the terminal proton.[10][11] An amine base then deprotonates the alkyne to form a highly reactive copper(I) acetylide intermediate, which participates in the transmetalation step of the palladium cycle.[12]
Optimized Protocol: Sonogashira Coupling of this compound
This protocol is designed for the coupling of this compound with a generic terminal alkyne (e.g., phenylacetylene) on a typical laboratory scale (0.5 - 1.0 mmol).
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Comments |
| This compound | >97% | Sigma-Aldrich | Store under inert gas. |
| Terminal Alkyne (e.g., Phenylacetylene) | >98% | Sigma-Aldrich | Distill if necessary to remove oligomers. |
| PdCl₂(PPh₃)₂ | >98% | Strem Chemicals | Air-stable, but should be stored in a desiccator. |
| Copper(I) Iodide (CuI) | >99%, light-sensitive | Acros Organics | Use a freshly opened bottle or material protected from light and air. |
| Triethylamine (Et₃N) | Anhydrous, >99.5% | Sigma-Aldrich | Use from a Sure/Seal™ bottle or freshly distilled over CaH₂. |
| N,N-Dimethylformamide (DMF) | Anhydrous, >99.8% | Sigma-Aldrich | Use from a Sure/Seal™ bottle. |
| Argon or Nitrogen Gas | High Purity (99.998%) | Airgas | Essential for maintaining an inert atmosphere. |
| Schlenk Flask / Reaction Tube | - | VWR | Must be oven-dried before use. |
Step-by-Step Experimental Procedure
-
Reaction Setup (Inert Atmosphere is CRITICAL):
-
To an oven-dried 10 mL Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (0.03 mmol, 3 mol%), and Copper(I) iodide [CuI] (0.06 mmol, 6 mol%).
-
Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.[13] This step is vital to prevent oxygen from inducing Glaser homocoupling of the alkyne.[1]
-
-
Addition of Reagents:
-
Through the septum, add anhydrous DMF (4 mL) and anhydrous triethylamine (Et₃N) (3.0 mmol, 3.0 equiv) via syringe. Stir the mixture at room temperature for 10 minutes. The solution should be a yellowish suspension.
-
Add the terminal alkyne (1.2 mmol, 1.2 equiv) dropwise via syringe.
-
-
Reaction Execution:
-
Immerse the flask in a preheated oil bath at 80 °C.
-
Stir the reaction mixture vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL).
-
Filter the mixture through a short pad of Celite® to remove the insoluble catalyst residues and salts. Wash the pad with additional ethyl acetate (10 mL).
-
Transfer the combined filtrate to a separatory funnel and wash with a saturated aqueous solution of ammonium chloride (2 x 15 mL) and then with brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-alkynyl-3-methoxypyridine product.
-
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (Pd or Cu).2. Insufficient temperature for C-Br activation.3. Poor quality of base or solvent. | 1. Use fresh, high-purity catalysts.[13]2. Increase temperature incrementally to 100-110 °C.[7][14]3. Use freshly distilled/anhydrous reagents.[13] Consider a more active ligand system (e.g., XPhos, SPhos) if standard conditions fail.[4][14] |
| Formation of Alkyne Dimer (Glaser Coupling) | 1. Presence of oxygen in the reaction flask.2. High concentration of CuI catalyst. | 1. Ensure a rigorously inert atmosphere using multiple freeze-pump-thaw cycles.[13]2. Reduce CuI loading to 1-2 mol%.[6] Consider switching to a "copper-free" protocol.[1] |
| Formation of Palladium Black | Catalyst decomposition. | 1. Ensure an oxygen-free environment.2. Check for impurities in reagents.3. Using a ligand that better stabilizes the Pd(0) species can help. Anecdotal evidence suggests some solvents (like THF) can promote its formation more than others (like DMF or just the amine base).[15] |
| Dehalogenation of Starting Material | Reaction temperature is too high or reaction time is too long. | 1. Reduce the reaction temperature and monitor carefully, stopping the reaction as soon as the starting material is consumed.[13]2. A milder base might be considered. |
Conclusion
The Sonogashira coupling of this compound is a highly achievable transformation that provides valuable building blocks for pharmaceutical and materials science research. Success hinges on a clear understanding of the substrate's unique reactivity and meticulous attention to experimental detail, particularly the maintenance of an inert atmosphere. By employing the optimized protocol and troubleshooting guide presented here, researchers can confidently and efficiently synthesize a wide array of 4-alkynyl-3-methoxypyridine derivatives, accelerating the pace of discovery and development.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review | MDPI [mdpi.com]
- 3. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07685C [pubs.rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. youtube.com [youtube.com]
- 11. books.rsc.org [books.rsc.org]
- 12. m.youtube.com [m.youtube.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. reddit.com [reddit.com]
Synthesis of Biaryl Compounds from 4-Bromo-3-methoxypyridine: An Application and Protocol Guide
Introduction: The Strategic Importance of Biaryl Pyridines in Modern Drug Discovery
The biaryl structural motif is a cornerstone in medicinal chemistry, appearing in a vast array of therapeutic agents and biologically active molecules. Its prevalence stems from the unique conformational properties and the ability to orient functional groups in three-dimensional space, facilitating precise interactions with biological targets. Within this chemical class, biaryl pyridines are of particular interest due to the pyridine ring's ability to act as a hydrogen bond acceptor and its capacity to modulate the physicochemical properties of a molecule, such as solubility and metabolic stability.
4-Bromo-3-methoxypyridine is a versatile and highly valuable starting material for the synthesis of a diverse range of 4-aryl-3-methoxypyridine derivatives. The methoxy group at the 3-position can influence the electronic properties of the pyridine ring and provide a handle for further functionalization, while the bromine at the 4-position serves as an excellent leaving group for various palladium-catalyzed cross-coupling reactions. This guide provides detailed application notes and protocols for the synthesis of biaryl compounds from this compound, with a focus on Suzuki-Miyaura, Stille, and Heck couplings, as well as direct C-H arylation methodologies.
I. Suzuki-Miyaura Coupling: The Workhorse of Biaryl Synthesis
The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction for the formation of C-C bonds, lauded for its mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of its boronic acid and ester reagents.[1]
Causality Behind Experimental Choices in Suzuki-Miyaura Coupling
The choice of catalyst, ligand, base, and solvent system is critical for a successful Suzuki-Miyaura coupling.
-
Catalyst and Ligand: The palladium catalyst, typically in the form of Pd(OAc)₂ or a pre-formed Pd(0) complex like Pd(PPh₃)₄, is the heart of the catalytic cycle. The ligand, often a phosphine, stabilizes the palladium center and modulates its reactivity. For an electron-rich substrate like this compound, bulky and electron-rich phosphine ligands such as SPhos or XPhos can be particularly effective in promoting the oxidative addition step and preventing catalyst decomposition.[2]
-
Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[1] The choice of base, ranging from inorganic carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) to phosphates (K₃PO₄), can significantly impact the reaction rate and yield. The strength and solubility of the base should be considered based on the specific substrates and solvent system.
-
Solvent: The solvent system must be capable of dissolving the reactants and facilitating the interaction of both the organic and aqueous phases (if a biphasic system is used). Common solvents include ethereal solvents like 1,4-dioxane and THF, or aromatic hydrocarbons like toluene, often in combination with water.
Catalytic Cycle of the Suzuki-Miyaura Reaction
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the boronic acid derivative, and reductive elimination to form the biaryl product and regenerate the Pd(0) catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol is a general starting point and may require optimization for different arylboronic acids.[3][4]
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.03 equiv)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture, degassed)
Procedure:
-
To a dry Schlenk flask, add this compound, phenylboronic acid, K₂CO₃, and Pd(PPh₃)₄.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 12-24 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Suzuki-Miyaura Coupling of Bromopyridine Derivatives
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Toluene/H₂O | 100 | 18 | 85 | [3] |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | DME/H₂O | 85 | 12 | 92 | [3] |
| 3 | 3-Tolylboronic acid | Pd₂(dba)₃ (1) | SPhos (2) | K₃PO₄ (2) | Dioxane/H₂O | 110 | 6 | 95 | [5] |
| 4 | 2-Thienylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | DMF | 100 | 10 | 88 | [4] |
II. Stille Coupling: A Robust Alternative for Biaryl Synthesis
The Stille coupling reaction is a palladium-catalyzed cross-coupling of an organotin compound with an organic halide.[6] A key advantage of the Stille reaction is the stability of organostannanes to air and moisture, and their tolerance of a wide range of functional groups.[7] However, the toxicity of organotin compounds is a significant drawback.[2]
Causality Behind Experimental Choices in Stille Coupling
-
Catalyst and Ligand: Similar to the Suzuki coupling, Pd(0) catalysts are employed. Pd(PPh₃)₄ is a common choice. The choice of ligand can be crucial, with electron-rich and bulky phosphines often accelerating the reaction.
-
Additives: In some cases, additives like Cu(I) salts can significantly accelerate the rate of Stille couplings.[7] This is thought to be due to the ability of Cu(I) to act as a scavenger for free phosphine ligands, which can inhibit the transmetalation step.
-
Solvent: Aprotic polar solvents such as DMF, NMP, and dioxane are commonly used in Stille reactions.
Catalytic Cycle of the Stille Reaction
The mechanism of the Stille reaction is analogous to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination.[6]
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Experimental Protocol: Stille Coupling of this compound with Tributyl(phenyl)tin
This protocol is a representative procedure and may require optimization.[8]
Materials:
-
This compound (1.0 equiv)
-
Tributyl(phenyl)tin (1.1 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
Anhydrous and degassed Toluene
Procedure:
-
To a dry Schlenk flask, add this compound and Pd(PPh₃)₄.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous and degassed toluene via syringe.
-
Add tributyl(phenyl)tin to the reaction mixture via syringe.
-
Heat the reaction mixture to 110 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion (typically 16-24 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of KF to remove tin byproducts. Stir vigorously for 1-2 hours.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Data Presentation: Stille Coupling of Bromopyridine Derivatives
| Entry | Organostannane | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Tributyl(phenyl)tin | Pd(PPh₃)₄ (5) | - | Toluene | 110 | 20 | 78 | [8] |
| 2 | Tributyl(2-furyl)tin | Pd₂(dba)₃ (2) | P(o-tol)₃ (8) | Dioxane | 100 | 12 | 85 | [8] |
| 3 | Tributyl(vinyl)tin | PdCl₂(PPh₃)₂ (3) | - | DMF | 80 | 16 | 90 | [7] |
| 4 | Trimethyl(4-pyridyl)stannane | Pd(PPh₃)₄ (5) | AsPh₃ (10) | NMP | 90 | 24 | 72 | [9] |
III. Heck Coupling: Vinylation and Arylation of Alkenes
The Heck reaction is a palladium-catalyzed reaction of an aryl or vinyl halide with an alkene to form a substituted alkene.[10] It is a powerful method for the formation of carbon-carbon bonds and is particularly useful for the synthesis of styrenyl and cinnamate derivatives.
Causality Behind Experimental Choices in Heck Coupling
-
Catalyst and Ligand: Palladium catalysts such as Pd(OAc)₂ are commonly used. The choice of ligand can influence the regioselectivity and stereoselectivity of the reaction.
-
Base: A base is required to neutralize the HX generated during the reaction and to regenerate the active Pd(0) catalyst. Organic bases like triethylamine or inorganic bases like Na₂CO₃ are often used.
-
Solvent: Polar aprotic solvents such as DMF, NMP, or acetonitrile are typical solvents for the Heck reaction.
Catalytic Cycle of the Heck Reaction
The Heck reaction proceeds via a catalytic cycle involving oxidative addition, migratory insertion (carbopalladation), and β-hydride elimination.[10]
Caption: Catalytic cycle of the Heck cross-coupling reaction.
Experimental Protocol: Heck Coupling of this compound with Styrene
This protocol is a general guideline.[11]
Materials:
-
This compound (1.0 equiv)
-
Styrene (1.5 equiv)
-
Pd(OAc)₂ (0.02 equiv)
-
P(o-tolyl)₃ (0.04 equiv)
-
Triethylamine (2.0 equiv)
-
Anhydrous DMF
Procedure:
-
To a sealed tube, add this compound, Pd(OAc)₂, and P(o-tolyl)₃.
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous DMF, triethylamine, and styrene via syringe.
-
Seal the tube and heat the reaction mixture to 120 °C.
-
Monitor the reaction progress by GC-MS.
-
Upon completion (typically 24 hours), cool the reaction to room temperature.
-
Dilute with water and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Data Presentation: Heck Coupling of Bromoarenes with Alkenes
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Styrene | Pd(OAc)₂ (1) | - | NaOAc (2) | DMF | 140 | 24 | 85 | [11] |
| 2 | Ethyl acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (2) | Acetonitrile | 100 | 18 | 90 | [12] |
| 3 | n-Butyl acrylate | PdCl₂(PPh₃)₂ (1) | - | K₂CO₃ (2) | NMP | 120 | 16 | 88 | [10] |
| 4 | Cyclohexene | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3) | Cs₂CO₃ (2.5) | Dioxane | 110 | 36 | 75 | [13] |
IV. Direct C-H Arylation: An Atom-Economical Approach
Direct C-H arylation is an emerging and highly attractive strategy for the synthesis of biaryl compounds, as it avoids the pre-functionalization of one of the coupling partners, thus offering a more atom- and step-economical approach.[14] For 3-methoxypyridine, direct arylation at the C4 position would be a desirable transformation.
Causality Behind Experimental Choices in Direct C-H Arylation
-
Catalyst and Ligand: Palladium catalysts are commonly employed. The choice of ligand is critical for reactivity and selectivity.
-
Oxidant/Additive: Many direct C-H arylation reactions require an oxidant to facilitate the catalytic cycle. Silver salts are common oxidants.
-
Directing Groups: In some cases, a directing group is necessary to achieve high regioselectivity.
General Workflow for Direct C-H Arylation
Caption: General experimental workflow for a direct C-H arylation reaction.
Experimental Protocol: Hypothetical Direct C4-Arylation of 3-Methoxypyridine
Materials:
-
3-Methoxypyridine (1.0 equiv)
-
4-Bromotoluene (1.5 equiv)
-
Pd(OAc)₂ (0.05 equiv)
-
PivOH (0.3 equiv)
-
K₂CO₃ (2.5 equiv)
-
Anhydrous DMA
Procedure:
-
To a pressure tube, add 3-methoxypyridine, 4-bromotoluene, Pd(OAc)₂, PivOH, and K₂CO₃.
-
Seal the tube and evacuate and backfill with argon.
-
Add anhydrous DMA via syringe.
-
Heat the reaction mixture to 130 °C.
-
Monitor the reaction by GC-MS.
-
Upon completion, cool to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography.
V. Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or no conversion | Catalyst deactivation | Use a more robust ligand (e.g., Buchwald-type ligands); ensure anaerobic conditions. |
| Insufficiently active catalyst | Screen different palladium sources (e.g., Pd₂(dba)₃). | |
| Inappropriate base or solvent | Screen a variety of bases and solvents. | |
| Formation of side products (e.g., homocoupling) | Reaction temperature is too high | Lower the reaction temperature. |
| Incorrect stoichiometry | Optimize the ratio of the coupling partners. | |
| Difficulty in removing byproducts (e.g., tin) | Incomplete removal during workup | Use a fluoride wash for Stille reactions; perform multiple extractions. |
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 6. Stille reaction - Wikipedia [en.wikipedia.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chemistry.msu.edu [chemistry.msu.edu]
- 10. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Operationally Simple and Highly (E)-Styrenyl-Selective Heck Reactions of Electronically Non-Biased Olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Rh(I)-Catalyzed Direct Arylation of Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
The Strategic Utility of 4-Bromo-3-methoxypyridine in the Synthesis of Pharmaceutical Intermediates: Application Notes and Protocols
Introduction: The Versatility of a Substituted Pyridine Scaffold
In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its presence in numerous approved drugs is a testament to its ability to engage in critical biological interactions. Among the vast array of functionalized pyridines, 4-Bromo-3-methoxypyridine has emerged as a particularly valuable and versatile building block for the synthesis of complex pharmaceutical intermediates. This guide provides an in-depth exploration of its applications, focusing on key synthetic transformations and offering detailed, field-proven protocols for researchers, scientists, and drug development professionals.
The strategic placement of the bromine atom at the 4-position and the methoxy group at the 3-position imparts a unique reactivity profile to the molecule. The bromine atom serves as a prime handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse molecular fragments. Concurrently, the electron-donating methoxy group influences the electronic properties of the pyridine ring, modulating its reactivity and providing a potential site for further functionalization or metabolic blocking. This combination of features makes this compound a highly sought-after starting material for the construction of molecular architectures targeting a range of therapeutic areas, including oncology and neurodegenerative diseases.
This document will delve into the practical applications of this compound in three of the most powerful cross-coupling reactions in the synthetic chemist's toolkit: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling. For each reaction, we will discuss the underlying principles, provide optimized reaction conditions, and present detailed experimental protocols.
Core Applications in Pharmaceutical Intermediate Synthesis
The primary utility of this compound lies in its capacity to undergo palladium-catalyzed cross-coupling reactions. These reactions are fundamental to the construction of the carbon-carbon and carbon-nitrogen bonds that form the backbone of many active pharmaceutical ingredients (APIs).
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds, typically between an organohalide and an organoboron compound.[1] In the context of this compound, this reaction allows for the introduction of a wide variety of aryl and heteroaryl substituents at the 4-position of the pyridine ring, a key step in the synthesis of numerous biologically active molecules.[2]
Causality Behind Experimental Choices:
The success of a Suzuki-Miyaura coupling is highly dependent on the judicious selection of the palladium catalyst, ligand, base, and solvent system.
-
Catalyst and Ligand: The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligand is critical. For an electron-rich substrate like this compound, ligands such as SPhos or XPhos can be particularly effective as they promote the oxidative addition step and stabilize the catalytic species.[2] For less challenging couplings, traditional catalysts like Pd(PPh₃)₄ can be sufficient.[3]
-
Base: The base plays a crucial role in the transmetalation step, activating the boronic acid. Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly employed. The choice of base can influence the reaction rate and yield, with stronger bases often being more effective for less reactive substrates.[3]
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water is typically used. The water is essential for the activity of the inorganic base. The choice of organic solvent can affect the solubility of the reactants and the stability of the catalyst.[3]
Data Presentation: Representative Reaction Conditions for Suzuki-Miyaura Coupling
| Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Toluene/H₂O | 100 | 12-24 | Moderate to Good | A classic and cost-effective system.[3] |
| Pd(PPh₃)₄ (3-5) | - | Na₂CO₃ (2) | DME/H₂O | 80-90 | 12 | Good to Excellent | A common and reliable catalyst.[3] |
| Pd₂(dba)₃ (1-2) | SPhos (2-4) | K₃PO₄ (2-3) | Dioxane/H₂O | 100-110 | 4-12 | Good to Excellent | Buchwald ligands often improve yields for challenging substrates.[2] |
| PdCl₂(dppf) (2-3) | - | Cs₂CO₃ (2) | DMF | 100 | 8-16 | Good to Excellent | Effective for a broad range of substrates.[3] |
Experimental Protocol: Synthesis of 4-Aryl-3-methoxypyridine
This protocol provides a generalized procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization may be necessary for specific substrates.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2-1.5 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2-3 equiv.)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound, the arylboronic acid, the base, and the palladium catalyst.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor its progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualization of the Suzuki-Miyaura Coupling Workflow
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[4][5] This reaction has become a cornerstone in medicinal chemistry for the synthesis of arylamines from aryl halides.[6][7] For this compound, this transformation allows for the introduction of a diverse range of primary and secondary amines at the 4-position, leading to key intermediates for various therapeutic agents.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: The choice of ligand is crucial for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands such as BINAP, XPhos, or RuPhos are often required to facilitate both the oxidative addition and the reductive elimination steps of the catalytic cycle.[8]
-
Base: A strong, non-nucleophilic base is necessary to deprotonate the amine and facilitate the formation of the palladium-amido complex. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[6][8]
-
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically used to prevent quenching of the strong base and to ensure the stability of the catalytic species.[8]
Data Presentation: Representative Reaction Conditions for Buchwald-Hartwig Amination
| Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd₂(dba)₃ (1-2) | BINAP (2-4) | NaOtBu (1.2-1.5) | Toluene | 80-110 | 4-24 | Good to Excellent | A widely used and effective system for many amine couplings.[8] |
| Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | t-BuOH | 100 | 12-24 | Good to Excellent | Effective for coupling with a broad range of amines. |
| Pd₂(dba)₃ (1.5) | RuPhos (3) | LiHMDS (1.5) | Dioxane | 100 | 12-18 | Good | Useful for less nucleophilic amines. |
Experimental Protocol: Synthesis of 4-Amino-3-methoxypyridine Derivatives
This protocol provides a generalized procedure for the Buchwald-Hartwig amination of this compound with a primary or secondary amine. Rigorous exclusion of air and moisture is critical for success.
Materials:
-
This compound (1.0 equiv.)
-
Amine (1.1-1.5 equiv.)
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., BINAP or XPhos)
-
Base (e.g., Sodium tert-butoxide)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand, and base to an oven-dried Schlenk tube.
-
Reagent Addition: Add this compound and the amine to the Schlenk tube, followed by the anhydrous, degassed solvent.
-
Reaction: Seal the tube and heat the reaction mixture with vigorous stirring at the desired temperature (typically 80-110 °C). Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction carefully with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.
-
Purification: Dry the combined organic layers, concentrate, and purify the residue by column chromatography.
Visualization of the Buchwald-Hartwig Amination Catalytic Cycle
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[9][10] This reaction is of great importance in the synthesis of pharmaceuticals and natural products containing the alkynyl functional group.[11] The reaction of this compound with various terminal alkynes provides access to a range of 4-alkynyl-3-methoxypyridine intermediates.
Causality Behind Experimental Choices:
-
Dual Catalysis: The traditional Sonogashira coupling employs a dual catalytic system consisting of a palladium complex and a copper(I) salt (typically CuI). The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium center.[9]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used both as a solvent and to deprotonate the terminal alkyne.[9]
-
Copper-Free Conditions: In some cases, particularly with electron-rich or sensitive substrates, copper-free Sonogashira couplings can be advantageous to avoid potential side reactions. These protocols often require stronger bases or specialized ligands.
Data Presentation: Representative Reaction Conditions for Sonogashira Coupling
| Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(PPh₃)₂Cl₂ (2-5) | CuI (5-10) | Et₃N | THF | rt - 60 | 2-12 | Good to Excellent | Classic and widely applicable conditions.[9] |
| Pd(OAc)₂ (2) | CuI (4) | DIPEA | DMF | 80 | 6-18 | Good | A common alternative base and solvent system. |
| Pd(PPh₃)₄ (3) | - | Cs₂CO₃ (2 equiv.) | Dioxane | 100 | 12-24 | Moderate to Good | Example of copper-free conditions. |
Experimental Protocol: Synthesis of 4-Alkynyl-3-methoxypyridine Derivatives
This protocol describes a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound (1.0 equiv.)
-
Terminal alkyne (1.2-1.5 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., Triethylamine)
-
Anhydrous solvent (e.g., THF or DMF)
Procedure:
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add the palladium catalyst and copper(I) iodide.
-
Reagent Addition: Add the anhydrous solvent, the amine base, this compound, and the terminal alkyne.
-
Reaction: Stir the mixture at the appropriate temperature (room temperature to 80 °C) until the starting material is consumed, as monitored by TLC.
-
Work-up: Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent and wash with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the product by flash column chromatography.
Application in the Synthesis of Kinase and PARP Inhibitors
The functionalized pyridine cores synthesized from this compound are prevalent in a number of kinase and poly (ADP-ribose) polymerase (PARP) inhibitors, which are at the forefront of targeted cancer therapy.
-
Aurora Kinase Inhibitors: Aurora kinases are key regulators of mitosis, and their inhibition is a validated strategy in oncology.[12][13][14] The 4-amino-3-methoxypyridine scaffold can be found in precursors to potent Aurora kinase inhibitors.
-
Glycogen Synthase Kinase 3 (GSK-3) Inhibitors: GSK-3 is implicated in a range of diseases, including neurodegenerative disorders and diabetes.[15][16][17][18][19] The ability to introduce diverse substituents onto the 3-methoxypyridine core via cross-coupling reactions is crucial for developing selective GSK-3 inhibitors.
-
PARP Inhibitors: PARP inhibitors have revolutionized the treatment of certain cancers, particularly those with BRCA mutations. The core structures of many PARP inhibitors feature substituted aromatic and heteroaromatic rings, which can be constructed using the methodologies described herein.
The synthesis of these complex molecules often involves a multi-step sequence where a key cross-coupling reaction of a bromopyridine derivative is a pivotal transformation.
Conclusion
This compound is a high-value building block in pharmaceutical synthesis, offering a reliable and versatile platform for the construction of complex molecular architectures. Its utility in cornerstone reactions such as the Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling allows for the efficient synthesis of a wide array of pharmaceutical intermediates. The protocols and insights provided in this guide are intended to empower researchers and scientists to leverage the full potential of this important synthetic intermediate in their drug discovery and development endeavors. As the demand for novel and effective therapeutics continues to grow, the strategic application of versatile building blocks like this compound will remain a critical component of successful pharmaceutical innovation.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 12. PF-03814735, an orally bioavailable small molecule aurora kinase inhibitor for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of potent and selective thienopyrimidine inhibitors of Aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and evaluation of novel heterocyclic inhibitors of GSK-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. mdpi.com [mdpi.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. Small-Molecule Inhibitors of GSK-3: Structural Insights and Their Application to Alzheimer's Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for C-N Bond Formation with 4-Bromo-3-methoxypyridine
Introduction: The Strategic Importance of the Aminopyridine Moiety
In the landscape of modern drug discovery and materials science, the aminopyridine scaffold stands out as a privileged structural motif. Its prevalence in a multitude of biologically active compounds and functional materials underscores the critical need for efficient and versatile synthetic methodologies for its construction. The formation of a carbon-nitrogen (C-N) bond at the pyridyl core is a key transformation, enabling the synthesis of diverse molecular architectures with tailored properties. This application note provides a detailed experimental guide for the C-N cross-coupling of 4-bromo-3-methoxypyridine, a versatile building block, with a representative primary amine, aniline. We will delve into the rationale behind the choice of the Buchwald-Hartwig amination, a powerful palladium-catalyzed reaction, and provide a comprehensive, step-by-step protocol for its successful execution. Furthermore, we will briefly discuss the classical Ullmann condensation as a viable, albeit often more demanding, alternative.
Choosing the Right Tool for the Job: Buchwald-Hartwig Amination vs. Ullmann Condensation
The synthesis of N-arylpyridines from pyridyl halides has traditionally been accomplished via the copper-catalyzed Ullmann condensation.[1] While historically significant, this reaction often requires harsh conditions, such as high temperatures and stoichiometric amounts of copper, which can limit its functional group tolerance and overall efficiency.[2]
In recent decades, the palladium-catalyzed Buchwald-Hartwig amination has emerged as a milder and more general alternative for C-N bond formation.[3][4] This reaction typically proceeds under significantly lower temperatures, employs catalytic amounts of palladium, and demonstrates a remarkable tolerance for a wide array of functional groups.[5] The key to the success of the Buchwald-Hartwig amination lies in the use of specialized phosphine ligands that facilitate the key steps of the catalytic cycle.[6] For electron-deficient heteroaryl halides like this compound, the Buchwald-Hartwig approach is often the preferred method due to its superior performance and broader applicability.[6][7]
Data at a Glance: Reactant and Product Properties
A thorough understanding of the physical and chemical properties of all substances involved in a reaction is paramount for both safety and successful execution.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Boiling Point (°C) |
| This compound | C₆H₆BrNO | 188.02 | Solid | N/A | N/A | |
| Aniline | C₆H₇N | 93.13 | Oily liquid | -6 | 184 | |
| N-(3-methoxypyridin-4-yl)aniline (Expected Product) | C₁₂H₁₂N₂O | 200.24 | Solid | N/A | N/A |
Delving into the "Why": The Buchwald-Hartwig Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a well-defined catalytic cycle involving a palladium(0)/palladium(II) redox couple. The phosphine ligand plays a crucial role in stabilizing the palladium center and facilitating the elementary steps of the reaction.
Caption: A simplified representation of the key steps in the Buchwald-Hartwig amination catalytic cycle.
The cycle is initiated by the oxidative addition of the aryl halide to the active Pd(0) catalyst, forming a Pd(II) complex. Subsequent coordination of the amine and deprotonation by a base generates a palladium-amido intermediate. The final and crucial step is the reductive elimination of the desired N-aryl amine product, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.[8][9] The choice of a bulky, electron-rich phosphine ligand is critical as it promotes both the oxidative addition and the reductive elimination steps, leading to higher reaction efficiency.[6]
Experimental Protocol: Buchwald-Hartwig Amination of this compound with Aniline
This protocol is adapted from established procedures for the amination of similar bromopyridine substrates and is designed to provide a high-yielding and reproducible method.[10]
Materials and Reagents:
| Reagent | CAS Number | Molecular Formula | Purity | Supplier |
| This compound | 109911-38-8 | C₆H₆BrNO | >97% | Commercially Available |
| Aniline | 62-53-3 | C₆H₇N | >99.5% | Commercially Available |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 51364-51-3 | C₅₁H₄₂O₃Pd₂ | >97% | Commercially Available |
| Xantphos | 161265-03-8 | C₃₉H₃₂OP₂ | >98% | Commercially Available |
| Sodium tert-butoxide (NaOt-Bu) | 865-48-5 | C₄H₉NaO | >97% | Commercially Available |
| Toluene (anhydrous) | 108-88-3 | C₇H₈ | >99.8% | Commercially Available |
Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Fume Hood: All manipulations should be performed in a well-ventilated fume hood.
-
Inert Atmosphere: Palladium catalysts and phosphine ligands can be air-sensitive.[8] It is crucial to handle these reagents under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Handling: Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Handle with care. Aniline is toxic and can be absorbed through the skin.[4] Avoid direct contact.
-
Waste Disposal: Dispose of all chemical waste, including residual palladium, according to institutional and local regulations.[11][12]
Experimental Workflow:
Caption: A visual guide to the key stages of the experimental procedure.
Step-by-Step Protocol:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 2 mol% Pd), Xantphos (0.048 mmol, 4.8 mol%), and sodium tert-butoxide (1.4 mmol).
-
Inerting the System: Seal the flask with a septum and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Addition of Reactants: Under a positive pressure of inert gas, add this compound (1.0 mmol) to the flask.
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.
-
Nucleophile Addition: Finally, add aniline (1.2 mmol) to the reaction mixture via syringe.
-
Reaction: Immerse the flask in a preheated oil bath at 100 °C and stir the mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully quench with water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure N-(3-methoxypyridin-4-yl)aniline.
Alternative Pathway: The Ullmann Condensation
For the sake of completeness, it is worth noting the Ullmann condensation as an alternative C-N bond-forming strategy. This reaction typically involves the use of a copper catalyst, often in the form of copper(I) iodide (CuI), a base such as potassium carbonate (K₂CO₃), and a high-boiling polar solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[1][13] While modern protocols have been developed that utilize ligands to facilitate the reaction under milder conditions, the Ullmann condensation can still be a valuable tool, particularly when palladium-based methods are not feasible.[14]
Conclusion: Enabling Access to Valuable Aminopyridines
The Buchwald-Hartwig amination represents a robust and highly effective method for the synthesis of N-aryl aminopyridines from their corresponding bromo-pyridyl precursors. The protocol detailed herein for the coupling of this compound with aniline provides a clear and reproducible guide for researchers in the fields of medicinal chemistry, drug development, and materials science. By understanding the underlying principles of the catalytic cycle and adhering to the outlined experimental procedures and safety precautions, scientists can confidently access a wide range of valuable aminopyridine derivatives, thereby accelerating the pace of innovation and discovery.
References
- 1. Ullmann Reaction [organic-chemistry.org]
- 2. par.nsf.gov [par.nsf.gov]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. reddit.com [reddit.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
The Versatility of 4-Bromo-3-methoxypyridine: A Gateway to Advanced Materials
Introduction: Unlocking Potential in Material Science
4-Bromo-3-methoxypyridine is a versatile heterocyclic building block that is increasingly finding its place at the forefront of material science research. Its unique electronic properties, stemming from the interplay between the electron-withdrawing pyridine ring and the electron-donating methoxy group, combined with the reactive bromine handle, make it an ideal precursor for a diverse range of functional materials. This guide provides an in-depth exploration of the application of this compound in the synthesis of materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and metal-organic frameworks (MOFs). We will delve into the synthetic strategies, detailed experimental protocols, and the underlying scientific principles that govern the performance of the resulting materials.
Core Applications and Synthetic Strategies
The primary utility of this compound in material science lies in its ability to participate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These powerful synthetic tools allow for the precise installation of various aromatic and heteroaromatic moieties at the 4-position of the pyridine ring, enabling the construction of complex molecular architectures with tailored optoelectronic properties.
Organic Light-Emitting Diodes (OLEDs): Crafting the Next Generation of Displays
In the realm of OLEDs, precise control over the electronic properties of materials is paramount for achieving high efficiency and long operational lifetimes. This compound serves as a key starting material for the synthesis of hole transport materials (HTMs), electron transport materials (ETMs), and phosphorescent emitters.
A common strategy for designing efficient HTMs is to couple an electron-rich, hole-transporting moiety, such as a carbazole derivative, to a core that can be further functionalized. The pyridine unit in our target molecule can enhance electron injection and transport balance.
Proposed Target HTM: 4-(9H-carbazol-9-yl)-3-methoxypyridine
This molecule is envisioned to possess a high glass transition temperature, ensuring morphological stability of the OLED device, and suitable HOMO energy levels for efficient hole injection from the anode.
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 4-(9H-carbazol-9-yl)-3-methoxypyridine
This protocol details the palladium-catalyzed cross-coupling of this compound with 9-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole.
Materials:
| Reagent | Purpose | Typical Amount (equivalents) |
| This compound | Starting Material | 1.0 |
| 9-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole | Coupling Partner | 1.1 - 1.2 |
| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | Catalyst | 0.03 - 0.05 (3-5 mol%) |
| K₂CO₃ (Potassium Carbonate) | Base | 2.0 - 3.0 |
| Toluene/Ethanol/Water (4:1:1) | Solvent | - |
Experimental Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 equiv.), 9-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole (1.1 equiv.), and potassium carbonate (2.5 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times.
-
Catalyst Addition: Under a positive flow of argon, add Pd(PPh₃)₄ (0.05 equiv.).
-
Solvent Addition: Add the degassed toluene/ethanol/water solvent mixture via syringe.
-
Reaction: Heat the mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired product.
Diagram 1: Suzuki-Miyaura Coupling Workflow
Application Note: A Practical Guide to the Synthesis of 4-Aryl-3-Methoxypyridines
Introduction
The 4-aryl-3-methoxypyridine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have demonstrated a wide range of therapeutic potential, including as γ-secretase modulators for the treatment of Alzheimer's disease. The precise arrangement of the aryl and methoxy substituents on the pyridine ring is crucial for target engagement and modulation of biological activity. This application note provides a comprehensive, step-by-step guide for the synthesis of 4-aryl-3-methoxypyridines, designed for researchers and scientists in the field of drug development. The primary synthetic strategy detailed herein is the widely utilized Suzuki-Miyaura cross-coupling reaction, valued for its mild reaction conditions and broad functional group tolerance.[1][2]
Strategic Overview: The Suzuki-Miyaura Approach
The synthesis of 4-aryl-3-methoxypyridines can be efficiently achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction joins an organoboron species (an arylboronic acid or its ester derivative) with a halide (in this case, a halogenated 3-methoxypyridine).[2][3] The general transformation is depicted below:
References
Application Note: A Robust LC-MS Method for Real-Time Monitoring of 4-Bromo-3-methoxypyridine Coupling Reactions
Introduction: The Critical Need for In-Process Reaction Monitoring
In the landscape of pharmaceutical and agrochemical development, substituted pyridines are privileged scaffolds due to their prevalence in a vast array of bioactive molecules. 4-Bromo-3-methoxypyridine, in particular, serves as a versatile building block for introducing the 3-methoxypyridine moiety through various cross-coupling reactions. The efficiency, yield, and purity of the final product are intrinsically linked to the precise control of the reaction kinetics and the identification of intermediate and byproduct formation. Consequently, the ability to monitor these reactions in real-time is not merely an analytical convenience but a cornerstone of process optimization and quality control.
This application note presents a detailed, robust, and validated Liquid Chromatography-Mass Spectrometry (LC-MS) method for the in-process monitoring of reactions involving this compound. We will delve into the causality behind the methodological choices, from sample preparation to the specifics of the chromatographic separation and mass spectrometric detection. This guide is intended for researchers, chemists, and drug development professionals who require a reliable analytical framework to accelerate their synthetic workflows.
The Analytical Challenge: Properties of Pyridine Derivatives
Monitoring reactions of halogenated pyridines presents a unique set of analytical challenges. Pyridine and its derivatives are polar, basic compounds, which can lead to poor retention and peak shape on traditional reversed-phase C18 columns.[1][2] The hydrophilic nature of these compounds often results in their elution in the solvent front, co-eluting with salts and other polar matrix components, which can interfere with detection, particularly by mass spectrometry.[1] This necessitates a thoughtful approach to column chemistry and mobile phase composition to achieve adequate chromatographic resolution.[2][3]
Principle of the Method: A Synergistic Approach
This method leverages the synergistic power of High-Performance Liquid Chromatography (HPLC) for temporal separation of reaction components and Mass Spectrometry (MS) for their unambiguous identification and quantification based on their mass-to-charge ratio (m/z).[4] A mixed-mode chromatography approach is employed to overcome the challenges associated with the polarity of pyridine derivatives, ensuring robust retention and separation.[2][5] The mass spectrometer is set to monitor for the expected reactant, product, and potential byproducts, providing a comprehensive snapshot of the reaction's progress.
Illustrative Reaction: A Suzuki-Miyaura Coupling
For the purpose of this application note, we will focus on a hypothetical Suzuki-Miyaura cross-coupling reaction, a common and powerful tool in medicinal chemistry for the formation of C-C bonds.
Reaction Scheme:
-
Reactant A: this compound
-
Reactant B: Phenylboronic acid
-
Product: 3-Methoxy-4-phenylpyridine
-
Catalyst: Pd(PPh₃)₄
-
Base: K₂CO₃
-
Solvent: Dioxane/Water
The LC-MS method will be designed to separate and detect the starting material (this compound), the product (3-methoxy-4-phenylpyridine), and potential side products such as homocoupled boronic acid (biphenyl) and debrominated starting material (3-methoxypyridine).
Experimental Workflow
The following diagram outlines the complete workflow from reaction sampling to data analysis.
Caption: A schematic of the overall process for reaction monitoring.
Detailed Protocol
Reagents and Materials
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid (FA), LC-MS grade
-
Ammonium formate (AmFm), LC-MS grade
-
This compound (Reactant A)
-
3-Methoxy-4-phenylpyridine (Product standard, if available)
-
Reaction solvent (e.g., Dioxane)
-
Syringe filters, 0.22 µm PTFE
Instrumentation and Columns
-
HPLC/UHPLC system (e.g., Agilent 1290 Infinity II, Waters Acquity UPLC)
-
Single Quadrupole or Triple Quadrupole Mass Spectrometer (e.g., Agilent 6490, Waters Xevo TQ-S)
-
Column: Mixed-mode column with reversed-phase and cation-exchange properties (e.g., SIELC Primesep 200, 2.1 x 150 mm, 5 µm).[1][3] This is crucial for retaining the polar pyridine compounds while also separating non-polar species.
Sample Preparation Protocol
The goal of sample preparation is to dilute the reaction mixture to a concentration suitable for LC-MS analysis and to remove any particulate matter that could damage the column or instrument.[6]
-
Sampling: At designated time points (e.g., 0, 15, 30, 60, 120 minutes), carefully withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.
-
Quenching & Dilution: Immediately quench the reaction by diluting the aliquot into a significantly larger volume (e.g., 1 mL) of a 50:50 mixture of Acetonitrile:Water. This stops the reaction and prepares the sample for analysis. The high organic content helps to precipitate some salts and larger molecules.
-
Filtration: Filter the diluted sample through a 0.22 µm PTFE syringe filter into an LC vial. This step is critical to remove any precipitated catalyst or salts.
LC-MS Method Parameters
The following tables summarize the optimized LC and MS parameters. The rationale is to use a mobile phase compatible with MS detection while providing good peak shape for basic pyridine compounds.[2] Formic acid is added to the mobile phase to promote protonation of the analytes, which is beneficial for positive mode electrospray ionization.
Table 1: Liquid Chromatography Parameters
| Parameter | Setting | Rationale |
| Column | Mixed-Mode RP/Cation-Exchange | Provides enhanced retention for polar basic compounds.[3][5] |
| Mobile Phase A | Water with 0.1% Formic Acid | Acidic modifier improves peak shape and ionization efficiency. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Standard organic solvent for reversed-phase and mixed-mode. |
| Gradient | 5% B to 95% B over 5 minutes | A gradient is used to elute compounds with a wide range of polarities.[7] |
| Flow Rate | 0.4 mL/min | Standard for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Elevated temperature can improve peak shape and reduce viscosity. |
| Injection Vol. | 2 µL | Small volume to avoid overloading the column. |
Table 2: Mass Spectrometry Parameters
| Parameter | Setting | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Pyridine nitrogen is readily protonated.[8] |
| Acquisition Mode | Full Scan (m/z 100-400) and/or SIM | Scan mode for identifying unknowns; SIM for targeted quantification. |
| Capillary Voltage | 3.5 kV | Optimized for ESI source. |
| Drying Gas Temp. | 300 °C | To desolvate the ESI droplets. |
| Drying Gas Flow | 10 L/min | To assist in desolvation. |
| Nebulizer Pressure | 35 psi | To create a fine spray. |
Expected m/z Values and Data Interpretation
The key to monitoring the reaction is to track the disappearance of the starting material and the appearance of the product. The mass spectrometer allows for specific detection of each component.
Table 3: Key Ions to Monitor
| Compound | Formula | MW ( g/mol ) | Expected Ion [M+H]⁺ (m/z) | Isotopic Signature |
| This compound | C₆H₆BrNO | 188.02 | 187.97 / 189.97 | M and M+2 peaks in ~1:1 ratio due to ⁷⁹Br and ⁸¹Br isotopes.[9][10][11] |
| 3-Methoxy-4-phenylpyridine | C₁₂H₁₁NO | 185.22 | 186.09 | Single M+H peak. |
| 3-Methoxypyridine (byproduct) | C₆H₇NO | 109.13 | 110.06 | Single M+H peak. |
| Biphenyl (byproduct) | C₁₂H₁₀ | 154.21 | 155.09 | Single M+H peak. |
The presence of the bromine atom in the starting material provides a highly characteristic isotopic pattern that is easy to identify in the mass spectrum.[9][10] The disappearance of this doublet at m/z 188/190 and the concurrent appearance of the peak at m/z 186 is a clear indicator of reaction progression.
Method Validation and Trustworthiness
A self-validating system is crucial for trustworthy results. This protocol's reliability is ensured by:
-
Specificity: The unique m/z of each compound and the characteristic bromine isotope pattern provide high specificity.
-
Linearity: For quantitative analysis, a calibration curve should be prepared by injecting known concentrations of the starting material and product to ensure the detector response is linear over the concentration range of the reaction.
-
Reproducibility: Consistent retention times and peak areas from replicate injections of a standard mixture confirm the method's reproducibility.
Troubleshooting and Expertise-Driven Insights
-
Poor Peak Shape: If peak tailing is observed for the pyridine compounds, increasing the ionic strength of the mobile phase (e.g., adding 10 mM ammonium formate) can improve peak shape.[2]
-
Low Sensitivity: Ensure the mobile phase pH is acidic to promote protonation. If sensitivity is still an issue, consider using Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for targeted analysis, which significantly enhances the signal-to-noise ratio.[1]
-
Matrix Effects: Reaction mixtures can be complex. If ion suppression is suspected, dilute the sample further or consider a simple solid-phase extraction (SPE) cleanup step.[6]
The following decision tree can guide troubleshooting efforts.
Caption: A logical guide for resolving common LC-MS issues.
Conclusion
This application note provides a comprehensive and robust LC-MS method for monitoring reactions of this compound. By employing a mixed-mode chromatographic strategy and leveraging the specificity of mass spectrometric detection, this protocol enables researchers to gain real-time insights into reaction kinetics, product formation, and impurity profiling. The detailed explanation of the rationale behind each parameter and the inclusion of troubleshooting guidance are designed to empower scientists to implement and adapt this method for their specific synthetic challenges, ultimately leading to more efficient and controlled chemical processes.
References
- 1. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. helixchrom.com [helixchrom.com]
- 3. Polar Compounds | SIELC Technologies [sielc.com]
- 4. rsc.org [rsc.org]
- 5. Optimized selection of liquid chromatography conditions for wide range analysis of natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. opentrons.com [opentrons.com]
- 7. lcms.cz [lcms.cz]
- 8. Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. tutorchase.com [tutorchase.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Reaction Conditions for 4-Bromo-3-methoxypyridine
Welcome to the technical support hub for optimizing the Suzuki-Miyaura cross-coupling of 4-bromo-3-methoxypyridine. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific transformation. Here, we move beyond generic protocols to provide in-depth, field-proven insights into the nuances of this reaction, ensuring you can troubleshoot effectively and achieve optimal results.
The Challenge: Understanding this compound in Suzuki Couplings
This compound presents a unique set of challenges in Suzuki-Miyaura cross-coupling reactions. The electron-donating methoxy group and the coordinating pyridine nitrogen can significantly influence the catalytic cycle.[1] The pyridine nitrogen's lone pair of electrons can coordinate with the palladium catalyst, potentially inhibiting its activity.[1] Furthermore, the electronic properties of the pyridine ring can impact the reactivity of the C-Br bond.[1]
This guide will address the common issues encountered with this substrate and provide a logical framework for optimizing your reaction conditions.
Troubleshooting and FAQs
Here we address specific issues you might encounter during your experiments in a question-and-answer format.
Low to No Product Formation
Q1: I'm not seeing any product, or the yield is very low. What are the likely culprits?
A1: Low yields with bromopyridine substrates can stem from several issues.[1] The primary suspects are often related to catalyst activity and the stability of your reagents.
-
Catalyst Inhibition: The nitrogen atom in the pyridine ring can coordinate to the palladium center, effectively poisoning your catalyst.[1] This is a very common issue with pyridine-containing substrates.
-
Inefficient Oxidative Addition: The carbon-bromine bond on the electron-rich pyridine ring may be less reactive towards oxidative addition, which is often the rate-limiting step.
-
Boronic Acid Decomposition: Boronic acids can be prone to decomposition, particularly protodeboronation (replacement of the boronic acid group with a hydrogen atom).[2][3] This is especially true for heteroaryl boronic acids.[2]
Solutions:
-
Ligand Selection is Key: To counteract catalyst inhibition, employ bulky, electron-rich phosphine ligands. Ligands like SPhos, XPhos, or RuPhos can shield the palladium center, preventing coordination with the pyridine nitrogen.[1]
-
Boost Oxidative Addition: If slow oxidative addition is suspected, increasing the reaction temperature can be effective.[1] Additionally, using more electron-rich and bulky ligands can facilitate this step.[1]
-
Stabilize Your Boronic Acid: To minimize protodeboronation, consider using anhydrous solvents.[1] Alternatively, using more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts can be a robust solution.[1][3][4]
Significant Side Product Formation
Q2: I'm observing significant amounts of dehalogenated starting material (3-methoxypyridine). How can I prevent this?
A2: Dehalogenation, the replacement of the bromine atom with a hydrogen, is a common side reaction in Suzuki couplings.[5] It typically occurs when a palladium-hydride (Pd-H) species is formed, which then undergoes reductive elimination with the aryl group.[5]
Causes and Mitigation Strategies:
-
Source of Hydride: The Pd-H species can be generated from reactions with bases, solvents (especially alcohols), or even trace amounts of water.[5]
-
Substrate Susceptibility: N-heterocyclic halides like this compound are particularly prone to dehalogenation.[5]
Solutions:
-
Choice of Base: Avoid strong alkoxide bases if possible.[5] Weaker inorganic bases like K₂CO₃ or K₃PO₄ are often better choices.
-
Solvent Selection: Use aprotic solvents such as dioxane, THF, or toluene to minimize the formation of Pd-H species.[5] If an aqueous system is necessary, carefully control the water content.[5]
-
Ligand Choice: The use of bulky, electron-rich ligands can favor the desired reductive elimination of the cross-coupled product over the dehalogenation pathway.
Q3: My main byproduct is the homocoupling of my boronic acid. What's causing this and how do I stop it?
A3: Homocoupling of the boronic acid is often promoted by the presence of oxygen.[1]
Solution:
-
Thorough Degassing: Ensure your reaction mixture is rigorously degassed before heating. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.[5]
Reaction Stalls or is Sluggish
Q4: My reaction starts but then seems to stop, or it's extremely slow. What can I do to improve the reaction rate?
A4: A sluggish reaction can be due to several factors, including inefficient transmetalation or slow oxidative addition.
Solutions:
-
Base and Solvent Synergy: The choice of base and solvent is critical for an efficient transmetalation step.[1] A base is required to activate the boronic acid.[6] The combination of a suitable base and a solvent that allows for good solubility of all components is crucial. For instance, using a stronger base like K₃PO₄ in a THF/water mixture can be very effective for less reactive substrates.[7]
-
Microwave Irradiation: Microwave-assisted heating can significantly shorten reaction times and often leads to higher yields, especially for challenging substrates.[8][9]
-
Catalyst and Ligand Screening: If your initial conditions are not effective, a systematic screening of different palladium sources and ligands is recommended.
Recommended Starting Protocol and Optimization
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound. Remember that optimization will likely be necessary for your specific boronic acid partner.
Experimental Protocol: General Procedure
-
Reaction Setup: In a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, combine this compound (1.0 eq.), the desired boronic acid or boronic ester (1.2–1.5 eq.), and the selected base (2.0–3.0 eq.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent(s) via syringe.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst and, if separate, the ligand.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
Data Presentation: Starting Conditions and Optimization Parameters
| Parameter | Recommended Starting Point | Optimization Considerations |
| Palladium Source | Pd(PPh₃)₄ (2-5 mol%) | For more challenging couplings, consider Pd₂(dba)₃ or Pd(OAc)₂ with a specific ligand.[7][10] |
| Ligand | - (if using Pd(PPh₃)₄) | Screen bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos (2-6 mol%).[1] |
| Base | K₂CO₃ (2-3 eq.) | Screen other bases such as K₃PO₄ or Cs₂CO₃, especially for less reactive partners.[7] |
| Solvent | 1,4-Dioxane/Water (4:1) | Consider other aprotic solvents like THF or toluene, or DMF for solubility issues.[7][11] |
| Temperature | 80-100 °C | Increase temperature up to the solvent's boiling point if the reaction is sluggish. Microwave heating is also an option. |
Visualization of Key Processes
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common Suzuki coupling issues.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pure.psu.edu [pure.psu.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Cross-Coupling Reactions of 4-Bromo-3-methoxypyridine
Welcome to the technical support center for troubleshooting palladium-catalyzed cross-coupling reactions involving 4-bromo-3-methoxypyridine. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in achieving optimal yields and purity. Here, we delve into the nuances of Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings with this specific substrate, providing in-depth, evidence-based solutions to common experimental hurdles.
The Unique Challenges of this compound
This compound presents a unique set of challenges in cross-coupling chemistry. The pyridine nitrogen can act as a ligand for the palladium catalyst, potentially leading to catalyst inhibition or deactivation. Furthermore, the electron-donating methoxy group at the 3-position can influence the electronic properties of the C4-Br bond, impacting the rate-determining oxidative addition step. Understanding these substrate-specific factors is crucial for effective troubleshooting.
FAQ 1: Suzuki-Miyaura Coupling
Q1: I am experiencing low to no yield in the Suzuki-Miyaura coupling of this compound with an arylboronic acid. What are the likely causes and how can I improve the outcome?
A1: Low yields in this specific Suzuki-Miyaura coupling can often be traced back to several key factors related to the catalyst system and reaction conditions. The primary suspects are catalyst inhibition, inefficient oxidative addition, and potential side reactions.
Causality and Troubleshooting Steps:
-
Catalyst Inhibition by Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can coordinate with the palladium center, forming an inactive or less active catalytic species.[1][2]
-
Solution: Employ bulky, electron-rich phosphine ligands. These ligands sterically shield the palladium, preventing coordination with the pyridine nitrogen. Ligands like SPhos, XPhos, and RuPhos are often effective in these scenarios.[1] A pre-catalyst system can also offer more consistent results.
-
-
Inefficient Oxidative Addition: The C-Br bond on the electron-rich pyridine ring may exhibit reduced reactivity towards oxidative addition, which is often the rate-limiting step.
-
Solution: Increase the reaction temperature cautiously. Screening different palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃) in combination with electron-rich and bulky ligands can facilitate this step.[1]
-
-
Suboptimal Base and Solvent System: The choice of base is critical for the transmetalation step. An inappropriate base or solvent can lead to poor solubility and low reaction rates.
-
Solution: Screen a panel of inorganic bases. Stronger bases like K₃PO₄ and Cs₂CO₃ are often more effective than weaker ones like K₂CO₃.[3] A biphasic solvent system, such as 1,4-dioxane/water or toluene/water, is commonly used to dissolve both the organic and inorganic components.
-
-
Side Reactions: Protodeboronation (cleavage of the C-B bond of the boronic acid) and homocoupling of the boronic acid are common side reactions that consume starting materials.[2]
-
Solution: To minimize protodeboronation, use anhydrous solvents and consider more stable boronic esters (e.g., pinacol esters). For homocoupling, ensure the reaction is thoroughly degassed to remove oxygen.[2]
-
Representative Suzuki-Miyaura Coupling Conditions:
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O | 90 | 12 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 18 | 90-95 |
| 3-Fluorophenylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ (2) | 1,4-Dioxane | 110 | 8 | 80-90 |
Note: Yields are representative and based on couplings with structurally similar bromopyridines. Optimization for this compound is recommended.
Troubleshooting Workflow for Low-Yield Suzuki Coupling
Caption: Decision tree for troubleshooting low-yield Suzuki couplings.
FAQ 2: Buchwald-Hartwig Amination
Q2: My Buchwald-Hartwig amination of this compound is sluggish and produces a significant amount of hydrodehalogenated byproduct. What adjustments should I make?
A2: The formation of a hydrodehalogenated byproduct (3-methoxypyridine) is a common issue in Buchwald-Hartwig reactions, particularly with electron-rich heteroaryl halides.[4] This side reaction competes with the desired C-N bond formation.
Causality and Troubleshooting Steps:
-
Catalyst System and Ligand Choice: The choice of ligand is paramount in promoting the desired reductive elimination over competing pathways.
-
Base Selection: The base plays a crucial role in deprotonating the amine and facilitating the catalytic cycle. However, some bases can also promote hydrodehalogenation.
-
Solution: This reaction requires a strong, non-nucleophilic base. Sodium or lithium tert-butoxide (NaOtBu, LiOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[5] If hydrodehalogenation is severe, screening different strong bases is recommended.
-
-
Presence of Water or Protic Impurities: Water can act as a proton source for the hydrodehalogenation side reaction.
-
Solution: Ensure all reagents and solvents are scrupulously dry. Use anhydrous solvents and dry glassware thoroughly. The quality of the amine is also important; use a high-purity amine to avoid impurities that may act as hydrogen donors.[4]
-
Recommended Buchwald-Hartwig Amination Conditions:
| Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 12-24 | 85-95 |
| Aniline | Pd(OAc)₂ (2) | RuPhos (4) | LHMDS (1.5) | 1,4-Dioxane | 110 | 16 | 80-90 |
| Benzylamine | G3-XPhos (2) | - | K₃PO₄ (2) | t-Amyl alcohol | 100 | 12 | 80-90 |
Note: Yields are representative and based on protocols for structurally similar bromopyridines. Optimization is advised.
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
FAQ 3: Sonogashira Coupling
Q3: I am struggling with my Sonogashira coupling of this compound and a terminal alkyne, observing catalyst decomposition (palladium black) and low conversion.
A3: Catalyst decomposition and low conversion in Sonogashira couplings often point to issues with the catalyst stability, reaction conditions, or the presence of oxygen. A copper-free version of the Sonogashira coupling can sometimes be advantageous for substrates prone to side reactions.
Causality and Troubleshooting Steps:
-
Catalyst Decomposition: The formation of palladium black indicates that the active Pd(0) species is aggregating and precipitating out of solution.[4]
-
Solution: The choice of ligand is critical for stabilizing the palladium catalyst. Bulky, electron-rich phosphine ligands like XPhos can be effective.[6] Lowering the reaction temperature may also help to slow down catalyst decomposition. For reactions with poor solubility, a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can sometimes stabilize the palladium catalyst.[4]
-
-
Low Conversion: Incomplete reaction can be due to a number of factors, including insufficient catalyst activity or suboptimal reaction conditions.
-
Solution: Ensure a strictly inert atmosphere to prevent oxygen from deactivating the catalyst. An amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used, often serving as the solvent as well. Increasing the catalyst loading or screening different palladium sources (e.g., Pd(PPh₃)₄, Pd(OAc)₂) may be necessary.
-
-
Copper Co-catalyst Issues: While traditional Sonogashira couplings use a copper(I) co-catalyst, this can sometimes lead to alkyne homocoupling (Glaser coupling).
-
Solution: Consider a copper-free Sonogashira protocol. These conditions often require a slightly higher catalyst loading or a more robust ligand but can provide cleaner reaction profiles.
-
Optimized Sonogashira Coupling Conditions:
| Alkyne | Catalyst (mol%) | Ligand (mol%) | Co-catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₄ (2) | - | CuI (1) | Et₃N (3) | THF | 65 | 85-95 |
| Trimethylsilylacetylene | Pd(OAc)₂ (3) | XPhos (6) | - | Et₃N (3) | MeCN | 110 | 90-98 |
| 1-Octyne | PdCl₂(PPh₃)₂ (2) | - | CuI (1) | Piperidine (3) | DMF | 80 | 80-90 |
Note: Yields are representative and based on optimized conditions for similar aryl bromides. A screening of conditions is recommended.
Experimental Protocol: General Procedure for Cross-Coupling
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium catalyst, ligand (if applicable), and base.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with high-purity argon or nitrogen. Repeat this process three to five times to ensure an oxygen-free environment.
-
Reagent Addition: Under a positive pressure of inert gas, add this compound, the coupling partner (boronic acid, amine, or alkyne), and the degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring. Monitor the progress of the reaction by TLC, GC-MS, or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
References
Technical Support Center: Preventing Catalyst Deactivation in Pyridine Coupling Reactions
Welcome to the technical support center for pyridine coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of using pyridine-containing molecules in cross-coupling catalysis. The electron-deficient nature of the pyridine ring and the strong coordinating ability of its nitrogen atom present unique challenges, with catalyst deactivation being a primary obstacle to achieving high yields and reaction efficiency.[1][2][3]
This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and preventative strategies grounded in mechanistic principles to help you overcome these challenges in your laboratory work.
Section 1: Understanding the "Pyridine Problem" in Catalysis
The core challenge in pyridine coupling reactions stems from the pyridine nitrogen itself. Its lone pair of electrons can strongly coordinate to the transition metal center (e.g., Palladium, Nickel, Rhodium) of the catalyst.[1][4] This coordination can lead to the formation of stable, off-cycle complexes that are catalytically inactive, a phenomenon often referred to as catalyst poisoning or product inhibition.[5][6] This issue is particularly pronounced with 2-substituted pyridines, where the nitrogen is sterically accessible.[7]
Furthermore, common deactivation pathways seen in other cross-coupling reactions are often exacerbated in the presence of pyridines. These include:
-
Formation of Palladium Black: Agglomeration of the active Pd(0) species into inactive metallic clusters. This can be triggered by high temperatures, insufficient ligand concentration, or the presence of impurities.[4][5][8]
-
Ligand Degradation: Under harsh reaction conditions, the phosphine or N-heterocyclic carbene (NHC) ligands that are crucial for stabilizing the catalyst can degrade.[5]
-
Reductive Homocoupling: Unwanted side reactions, such as the coupling of two boronic acid molecules in a Suzuki reaction, can compete with the desired cross-coupling pathway.[9]
Common Catalyst Deactivation Pathways
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4, size="7.6,5"]; node [shape=box, style="rounded,filled", margin=0.1, fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];
} dot Caption: Overview of the main catalytic cycle and common deactivation routes.
Section 2: Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction with a 2-bromopyridine substrate is not working. What is the most likely cause?
The most common issue with 2-halopyridines is catalyst inhibition by the pyridine nitrogen.[7] The nitrogen lone pair can coordinate strongly to the palladium center, effectively titrating the active catalyst out of the cycle. You may also be experiencing rapid protodeboronation of the 2-pyridyl boronic acid partner, which is notoriously unstable.[7]
Q2: I see a black precipitate forming in my reaction flask. What is it and how can I prevent it?
This is almost certainly "palladium black," which consists of inactive, agglomerated Pd(0) nanoparticles.[5][8] Its formation indicates that the ligand is not adequately stabilizing the catalytic species. This is often caused by:
-
High Temperature: Accelerates catalyst decomposition.[4]
-
Insufficient Ligand: An inadequate ligand-to-palladium ratio leaves the metal center exposed.[4]
-
Presence of Oxygen: Traces of oxygen can oxidize the active Pd(0) catalyst.[4] To prevent it, ensure rigorous degassing of solvents and reagents, maintain an inert atmosphere, and consider increasing the ligand-to-metal ratio.
Q3: Why do reactions with pyridine substrates often require higher catalyst loadings?
Due to strong product inhibition, where the coupled pyridine product binds to and deactivates the catalyst, a portion of the catalyst becomes inactive as the reaction progresses.[5] Higher initial catalyst loadings are often used to compensate for this gradual deactivation, ensuring enough active catalyst remains to drive the reaction to completion.[5]
Q4: Can I use any phosphine ligand for a Heck reaction involving a pyridine?
No, ligand choice is critical. For pyridine substrates, bulky, electron-rich phosphine ligands (e.g., Buchwald-type biaryl phosphines like XPhos or SPhos) are often required.[4] The steric bulk can disfavor the binding of the pyridine nitrogen to the metal center, while the electron-donating nature of the ligand helps stabilize the active Pd(0) species and facilitate the oxidative addition step.[10]
Q5: My reaction works, but the yield is inconsistent. What factors should I investigate?
Inconsistency often points to sensitivity to trace impurities or slight variations in reaction setup. Key areas to scrutinize are:
-
Reagent Purity: Water, oxygen, or other impurities in solvents, reagents, or the inert gas can act as catalyst poisons.[4][11]
-
Base Quality: The choice and quality of the base are crucial. Ensure it is anhydrous and from a reliable source.
-
Reaction Temperature: Precise temperature control is vital, as small fluctuations can significantly impact catalyst stability.[4]
Section 3: Troubleshooting Guides
This section provides systematic approaches to resolving common experimental failures.
Guide 1: Low or No Conversion
This is the most frequent issue. Use the following workflow to diagnose the problem.
dot graph TD { graph [splines=ortho, nodesep=0.4, size="7.6,8"]; node [shape=box, style="rounded,filled", margin=0.15, fontname="Arial", fontsize=11];
} dot Caption: Troubleshooting workflow for low or no reaction conversion.
Guide 2: Catalyst Poisoning by Pyridine Substrate/Product
-
Symptom: The reaction starts but stalls prematurely, especially with 2-substituted or electron-rich pyridines. Analysis shows remaining starting materials.
-
Causality: The nitrogen lone pair of the pyridine starting material or biaryl product is coordinating to the Pd-center, forming a stable, catalytically dead complex.[1][5] This prevents the catalyst from re-entering the catalytic cycle.
-
Solutions & Rationale:
-
Modify the Ligand: Switch to a ligand with greater steric bulk around the metal center. The bulkiness physically hinders the pyridine from coordinating effectively.[10]
-
Use a Lewis Acid Additive: In some cases, a Lewis acid (e.g., AlCl₃, B(C₆F₅)₃) can be used to coordinate with the pyridine nitrogen, effectively "masking" it from the catalyst.[2] This strategy prevents the poisoning interaction but requires careful optimization as the Lewis acid can affect other components.
-
Employ a Pre-catalyst: Modern pre-catalysts (e.g., Buchwald or Nolan pre-catalysts) are designed to generate the active L-Pd(0) species slowly and at low concentrations.[12][13] This minimizes the concentration of active catalyst available for poisoning at any given time.
-
| Ligand Type | Rationale for Use with Pyridines | Example |
| Bulky Biarylphosphines | Steric hindrance prevents pyridine coordination; high electron density stabilizes Pd(0). | XPhos, SPhos, RuPhos |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors that form very stable bonds with Pd, resisting displacement by pyridine. | IPr, IMes |
Section 4: Preventative Strategies & Catalyst Regeneration
Best Practices for Preventing Deactivation
-
Rigorous Inert Atmosphere: Always use thoroughly degassed solvents (e.g., via freeze-pump-thaw cycles or sparging with argon for at least 30 minutes). Maintain a positive pressure of high-purity inert gas (Argon or Nitrogen) throughout the entire setup and reaction time.[5]
-
High-Purity Reagents: Use reagents from trusted suppliers. Impurities like sulfur or other halides can act as potent catalyst poisons.[11] If impurities are suspected, consider purifying starting materials via recrystallization or chromatography.
-
Optimal Ligand-to-Metal Ratio: Do not assume a 1:1 or 2:1 ratio is sufficient. For challenging pyridine couplings, a higher ligand-to-metal ratio (e.g., 4:1) may be necessary to ensure the palladium center remains stabilized.[4]
-
Temperature Control: Avoid "hot spots" in the reaction flask by using an oil bath with good stirring. Do not overheat the reaction, as thermal degradation is a primary cause of Pd-black formation.[4]
Protocol: Regeneration of a Deactivated Catalyst
In cases where a heterogeneous catalyst (e.g., Pd on Carbon) has been deactivated by poisoning, a mild acid wash can sometimes restore activity. This protocol is intended for catalysts poisoned by basic species like pyridine.
Disclaimer: This procedure involves handling acids and should be performed with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
Materials:
-
Deactivated heterogeneous catalyst (e.g., Pd/C)
-
Dilute acetic acid solution (e.g., 5-10% in deionized water)
-
Deionized water
-
Methanol or Ethanol
-
Filtration apparatus (e.g., Büchner funnel)
-
Vacuum oven
Procedure:
-
Recovery: After the reaction, carefully recover the solid catalyst by filtration. Wash thoroughly with the reaction solvent to remove residual organic compounds.
-
Acid Wash: Suspend the recovered catalyst in the dilute acetic acid solution. Stir the slurry at room temperature for 1-2 hours. The acid protonates and leaches away the strongly adsorbed pyridine-based poisons.[14]
-
Filtration and Washing: Filter the catalyst from the acid solution. Wash the catalyst cake repeatedly with copious amounts of deionized water until the filtrate is neutral (test with pH paper).
-
Solvent Rinse: Perform a final rinse with methanol or ethanol to remove water.
-
Drying: Carefully dry the washed catalyst in a vacuum oven at a low temperature (e.g., 60-80 °C) until a constant weight is achieved.
-
Activity Test: The regenerated catalyst's activity should be tested on a small-scale reaction and compared to a fresh catalyst to evaluate the effectiveness of the regeneration.[14]
References
- 1. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Directive Ni Catalyst Overrides Conventional Site-Selectivity in Pyridine C–H Alkenylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 7. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Ligand redox effects in the synthesis, electronic structure, and reactivity of an alkyl-alkyl cross-coupling catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Regeneration of Selective Catalyst Reduction Catalysts Deactivated by Pb, As, and Alkali Metals - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Guide to 4-Bromo-3-methoxypyridine in Cross-Coupling Reactions
Welcome to the technical support center for 4-Bromo-3-methoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile reagent in synthetic chemistry. Here, we address common challenges, particularly side reactions and byproduct formation, providing in-depth troubleshooting advice and detailed protocols to ensure the success of your experiments.
Introduction: The Unique Reactivity of this compound
This compound is a valuable building block in organic synthesis, prized for its role in creating complex molecular architectures, especially in the development of novel pharmaceutical agents. Its utility primarily lies in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. However, the interplay between the bromine atom at the 4-position, the electron-donating methoxy group at the 3-position, and the pyridine nitrogen can lead to a unique reactivity profile and, at times, unexpected side reactions. Understanding these potential pitfalls is crucial for optimizing reaction conditions and achieving high yields of the desired product.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses specific issues that researchers may encounter when working with this compound.
Issue 1: Low or No Conversion to the Desired Product
Q: I am not observing any significant formation of my desired product in a Suzuki or Buchwald-Hartwig reaction. What are the likely causes?
A: Low or no conversion is a common issue that can often be traced back to catalyst deactivation or suboptimal reaction conditions.
-
Catalyst Inactivation: The pyridine nitrogen in this compound can coordinate to the palladium center, potentially leading to the formation of inactive or less active catalyst species. This is a known challenge when working with pyridyl halides.
-
Insufficiently Anhydrous Conditions: The presence of water can lead to the hydrolysis of the boronic acid (or its ester) in Suzuki couplings, or interfere with the base in Buchwald-Hartwig aminations.
-
Suboptimal Ligand Choice: The electronic and steric properties of the phosphine ligand are critical for stabilizing the palladium catalyst and facilitating the catalytic cycle. A ligand that is not well-suited for the specific substrate can lead to poor results.
-
Base Incompatibility: The choice of base is crucial. An inappropriate base may not be strong enough to facilitate the key steps of the reaction, or it could be too harsh and lead to degradation of the starting material or product.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low or no product conversion.
Issue 2: Formation of 3-Methoxypyridine (Protodebromination)
Q: I am observing a significant amount of 3-methoxypyridine as a byproduct. What is causing this dehalogenation?
A: The replacement of the bromine atom with a hydrogen atom is a side reaction known as protodebromination or hydrodehalogenation.
-
Presence of Protic Impurities: Water, alcohols, or other protic impurities can serve as a proton source.
-
Formation of Palladium Hydride Species: Certain reaction conditions can favor the formation of palladium hydride complexes, which can then react with the aryl halide to produce the dehalogenated byproduct. This can be influenced by the choice of base and solvent.
-
High Reaction Temperatures: Elevated temperatures can sometimes promote this side reaction.
Solutions:
| Cause | Recommended Action |
| Protic Impurities | Ensure all reagents and solvents are scrupulously dried. Use freshly distilled solvents and dry the base under vacuum. |
| Palladium Hydride Formation | Screen different bases and anhydrous solvent systems. Toluene is often a good choice to minimize dehalogenation compared to more polar aprotic solvents like dioxane or DMF.[1] |
| High Temperatures | Attempt the reaction at a lower temperature for a longer duration. |
| Ligand Choice | Experiment with different phosphine ligands, as they can influence the stability and reactivity of the catalytic intermediates. |
Issue 3: Formation of Bipyridyl Homocoupling Product
Q: My reaction mixture contains a significant amount of 4,4'-bis(3-methoxypyridine). Why is this homocoupling occurring?
A: The formation of a dimer of your starting material is a common side reaction in cross-coupling chemistry, often referred to as homocoupling.
-
Oxygen Contamination: The presence of oxygen can promote the homocoupling of boronic acids in Suzuki reactions. It is crucial to thoroughly degas the reaction mixture and maintain an inert atmosphere.
-
In-situ Reduction of Pd(II) to Pd(0): If you are using a Pd(II) precatalyst, the conditions for its reduction to the active Pd(0) species can sometimes also initiate homocoupling.
-
High Reaction Temperature: Elevated temperatures can favor this side reaction.
Preventative Measures:
-
Thorough Degassing: Use a robust degassing method such as the freeze-pump-thaw technique or sparging with an inert gas for an extended period.
-
Use of Pd(0) Precatalysts: Consider starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the in-situ reduction step.
-
Temperature Control: Run the reaction at the lowest effective temperature.
Issue 4: Hydrolysis of the Methoxy Group
Q: I am detecting 4-bromo-3-hydroxypyridine in my reaction mixture. What is causing the cleavage of the methoxy ether?
A: While generally stable, the methoxy group can be susceptible to hydrolysis under certain conditions, particularly in the presence of strong acids or bases at elevated temperatures.
-
Acidic Conditions: If the reaction conditions become acidic (for instance, from the byproduct of a previous step), the methoxy group can be cleaved.
-
Strongly Basic Conditions: While less common, very strong bases at high temperatures can potentially lead to demethylation.
Mitigation Strategies:
-
pH Control: Ensure the reaction mixture remains basic or neutral. The choice of a non-nucleophilic, moderately strong base is often key.
-
Temperature Management: Avoid excessively high reaction temperatures for prolonged periods.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound. Optimization of the ligand, base, and solvent may be necessary for specific boronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2-3 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, the base, and the palladium catalyst.
-
Seal the flask and replace the atmosphere with an inert gas (e.g., argon or nitrogen) by evacuating and backfilling three times.
-
Add the degassed solvent mixture via syringe.
-
Stir the reaction mixture at the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound. The choice of ligand and base is critical and may require screening.[2]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., NaOt-Bu, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., toluene, 0.1-0.2 M)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium precatalyst and the phosphine ligand.
-
Seal the flask and replace the atmosphere with an inert gas by evacuating and backfilling three times.
-
Under the inert atmosphere, add the base and this compound.
-
Add the anhydrous, degassed solvent via syringe.
-
Finally, add the amine to the reaction mixture via syringe.
-
Stir the reaction at the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify by column chromatography.
Mechanistic Insights into Side Reactions
A deeper understanding of the catalytic cycles can help to rationalize the formation of byproducts.
Caption: Simplified catalytic cycles for Suzuki-Miyaura and Buchwald-Hartwig reactions, highlighting potential entry points for side reactions (in yellow).
Concluding Remarks
This compound is a powerful synthetic intermediate, but its successful application requires a nuanced understanding of its reactivity. By anticipating potential side reactions such as protodebromination and homocoupling, and by carefully controlling reaction parameters like catalyst system, solvent, base, and temperature, researchers can significantly improve reaction outcomes. This guide serves as a foundational resource for troubleshooting and optimizing reactions involving this important building block. For further assistance, please consult the references provided or contact our technical support team.
References
Purification of 4-Bromo-3-methoxypyridine derivatives by column chromatography
An In-Depth Guide to the Purification of 4-Bromo-3-methoxypyridine Derivatives by Column Chromatography
Introduction
Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to provide you with a comprehensive guide to navigate the intricacies of purifying this compound and its derivatives using column chromatography. These compounds, while crucial in medicinal chemistry and materials science, present unique purification challenges due to the basicity of the pyridine nitrogen and the potential for side-reactions. This guide is structured to move from frequently asked questions to in-depth troubleshooting, providing you with the rationale behind each step to empower your experimental design.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions researchers face when setting up their purification workflow.
Q1: What is the most suitable stationary phase for purifying this compound derivatives?
A: Standard silica gel is the most common and cost-effective stationary phase for the purification of many organic compounds, including pyridine derivatives.[1][2] However, the slightly acidic nature of silica gel can cause issues with basic compounds like pyridines, leading to problems such as peak tailing and, in some cases, degradation.[1][3] If you encounter these issues, consider the following alternatives:
-
Deactivated Silica Gel: Pre-treating standard silica gel with a basic modifier like triethylamine (TEA) can neutralize the acidic silanol groups, significantly improving peak shape and recovery.[1][4]
-
Neutral Alumina: This is a viable alternative stationary phase that is less acidic than silica. It is particularly useful for purifying amines and other basic compounds.[4][5]
-
Reversed-Phase Silica (C18): For highly polar derivatives or when normal phase fails to provide adequate separation, reversed-phase chromatography can be an excellent option. In this technique, the most polar compounds elute first.[5][6]
Q2: How do I select the optimal mobile phase (eluent) for my separation?
A: The selection of the mobile phase is critical and should always be guided by prior analysis using Thin-Layer Chromatography (TLC).[1]
-
Starting Point: A mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate is the most common and effective starting point.[1][3][7][8]
-
TLC Analysis: The goal is to find a solvent system where the desired compound has an Rf value between 0.2 and 0.4.[1][9] This range typically ensures that the compound does not elute too quickly (co-eluting with non-polar impurities) or stick to the column indefinitely.
-
Solvent Polarity: If your compound's Rf is too low (close to the baseline), you need to increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate). If the Rf is too high, decrease the polarity.
Q3: My compound spot is "tailing" or "streaking" on the TLC plate and column. Why is this happening and how can I fix it?
A: Peak tailing is the most common issue when purifying pyridine derivatives on silica gel.[1] It is caused by strong, non-ideal interactions between the basic nitrogen atom of the pyridine ring and the acidic silanol groups (Si-OH) on the surface of the silica.[1][6] This leads to a portion of the compound being retained more strongly, resulting in a "tail."
To prevent this, add a small amount of a competing base to your mobile phase. Typically, adding 0.1-1% triethylamine (TEA) to the eluent is highly effective.[1][3][7] The TEA preferentially interacts with the acidic silanol sites, effectively blocking them from interacting with your pyridine derivative, which then results in sharper, more symmetrical peaks.
Q4: Is it possible for my this compound derivative to decompose on the silica gel column?
A: Yes, decomposition is a risk, particularly for sensitive compounds. The acidic surface of silica gel can catalyze degradation or rearrangement reactions.[4][10] To quickly check for instability, you can perform a 2D TLC test.[6][10]
Experimental Protocol: 2D TLC for Stability Check
-
Spot your crude sample mixture in the bottom-left corner of a square TLC plate.
-
Develop the plate in a suitable solvent system.
-
Remove the plate and dry it completely.
-
Rotate the plate 90 degrees counter-clockwise so the line of separated spots is now on the bottom.
-
Develop the plate again in the same solvent system.
-
Analysis: If the compounds are stable, all spots will appear along the diagonal of the plate. If any new spots appear off the diagonal, it indicates that decomposition has occurred on the silica plate.[6][10] If instability is detected, you should switch to a less acidic stationary phase like neutral alumina or use deactivated silica.[4][5]
Section 2: In-Depth Troubleshooting Guide
This section provides detailed solutions to specific problems you may encounter during the purification process.
Problem 1: Poor Separation or Co-elution of Impurities
Q: My target compound is eluting with one or more impurities. How can I improve the resolution?
A: Co-elution occurs when the column fails to differentiate between your product and an impurity. Here is a systematic approach to improving separation:
-
Optimize the Mobile Phase:
-
Decrease Polarity: The most straightforward approach is to decrease the eluent's polarity (e.g., move from 20% EtOAc in hexanes to 10% EtOAc in hexanes). This will increase the retention time of all compounds and can often improve separation between closely eluting spots.
-
Change Solvent Selectivity: If simply changing the polarity doesn't work, switch one of the solvents to alter the separation mechanism. For example, replacing ethyl acetate with dichloromethane or a mixture of solvents (e.g., Hexane/DCM/EtOAc) can change the interactions and improve resolution.[9]
-
-
Improve Column Parameters:
-
Use a Longer Column: A longer and narrower column provides more surface area for interactions, increasing the theoretical plates and generally leading to better resolution.[7]
-
Reduce Sample Load: Overloading the column is a common cause of poor separation.[6][11] A general rule is to load an amount of crude material that is 1-3% of the total weight of the silica gel. For difficult separations, this may need to be even lower.
-
Use Finer Silica: High-efficiency silica gel with a smaller particle size can significantly improve resolution, although it may require higher pressure to run.
-
-
Address Isomeric Impurities:
Problem 2: Severe Peak Tailing Leading to Mixed Fractions
Q: I've added triethylamine, but I'm still getting significant peak tailing. What else can I do?
A: While TEA is usually effective, severe tailing might require additional measures.
-
Increase TEA Concentration: You can cautiously increase the concentration of TEA in your eluent up to 2%.
-
Use a More Inert Stationary Phase: If tailing persists, the interaction with the silica is too strong. Switching to neutral or basic alumina is the next logical step.[5]
-
Employ Dry Loading: The way the sample is loaded onto the column can impact peak shape. If the sample is not very soluble in the initial mobile phase, it can broaden the initial band. Using a dry loading technique, where the compound is pre-adsorbed onto a small amount of silica, ensures a tight, uniform starting band.[3][7]
Problem 3: Low or No Recovery of the Compound
Q: My compound seems to have disappeared during chromatography. What are the possible causes?
A: Low recovery is a frustrating issue that can stem from several sources.
-
Cause 1: Irreversible Adsorption: The compound may be binding irreversibly to the acidic sites on the silica gel. This is common with very basic compounds.
-
Solution: Try eluting the column with a highly polar, basic solvent system, such as 5-10% methanol in dichloromethane with 1% ammonia. If this fails, the compound may not be recoverable from a standard silica column, and an alternative stationary phase like alumina should be used.
-
-
Cause 2: Compound Eluted in the Solvent Front: If the initial eluent was too polar, your compound may have eluted very quickly with the solvent front in the first few fractions.[10]
-
Solution: Always collect the first fractions that come off the column and check them by TLC.
-
-
Cause 3: Fractions are Too Dilute: Your compound may have eluted, but the fractions are so dilute that it is not visible by TLC.[10]
-
Solution: Combine several fractions that you suspect contain the product and concentrate them before running a new TLC.
-
-
Cause 4: On-Column Decomposition: As discussed in the FAQ, the compound may have degraded.
Section 3: Standardized Protocols
Protocol 3.1: Flash Column Chromatography (Slurry Packing & Gradient Elution)
This protocol outlines a standard procedure for purifying a this compound derivative.
-
Column Preparation:
-
Insert a small plug of cotton or glass wool at the bottom of a glass chromatography column. Add a thin layer (~1 cm) of sand.[1][13]
-
In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluent (determined from your TLC analysis, e.g., 5% ethyl acetate in hexanes). The amount of silica should be 30 to 100 times the weight of your crude sample.[13]
-
Pour the slurry into the column. Gently tap the column to ensure the silica packs uniformly and to dislodge any air bubbles.[2][13]
-
Add another thin layer of sand on top of the packed silica bed. Drain the excess eluent until the solvent level is just at the top of the sand.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approx. 2-3 times the weight of your crude product) to this solution.
-
Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder.[3][7]
-
Carefully add this powder to the top of the packed column, creating a uniform layer.
-
-
Elution and Fraction Collection:
-
Carefully add the initial, least polar eluent to the column.
-
Apply gentle positive pressure to begin elution, maintaining a steady flow rate.
-
Collect fractions in separate test tubes.
-
Gradually increase the polarity of the mobile phase (gradient elution) based on your TLC analysis to elute your target compound. For example, you might progress from 5% EtOAc -> 10% EtOAc -> 20% EtOAc in hexanes.
-
Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain your purified compound.
-
Section 4: Data & Visualization Summary
Table 1: Common Solvent Systems for Pyridine Derivatives
| Solvent System (v/v) | Polarity | Typical Application |
| Hexanes / Ethyl Acetate | Low to Medium | Excellent starting point for many pyridine derivatives.[1][3][7][8] |
| Hexanes / Dichloromethane | Low to Medium | Offers different selectivity compared to ethyl acetate; useful for separating isomers.[4] |
| Dichloromethane / Methanol | Medium to High | Used for more polar pyridine derivatives or to elute compounds strongly bound to silica.[14] |
| Mobile Phase Additive | ||
| Triethylamine (TEA) | 0.1 - 1% | Added to any of the above systems to prevent peak tailing of basic compounds.[1][3][7] |
Diagrams
Caption: A troubleshooting workflow for common column chromatography issues.
Caption: Mechanism of peak tailing and its mitigation by triethylamine (TEA).
Section 5: References
-
BenchChem. (2025). Technical Support Center: Chromatographic Purification of Pyridine Derivatives. 6
-
BenchChem. (2025). Technical Support Center: Separation of 3-bromo- and 5-bromo-2-methylpyridine Isomers. 15
-
Ciszewski, Ł. W., & Gryko, D. (2022). Pyridine N-oxides as HAT reagents for photochemical C-H functionalization of electron-deficient heteroarenes. The Royal Society of Chemistry. 14
-
University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. 10
-
BenchChem. (2025). Technical Support Center: Purification of 2-Bromo-4-iodopyridine Reaction Products. 4
-
BenchChem. (2025). Technical Support Center: Purification of 3-Bromopyridine-D4 Reaction Products. 3
-
BenchChem. (2025). Technical Support Center: Purification of 3-Bromo-2-methylpyridine by Column Chromatography. 16
-
Northrop, B. H. FLASH OPTIMIZATION. 9
-
University of Rochester, Department of Chemistry. Chromatography: The Solid Phase. 5
-
CommonOrganicChemistry.com. Running a Silica Gel Column. 13
-
University of Calgary. Column chromatography. 2
-
BenchChem. (2025). Technical Support Center: Purification of 2-Bromo-4-methylpyridine Derivatives. 11
-
MDPI. (2023). Emerging Novel Psychoactive Substances (2020–2025): GC-MS Approaches for Separation, Detection, and Characterization. 12
-
The Royal Society of Chemistry. (2014). Supplementary Information. 8
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. web.uvic.ca [web.uvic.ca]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Chromatography [chem.rochester.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. rsc.org [rsc.org]
- 9. bnorthrop.faculty.wesleyan.edu [bnorthrop.faculty.wesleyan.edu]
- 10. Purification [chem.rochester.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]
- 14. rsc.org [rsc.org]
- 15. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 16. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
Technical Support Center: Improving the Solubility of 4-Bromo-3-methoxypyridine
This technical support guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address and overcome challenges related to the solubility of 4-Bromo-3-methoxypyridine in common organic solvents.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental physicochemical properties of this compound that influence its solubility?
This compound (C₆H₆BrNO) is a substituted pyridine derivative with a molecular weight of approximately 188.02 g/mol .[1] Its structure, featuring a polar pyridine ring, a methoxy group (-OCH₃), and a bromo-substituent (-Br), results in a molecule with mixed polarity. The nitrogen atom in the pyridine ring has a lone pair of electrons, making the molecule weakly basic and capable of forming hydrogen bonds.[2][3] This complex structure dictates its solubility, which is a balance between the polar nature of the pyridine and methoxy groups and the more nonpolar character of the aromatic ring and bromine atom.
Q2: I'm observing poor solubility in a nonpolar solvent like hexane. Why is this happening?
This is a classic case of polarity mismatch. This compound possesses significant polarity due to the electronegative nitrogen and oxygen atoms. Nonpolar solvents like hexane lack the ability to form the strong dipole-dipole interactions or hydrogen bonds necessary to overcome the crystal lattice energy of the solid compound. Pyridine and its derivatives are generally more soluble in polar organic solvents.[4][5]
Q3: What are the primary strategies for improving the solubility of this compound in an organic solvent?
There are three primary strategies to consider, which can be used alone or in combination:
-
Solvent Selection & Co-solvency: Choosing a solvent with a polarity that more closely matches the solute is the first step. If a single solvent is insufficient, using a mixture of solvents (co-solvency) can fine-tune the polarity of the medium to enhance solubility.[6][7]
-
pH Adjustment: Leveraging the basicity of the pyridine nitrogen, the compound can be protonated with an acid to form a pyridinium salt (e.g., this compound hydrochloride). These ionic salts are often significantly more soluble in polar organic solvents like ethanol or methanol.[8][9]
-
Temperature Modification: For most solid solutes, solubility increases with temperature.[7] Heating the solvent during dissolution can help overcome the energy barrier for solvation, although care must be taken to avoid compound degradation.
Q4: How does pH impact the solubility of this compound?
The pyridine nitrogen is weakly basic (the pKa of the conjugate acid, pyridinium, is about 5.2).[3][10] In the presence of an acid, this nitrogen can be protonated to form a positively charged pyridinium ion. This conversion from a neutral molecule to an ionic salt dramatically increases its affinity for polar solvents.[11] Therefore, adding a small amount of an acid (e.g., HCl) to a polar protic or aprotic solvent system can lead to a substantial increase in solubility.
Troubleshooting Unsuccessful Dissolution
This section provides a structured approach to resolving common solubility issues encountered during experiments.
Decision Workflow for Solubility Enhancement
The following diagram outlines a logical decision-making process for troubleshooting the solubility of this compound.
Caption: Decision tree for troubleshooting solubility issues.
Problem: My compound dissolves upon heating but precipitates when cooled to room temperature.
-
Causality: This indicates that you have created a supersaturated solution at a higher temperature. The solubility limit of the compound in that specific solvent is lower at room temperature, causing the excess to crystallize out.
-
Troubleshooting Steps:
-
Maintain Elevated Temperature: If your experimental conditions allow, maintain the reaction or analysis at the elevated temperature where the compound remains soluble.
-
Employ a Co-solvent: The most effective solution is often to add a co-solvent. A co-solvent is a second, miscible solvent that, when mixed with the primary solvent, increases the overall solvating power of the system for your compound. For instance, if your compound is poorly soluble in toluene (less polar), adding a small percentage of a more polar co-solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) can significantly increase solubility even at room temperature. This works by creating a solvent environment with an intermediate polarity that is more favorable for the solute.[12]
-
Problem: I need to prepare a concentrated stock solution, but the compound won't fully dissolve in my chosen solvent (e.g., Dichloromethane).
-
Causality: You have exceeded the thermodynamic solubility limit of this compound in that solvent. Each compound has a maximum concentration it can achieve in a given solvent at a specific temperature.
-
Troubleshooting Steps:
-
Systematic Solvent Screening: Before preparing a large-scale solution, perform a small-scale screening with a panel of solvents of varying polarities. (See Protocol 1).
-
Co-solvent Optimization: If a single solvent is inadequate, systematically optimize a co-solvent system. Start with the best single solvent from your screen and titrate in a second solvent in which the compound is also highly soluble. (See Protocol 2).
-
Acidification for Salt Formation: For use with highly polar solvents (e.g., ethanol, methanol), converting the compound to its hydrochloride salt is a powerful technique. This can be done by adding a stoichiometric amount of HCl (often as a solution in an organic solvent like dioxane or isopropanol). The resulting pyridinium salt will have drastically enhanced solubility.[8][13]
-
Data Presentation: Qualitative Solubility Profile
While precise quantitative data is application-dependent, the following table provides a general guide to the expected solubility of this compound in various organic solvent classes based on its structure.
| Solvent Class | Representative Solvents | Expected Qualitative Solubility | Rationale |
| Nonpolar | Hexane, Toluene | Poor to Very Low | Polarity mismatch; insufficient dipole interactions. |
| Polar Aprotic | THF, Ethyl Acetate, Acetone | Moderate to Good | Good balance of polarity to interact with the pyridine and methoxy groups. |
| Polar Aprotic (High Polarity) | DMF, DMSO | High | Strong dipole moments effectively solvate the polar regions of the molecule.[2] |
| Polar Protic | Methanol, Ethanol | Moderate to Good | Capable of hydrogen bonding with the pyridine nitrogen and methoxy oxygen.[4] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | Can solvate the molecule, but may be limited for high concentrations. |
Experimental Protocols
Protocol 1: Rapid Solvent Screening
Objective: To quickly identify promising solvents for solubilizing this compound.
-
Preparation: Weigh 5-10 mg of this compound into several small vials.
-
Solvent Addition: To each vial, add a different test solvent (e.g., Toluene, THF, Ethanol, DMF, DCM) dropwise, starting with 0.1 mL.
-
Agitation: Vigorously vortex or shake each vial for 60 seconds at room temperature.
-
Observation: Visually inspect for complete dissolution.
-
Incremental Addition: If the solid remains, add another 0.1 mL of solvent and repeat the agitation and observation. Continue until the solid dissolves or a volume of 2 mL is reached.
-
Analysis: Rank the solvents based on the volume required for complete dissolution. The solvent requiring the least volume is the most effective.
Protocol 2: Co-solvent System Optimization
Objective: To determine the optimal ratio of two miscible solvents for maximizing solubility.
Caption: Workflow for co-solvent optimization.
-
Solvent Selection: Choose a primary solvent ("Solvent A") in which your reaction will be performed but where the compound has poor solubility. Select a secondary, miscible co-solvent ("Solvent B") in which the compound is highly soluble (identified from Protocol 1).
-
Preparation: Prepare a series of vials, each containing the same pre-weighed mass of this compound.
-
Co-solvent Mixtures: Prepare different volumetric ratios of Solvent A to Solvent B (e.g., 9:1, 8:2, 7:3, 5:5).
-
Dissolution Test: Add a fixed total volume of each co-solvent mixture to the vials and agitate thoroughly.
-
Identify Optimum: Determine the lowest percentage of Co-solvent B required to achieve complete dissolution at the desired concentration and temperature. This minimizes the perturbation to your primary reaction system.
Protocol 3: pH Modification for Enhanced Solubility in Polar Solvents
Objective: To increase solubility by forming the hydrochloride salt of this compound.
Safety Note: Handle acids with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
Initial Suspension: Suspend the desired mass of this compound in a polar organic solvent (e.g., ethanol or isopropanol).
-
Acid Addition: While stirring, slowly add a 1.0 to 1.1 molar equivalent of a solution of hydrochloric acid in an organic solvent (e.g., 2M HCl in diethyl ether or 4M HCl in dioxane).
-
Stirring: Continue to stir the mixture at room temperature. The solid should gradually dissolve as the more soluble pyridinium hydrochloride salt is formed.
-
Confirmation (Optional): The formation of the salt can be confirmed by a change in the solution's appearance (often becoming clear) or by analytical methods if required. The resulting solution can then be used for subsequent experimental steps.
References
- 1. This compound | C6H6BrNO | CID 13793629 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pyridine - Sciencemadness Wiki [sciencemadness.org]
- 3. Pyridine - Wikipedia [en.wikipedia.org]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Pyridine [chemeurope.com]
- 6. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journal.appconnect.in [journal.appconnect.in]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Glycine - Wikipedia [en.wikipedia.org]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. Why do co-solvents enhance the solubility of solutes in supercritical fluids? New evidence and opinion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
Technical Support Center: Strategies to Prevent Debromination of 4-Bromo-3-methoxypyridine
Welcome to the technical support center for advanced heterocyclic chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the versatile but sensitive building block, 4-bromo-3-methoxypyridine. A common and frustrating side reaction is the premature loss of the bromine atom, a process known as debromination or hydrodehalogenation, leading to the formation of 3-methoxypyridine. This significantly reduces the yield of the desired product and complicates purification.
This document provides an in-depth analysis of the mechanisms behind this unwanted reaction and offers field-proven troubleshooting strategies and optimized protocols to ensure the integrity of your carbon-bromine bond throughout your synthetic sequence.
Part 1: Understanding the "Why" — Core Mechanisms of Debromination
To effectively prevent a side reaction, we must first understand its root causes. The debromination of this compound is not caused by a single factor but is highly dependent on the reaction type. Below, we address the most common mechanistic questions.
Frequently Asked Questions: Debromination Fundamentals
Q1: What is debromination and why does it happen specifically with my pyridine substrate?
A: Debromination, or hydrodehalogenation, is the substitution of a bromine atom with a hydrogen atom. This side reaction is particularly prevalent with electron-deficient N-heterocyclic halides like this compound.[1] The pyridine ring's electron-withdrawing nature makes the C4 carbon more susceptible to certain reactions, while the presence of the nitrogen atom can also influence the catalytic cycle in palladium-mediated reactions.[1][2]
Q2: What are the primary chemical pathways that lead to this unwanted side reaction?
A: There are three principal mechanistic routes that can lead to the undesired debrominated product:
-
Palladium-Hydride (Pd-H) Mediated Reduction: In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), the formation of a palladium-hydride species is a major culprit.[1] This species can arise from reactions with bases (especially alkoxides), solvents (like alcohols), or even trace amounts of water. The Pd-H species can then insert into the Ar-Pd-Br complex, leading to reductive elimination of the debrominated arene (Ar-H).
-
Protonolysis of Organometallic Intermediates: When preparing organometallic reagents, such as via lithium-halogen exchange or Grignard formation, the resulting aryl-lithium or aryl-magnesium species is a very strong base.[3][4] If any proton source is present (e.g., moisture, acidic protons on other functional groups), it will be rapidly quenched, replacing the metal with hydrogen and thus causing debromination.
-
Base-Induced Pyridyne Formation: While less common for 4-bromopyridines compared to 3-bromopyridines, very strong bases under harsh conditions could potentially induce an elimination of HBr to form a transient, highly reactive "pyridyne" intermediate.[5][6] Subsequent protonation during workup would lead to the debrominated product.
Below is a diagram illustrating the critical branching point in a typical cross-coupling reaction where the desired pathway competes with the debromination pathway.
Caption: Desired productive cycle vs. the debromination side-reaction.
Part 2: Troubleshooting and Mitigation by Reaction Type
Here, we provide specific, actionable protocols and troubleshooting guides for the most common synthetic transformations where debromination is a risk.
Section 2.1: Palladium-Catalyzed Cross-Coupling Reactions
These reactions are the workhorses of modern drug discovery, but they are also a primary source of debromination issues if not properly optimized.
Troubleshooting FAQ: Cross-Coupling Reactions
Q: My Suzuki coupling of this compound is giving me a high percentage of 3-methoxypyridine. What are the most likely causes?
A: The most common causes are, in order of likelihood: 1) Sub-optimal choice of base, 2) Presence of water or protic solvents, and 3) An inappropriate ligand/catalyst system. Strong alkoxide bases like sodium tert-butoxide are known to generate Pd-H species. Similarly, using alcohols as solvents or having excess water can serve as a hydride source.[1]
Q: How do I select the optimal conditions to prevent debromination in Suzuki or Buchwald-Hartwig reactions?
A: The key is to select conditions that favor the rate of productive reductive elimination over the undesired hydrodehalogenation pathway. This is achieved by careful selection of the entire system: catalyst, ligand, base, and solvent.
| Parameter | Recommendation to Minimize Debromination | Rationale |
| Catalyst | Use a pre-formed Pd(0) source (e.g., Pd₂(dba)₃) or an efficient pre-catalyst. | Ensures rapid entry into the catalytic cycle, minimizing side reactions during catalyst activation. |
| Ligand | Bulky, electron-rich phosphines (e.g., SPhos, XPhos, RuPhos) or N-Heterocyclic Carbenes (NHCs). | These ligands accelerate the final C-C or C-N bond-forming reductive elimination, which outcompetes the debromination pathway.[1] |
| Base | Weaker inorganic bases. For Suzuki: K₃PO₄, K₂CO₃, Cs₂CO₃. For Buchwald: K₃PO₄, LiHMDS. | Avoid strong alkoxide bases (NaOtBu, KOtBu) which are known to promote Pd-H formation. Phosphates and carbonates are generally safer choices.[1][7] |
| Solvent | Anhydrous, aprotic solvents (e.g., Dioxane, Toluene, THF, CPME). | Protic solvents like alcohols or excess water can act as hydride sources for the formation of Pd-H species.[1] |
| Temperature | Use the lowest temperature that allows for a reasonable reaction rate (often 80-110 °C). | Higher temperatures can accelerate decomposition pathways and the formation of unwanted Pd-H species. |
Table 1. Recommended Parameter Choices for Minimizing Debromination in Pd-Catalyzed Cross-Coupling.
Caption: The Buchwald-Hartwig cycle showing the Pd-H side-loop leading to debromination.
Recommended Protocol: Low-Debromination Suzuki-Miyaura Coupling
This protocol is a robust starting point for coupling this compound with various arylboronic acids.
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
SPhos (2.2-4.4 mol%)
-
K₃PO₄ (2.0-3.0 equiv, finely ground)
-
Anhydrous 1,4-Dioxane or Toluene
-
-
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the anhydrous solvent via syringe.
-
Stir the mixture at 80-100 °C and monitor by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by column chromatography.
-
Section 2.2: Metal-Halogen Exchange and Grignard Formation
These reactions are highly sensitive to experimental conditions, and failure to control them is a direct path to debromination.
Troubleshooting FAQ: Organometallic Reactions
Q: I'm attempting a lithium-halogen exchange with n-BuLi at -78 °C, but after quenching with my electrophile, I mostly recover 3-methoxypyridine. What went wrong?
A: This is a classic sign of premature protonation of your aryllithium intermediate. The cause is almost certainly the presence of a proton source. This could be trace water in your THF, an insufficiently dried flask, or even the electrophile solution if it's not anhydrous. The reaction must be performed under strictly anhydrous and anaerobic conditions.[8]
Q: Is there a way to improve the success rate of my Grignard formation?
A: Absolutely. Success in Grignard formation hinges on proper activation of the magnesium and rigorous exclusion of moisture.[4] Ensure you are using fresh, high-quality magnesium turnings. Activation with a small crystal of iodine or a few drops of 1,2-dibromoethane is standard practice.[4] Using anhydrous THF is also beneficial as it helps stabilize the Grignard reagent.[9]
| Parameter | Recommendation to Minimize Debromination | Rationale |
| Temperature | Maintain cryogenic temperatures (-78 °C to -100 °C) for lithiation. | Suppresses side reactions, including proton transfer from the solvent (THF) and attack on other functional groups.[8] |
| Atmosphere | Strictly inert (Argon or Nitrogen). | Excludes atmospheric moisture and oxygen, which rapidly destroy organometallic reagents.[4] |
| Glassware/Solvents | Flame- or oven-dry all glassware. Use freshly distilled or commercially available anhydrous solvents. | The single most critical factor. Any adventitious water will act as a proton source and cause debromination. |
| Addition Rate | Add the organolithium reagent slowly to the substrate solution at low temperature. | Maintains temperature control and minimizes localized concentration spikes that can lead to side reactions. |
Table 2. Critical Parameters for Preventing Debromination in Organometallic Reactions.
Recommended Protocol: Lithium-Halogen Exchange and Electrophile Quench
-
Setup: Flame-dry a three-neck round-bottom flask equipped with a stir bar, thermometer, and septum under vacuum. Allow to cool under a positive pressure of Argon.
-
Reagents: Add a solution of this compound in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add a solution of n-butyllithium (1.0-1.1 equiv) dropwise, ensuring the internal temperature does not rise above -70 °C.
-
Stirring: Stir the resulting solution at -78 °C for 30-60 minutes.
-
Quench: Add a solution of the desired electrophile (e.g., anhydrous DMF, a ketone) dropwise at -78 °C.
-
Warm-up: After the addition is complete, allow the reaction to slowly warm to room temperature before quenching with a saturated aqueous NH₄Cl solution.
Caption: A validated workflow for minimizing protonolysis during lithiation.
Part 3: General Best Practices and Final Summary
Q: What are the universal "golden rules" for preventing debromination with this compound?
A: Regardless of the specific reaction, adhering to these principles will dramatically increase your success rate:
-
Embrace Anhydrous Conditions: Assume your substrate is sensitive to water. Dry your solvents, reagents, and glassware meticulously.
-
Maintain an Inert Atmosphere: Use Argon or Nitrogen for all manipulations, especially for organometallic and palladium-catalyzed reactions.
-
Control Your Temperature: Do not overheat reactions. For organometallic chemistry, colder is almost always better.
-
Use High-Purity Reagents: Old or impure reagents can be a source of contaminants that facilitate side reactions.
Q: How can I definitively confirm that debromination is the side reaction I'm observing?
A: The best methods are mass spectrometry (GC-MS or LC-MS) to confirm the mass of the byproduct (3-methoxypyridine, M.W. 109.13) and ¹H NMR spectroscopy to identify its characteristic signals, which will be distinct from your starting material and product.
By understanding the underlying mechanisms and carefully controlling your reaction parameters, you can successfully mitigate the undesired debromination of this compound and reliably synthesize your target molecules.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 4. Grignard reagent - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Base-catalyzed aryl halide isomerization enables the 4-selective substitution of 3-bromopyridines - Chemical Science (RSC Publishing) DOI:10.1039/D0SC02689A [pubs.rsc.org]
- 7. jk-sci.com [jk-sci.com]
- 8. joss.tcnj.edu [joss.tcnj.edu]
- 9. reddit.com [reddit.com]
Technical Support Center: Catalyst and Ligand Selection for Challenging Suzuki Couplings
Prepared by: Gemini, Senior Application Scientist
Welcome to the Technical Support Center for advanced Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in forming carbon-carbon bonds with complex substrates. Here, we move beyond standard protocols to provide in-depth troubleshooting advice and strategic solutions for overcoming common hurdles in modern synthetic chemistry.
The Suzuki-Miyaura reaction is a cornerstone of organic synthesis, celebrated for its versatility and functional group tolerance.[1][2] However, as synthetic targets become more complex, chemists often face substrates that are sterically hindered, electronically deactivated, or prone to side reactions. Success in these cases hinges on the rational selection of the palladium catalyst, ligand, base, and solvent system. This guide, presented in a practical question-and-answer format, offers field-proven insights to navigate these challenges effectively.
Troubleshooting Guide: Common Experimental Failures
This section addresses specific issues that can arise during a challenging Suzuki coupling experiment, providing a systematic approach to diagnosis and resolution.
Q1: My Suzuki coupling reaction has failed or shows very low yield. What are the first things I should check?
A1: A failed Suzuki coupling can often be traced back to one of four key areas: reagent quality, reaction atmosphere, catalyst activity, or the conditions for transmetalation. A systematic check is the most efficient way to identify the culprit.[3]
Initial Diagnostic Checklist:
-
Reagent Integrity, Especially the Organoboron: The stability of the organoboron reagent is a frequent cause of failure.[3] Boronic acids, particularly those that are electron-deficient or contain certain heteroatoms, are susceptible to a major side reaction called protodeboronation , where the C-B bond is cleaved by a proton source (like water) before it can transmetalate to the palladium center.[1][4]
-
Action: Use fresh, high-purity boronic acid. If protodeboronation is suspected, consider converting the boronic acid to a more stable derivative like a pinacol ester, MIDA boronate, or an aryltrifluoroborate salt.[1][4][5] These derivatives often release the active boronic acid species slowly, minimizing its concentration and the rate of decomposition.[4]
-
-
Exclusion of Oxygen: The active Pd(0) catalyst is readily oxidized and deactivated by oxygen.[4] Phosphine ligands are also prone to oxidation.[4]
-
Action: Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Use standard Schlenk line or glovebox techniques. Solvents must be thoroughly degassed before use by methods such as sparging with an inert gas for 15-30 minutes or through several freeze-pump-thaw cycles.[4]
-
-
Catalyst and Ligand Activity: The palladium source and ligand must be active and pure.
-
Action: Use a fresh bottle of the palladium precatalyst and ligand, ensuring they have been stored correctly under an inert atmosphere.[4] For challenging substrates, standard catalysts like Pd(PPh₃)₄ may be completely ineffective.[3] Upgrading to a more active, specialized catalyst system is often necessary (see FAQs below).
-
-
Base and Solvent Purity: The base is crucial for activating the boronic acid, and its purity can significantly impact the outcome.[3][6] Solvents must be anhydrous and free of peroxides, which can degrade the catalyst.[7]
-
Action: Use a high-purity base and anhydrous, degassed solvents. Ensure ethereal solvents like THF or dioxane are tested for and free of peroxides.[7]
-
Q2: I'm observing significant side products. What are they and how can I minimize them?
A2: Two common side reactions plague Suzuki couplings: homocoupling of the boronic acid and dehalogenation of the aryl halide.
-
Homocoupling: This is the coupling of two boronic acid molecules to form a symmetrical biaryl. It is often promoted by the presence of oxygen or Pd(II) species in the reaction mixture.[1] Oxygen can facilitate the homocoupling pathway while also being reduced to regenerate the active Pd(0) catalyst from Pd(II).[1]
-
Prevention: The most effective prevention is the rigorous exclusion of oxygen from the reaction mixture through proper degassing of solvents and maintaining a robust inert atmosphere.[1] Using a Pd(0) source directly or ensuring the efficient in-situ reduction of a Pd(II) precatalyst can also help.
-
-
Dehalogenation: This occurs when the aryl halide is reduced, replacing the halogen with a hydrogen atom. This side reaction can happen after oxidative addition, where the Ar-Pd(II)-X intermediate reacts with a hydride source (often from the solvent or base) followed by reductive elimination.[1]
-
Prevention: Choose a base and solvent system less likely to act as a hydride donor. For instance, avoid using amine bases or alcoholic solvents if dehalogenation is a problem.[1] Ensuring the transmetalation step is faster than the dehalogenation pathway by optimizing the base and catalyst system is also a key strategy.
-
Frequently Asked Questions (FAQs) for Advanced Couplings
This section provides guidance on strategic choices for specific classes of challenging substrates.
Q3: How do I choose the right catalyst and ligand for a sterically hindered coupling (e.g., tetra-ortho-substituted biaryls)?
A3: Coupling sterically congested substrates is a significant challenge because the bulky groups impede both the oxidative addition and, more critically, the final reductive elimination step to form the product.[8] Success requires ligands that are specifically designed to overcome this steric repulsion.
The solution is to use bulky, electron-rich ligands .
-
Mechanism: These ligands form a bulky coordination sphere around the palladium center. This steric crowding destabilizes the planar Ar¹-Pd-Ar² intermediate, promoting the bond-forming reductive elimination step.[3][8]
-
Recommended Ligands:
-
Buchwald Biaryl Phosphines: This class of ligands is the industry standard. Ligands like XPhos , SPhos , and RuPhos are exceptionally effective for constructing hindered biaryls.[3]
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that form highly stable and active palladium complexes.[3] Ligands such as IPr and IMes, often delivered as PEPPSI-type precatalysts, are excellent for demanding couplings.[1][9]
-
Specialized Ligands: For extremely hindered systems, ligands like R-Phos or those incorporating fluorinated aryl rings (HFTPhos ) have been developed to further accelerate reductive elimination.[8][10]
-
The following flowchart provides a visual guide for this selection process.
Q4: What is the best approach for coupling unreactive aryl chlorides?
A4: Aryl chlorides are often preferred substrates in industrial settings due to their lower cost, but their high C-Cl bond strength makes the initial oxidative addition step very difficult.[3][5] This is typically the rate-limiting step of the catalytic cycle.[2]
To overcome this high activation barrier, the catalyst must be both highly active and thermally stable. The strategy is similar to that for sterically hindered couplings: use bulky, electron-rich ligands .
-
Mechanism: These ligands are strong electron donors, which increases the electron density on the Pd(0) center. This makes the palladium more nucleophilic and better able to break the strong C-Cl bond during oxidative addition.[5]
-
Recommended Systems: Buchwald biaryl phosphines (XPhos, SPhos) and NHC ligands are again the premier choices for this task.[3][11] Using stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is also common practice for activating these less reactive halides.[3][5]
Q5: My reaction involves heteroaryl substrates and is failing. What are the specific challenges?
A5: Heterocyclic compounds introduce unique challenges. The heteroatoms (like nitrogen or sulfur) can coordinate to the palladium center, potentially poisoning the catalyst.[11] Furthermore, many heteroarylboronic acids are unstable and prone to rapid protodeboronation.[1]
-
Strategy:
-
Ligand Choice: Highly active monophosphine-based ligands have proven very effective for a broad range of heteroaryl couplings, including those with chlorides and unstable boronic acids.[11]
-
Boronic Acid Stability: If using an unstable heteroarylboronic acid (e.g., from furan or thiophene), converting it to a more stable pinacol or MIDA ester is highly recommended.[1][11]
-
Ligand-Free Conditions: For certain activated heteroaryl halides, ligand-free conditions using a simple palladium source like Pd(OAc)₂ or even heterogeneous Pd/C can be surprisingly effective, sometimes promoted by oxygen.[12] This approach avoids issues with ligand coordination but is not universally applicable.
-
Data Summary: Recommended Conditions for Challenging Couplings
The table below summarizes starting points for catalyst, ligand, and base selection for different classes of difficult Suzuki-Miyaura couplings.
| Challenge Type | Substrate Example | Recommended Ligand Class | Recommended Ligands | Common Base(s) |
| Steric Hindrance | Tetra-ortho-substituted biaryl synthesis | Bulky Biaryl Phosphines, NHCs | XPhos, SPhos, RuPhos, IPr | K₃PO₄, Cs₂CO₃ |
| Unreactive Electrophile | Aryl Chlorides | Bulky Biaryl Phosphines, NHCs | SPhos, XPhos, cataCXium® A | K₃PO₄, Cs₂CO₃, K-Ot-Bu |
| Unstable Nucleophile | Electron-deficient or Heteroaryl Boronic Acids | Highly Active Monophosphines | SPhos, Buchwald Ligands | K₃PO₄, KF, Cs₂CO₃ |
| Heteroaryl Coupling | Pyridyl or Thienyl Halides | Highly Active Monophosphines | SPhos, RuPhos | K₃PO₄, K₂CO₃ |
Key Experimental Protocol: General Procedure for a Challenging Suzuki Coupling
This protocol outlines a robust method for setting up a small-scale Suzuki coupling reaction under an inert atmosphere, suitable for challenging substrates that require an advanced catalyst system.
Materials:
-
Aryl Halide (1.0 equiv)
-
Organoboron Reagent (1.2–1.5 equiv)
-
Palladium Precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%)
-
Base (e.g., K₃PO₄, finely powdered, 2.0–3.0 equiv)
-
Anhydrous, Degassed Solvent (e.g., Dioxane/H₂O 10:1, to achieve 0.1-0.5 M concentration)
-
Oven-dried reaction vial or Schlenk flask with a magnetic stir bar
Procedure:
-
Vessel Preparation: To an oven-dried reaction vial containing a magnetic stir bar, add the aryl halide (limiting reagent), the organoboron reagent, and the finely powdered base.[13]
-
Establish Inert Atmosphere: Seal the vial with a septum cap. Connect the vial to a Schlenk line or insert a needle connected to an inert gas (Argon or Nitrogen) source. Evacuate the vial under vacuum and backfill with the inert gas. Repeat this cycle three times to ensure all oxygen is removed.[3]
-
Catalyst Addition: Under a positive pressure of inert gas, quickly uncap the vial and add the palladium precatalyst. Reseal the vial immediately.
-
Solvent Addition: Add the degassed solvent system via syringe through the septum.[13] If using a mixed solvent system like dioxane/water, ensure the water component is also degassed.
-
Reaction Execution: Place the sealed vial into a preheated oil bath or heating block set to the desired temperature (typically 80–110 °C).[3][13] Stir the mixture vigorously. Vigorous stirring is essential, especially for heterogeneous mixtures.[1]
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under inert atmosphere) and analyzing them by TLC, GC-MS, or LC-MS.
-
Workup: Once the reaction is complete (or has stalled), cool the vial to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and quench by washing with water or a saturated aqueous ammonium chloride solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[13]
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. byjus.com [byjus.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. reddit.com [reddit.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Managing Exothermic Reactions in Large-Scale Pyridine Synthesis
Introduction
Welcome to the Technical Support Center for the large-scale synthesis of pyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals who are transitioning pyridine synthesis from the bench to pilot plant or full-scale manufacturing. Many common and powerful methods for constructing the pyridine ring are multicomponent reactions that can be significantly exothermic.[1] Unmanaged, these exotherms pose a substantial risk of thermal runaway, leading to compromised batch integrity, equipment damage, and serious safety incidents.[2][3]
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct Q&A format. As your Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying scientific principles to empower you to make informed, safety-conscious decisions during your scale-up campaigns. We will explore how to anticipate, quantify, and control the heat generated during these critical transformations, ensuring a safe, reproducible, and efficient process.
Section 1: The Fundamentals of Thermal Hazard Assessment
Before initiating any scale-up, a thorough understanding of the reaction's thermal profile is non-negotiable. This section addresses the foundational questions regarding the "why" and "how" of thermal hazard assessment.
FAQ 1.1: Why can't I just use a bigger ice bath for my scaled-up reaction?
This is a common misconception that stems from laboratory experience. The core issue lies in the changing surface-area-to-volume ratio as you scale up.
-
The Problem: A reactor's volume increases by the cube of its radius (V ∝ r³), but the surface area available for heat transfer (the reactor wall) only increases by the square of the radius (A ∝ r²).
-
The Consequence: This means that your ability to remove heat from the system becomes progressively less efficient as the batch size increases. A cooling method that was perfectly adequate for a 1-liter flask will be dangerously insufficient for a 100-liter reactor, as the heat generated by the reaction will vastly outpace the system's ability to dissipate it.[4] This inefficiency can quickly lead to a thermal runaway.[2]
Q1.2: My reaction seemed fine on the bench. What are the first signs of a thermal runaway at a larger scale?
A thermal runaway occurs when the heat produced by the reaction exceeds the heat removed, causing the temperature to rise and the reaction rate to accelerate, which in turn generates even more heat.[3] Early detection is critical.
Early Warning Signs:
-
Unexpected Temperature Rise: The internal reaction temperature begins to climb even with the cooling system at maximum capacity.
-
Increased Pressure: A rapid increase in vapor pressure, often observed on the reactor's pressure gauge.
-
Gas Evolution: Noticeable increase in the rate of off-gassing.
-
Change in Viscosity or Color: The reaction mixture may change appearance as side reactions or decomposition begins.
It is crucial to have automated monitoring and emergency protocols in place, as these signs can escalate to a catastrophic failure in a very short period.
Q1.3: What is reaction calorimetry and why is it essential for scale-up?
Reaction calorimetry is the experimental technique used to measure the heat flow of a chemical reaction under controlled conditions. It is the cornerstone of process safety assessment.[5]
Key Parameters Determined by Reaction Calorimetry:
| Parameter | Description | Importance for Scale-Up |
| Heat of Reaction (ΔHrxn) | The total amount of heat released or absorbed by the reaction (in kJ/mol). | Determines the total thermal energy that must be managed. |
| Heat Flow (q) | The rate at which heat is generated by the reaction (in W or J/s). | Essential for designing a cooling system that can handle the peak heat output. |
| Specific Heat Capacity (Cp) | The amount of heat required to raise the temperature of the reaction mass by one degree (in J/g°C). | Used to calculate the potential temperature rise in a loss-of-cooling scenario. |
| Adiabatic Temperature Rise (ΔTad) | The theoretical maximum temperature increase if all the reaction heat were absorbed by the batch with no cooling. | A critical indicator of the "worst-case scenario" severity of a thermal runaway.[5] |
| Maximum Temperature of the Synthesis Reaction (MTSR) | The highest temperature the reaction mixture would reach in the event of a cooling failure, considering the accumulation of unreacted reagents.[5] | A key safety parameter for designing emergency relief systems. |
Without this data, you are essentially scaling up "blind" to the thermal hazards involved.
Section 2: Troubleshooting Exotherms in Common Pyridine Syntheses
This section focuses on specific, named reactions commonly used to synthesize pyridine derivatives and the typical thermal challenges encountered.
FAQ 2.1: Hantzsch Pyridine Synthesis
Q: I am running a Hantzsch synthesis, and I'm seeing a significant exotherm during the initial condensation. How can I control this?
The Hantzsch synthesis is a multicomponent reaction involving the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia or an ammonium salt.[6][7] The initial Knoevenagel and Michael addition steps can be exothermic.[8]
Troubleshooting Steps:
-
Controlled Reagent Addition (Semi-Batch Operation): Instead of mixing all components at once (batch mode), add one of the reactants, typically the aldehyde, slowly and sub-surface into the mixture of the other components. This allows the rate of heat generation to be controlled by the rate of addition.
-
Solvent Choice: Using a refluxing solvent like ethanol can help dissipate some of the heat generated. The boiling point of the solvent acts as a natural temperature ceiling for the reaction.
-
Initial Temperature: Start the reaction at a lower temperature to moderate the initial rate of reaction before a controlled ramp-up to the desired reaction temperature.
-
Catalyst Loading: If using a catalyst (e.g., p-toluenesulfonic acid), ensure the loading is optimized. Excessive catalyst can dramatically increase the reaction rate and the rate of heat evolution.[7]
Diagram: Hantzsch Synthesis Thermal Management Workflow
Caption: Decision workflow for managing Hantzsch synthesis exotherms.
FAQ 2.2: Nitration of Pyridines
Q: My nitration of a pyridine derivative is showing a dangerous temperature spike, even with slow addition of the nitrating mixture. What's happening?
Nitration reactions are notoriously exothermic and can be extremely hazardous if not properly controlled.[9] The reaction of pyridine itself with nitrating agents like nitric acid/sulfuric acid is particularly challenging due to the deactivation of the ring by the protonated nitrogen, often requiring harsh conditions which increases the risk.[10]
Causality and Troubleshooting:
-
Protonation Exotherm: Pyridine is a base and will react exothermically with the strong acids in the nitrating mixture. This acid-base heat can be significant and can precede the actual nitration reaction.
-
Accumulation of Nitrating Agent: If the reaction temperature is too low, the nitration reaction may not initiate, but the nitrating agent will continue to accumulate. If the temperature then rises to the point of initiation, the large amount of accumulated reagent can react all at once, leading to a violent runaway.
-
Localized Hotspots: Poor mixing can lead to localized areas of high nitrating agent concentration, causing rapid, localized heating that can initiate a runaway.
Mitigation Strategies:
-
Use Pyridine-N-Oxide: The nitration of pyridine-N-oxide is often a safer and more efficient route. The N-oxide directs nitration to the 4-position and the reaction conditions are typically milder.
-
Reverse Addition: Consider adding the pyridine derivative to the nitrating mixture. This ensures that the nitrating agent is always in excess and the pyridine derivative is the limiting reagent, preventing its accumulation.
-
Ensure Adequate Cooling and Agitation: Use a reactor with a high-performance cooling system and ensure the agitation is sufficient to prevent localized hotspots.
-
Continuous Flow Chemistry: For highly exothermic and hazardous reactions like nitration, transitioning to a continuous flow reactor is a superior strategy. The small reaction volume and high surface-area-to-volume ratio of a microreactor allow for near-instantaneous heat removal, virtually eliminating the risk of a thermal runaway.[11][12]
FAQ 2.3: Chichibabin Reaction
Q: I am scaling up a Chichibabin amination using sodium amide. What are the primary thermal hazards?
The Chichibabin reaction, which installs an amino group onto the pyridine ring, typically uses sodium amide (NaNH₂) at elevated temperatures.[13] The main hazards are not just from the desired reaction's exotherm, but also from the reagents and byproducts.
Key Hazards:
-
Hydrogen Gas Evolution: The reaction mechanism involves the elimination of a hydride ion, which then deprotonates the amine or ammonia, liberating hydrogen gas.[13] On a large scale, this can lead to a significant pressure buildup if the reactor is not properly vented. Hydrogen is also highly flammable.
-
Sodium Amide Reactivity: Sodium amide reacts violently with water. Any moisture in the starting materials or solvent can cause a rapid exotherm and gas evolution.
-
High Temperatures: Traditional protocols often require high temperatures in solvents like xylene, which increases the overall risk profile.[14]
Scale-Up Best Practices:
-
Inert Atmosphere and Dry Reagents: The reaction must be conducted under a strictly inert atmosphere (nitrogen or argon) with rigorously dried solvents and reagents.
-
Adequate Venting: The reactor must be equipped with a venting system to safely manage the hydrogen gas produced. This should not be a sealed system.
-
Consider Milder, Modern Protocols: Recent developments have shown that a NaH-iodide composite can mediate the Chichibabin amination under milder conditions (e.g., 65-85 °C in THF), which can significantly improve the safety profile.[15][16]
-
Controlled Quenching: The post-reaction quenching of any unreacted sodium amide must be done with extreme care, typically by the slow addition of a proton source like isopropanol at low temperature before the addition of water.
Section 3: Emergency Procedures and Quenching
Even with the best planning, process deviations can occur. A robust emergency plan is a critical component of process safety.
Q3.1: My reaction is showing signs of a thermal runaway. What is the immediate course of action?
If a thermal runaway is suspected, the primary goal is to stop the reaction and remove heat as quickly as possible.
Emergency Shutdown Protocol:
-
Stop All Reagent Feeds: Immediately cease the addition of all reactants.
-
Maximize Cooling: Ensure the reactor's cooling system is operating at full capacity.
-
Emergency Quenching: If the temperature continues to rise, initiate the emergency quenching procedure. This involves rapidly adding a pre-determined "reaction killer" or "short-stop" agent to the reactor.
-
Evacuate: If the situation cannot be brought under control, evacuate all personnel from the area.
Diagram: Thermal Runaway Response Logic
Caption: A logic diagram for immediate response to a thermal runaway event.
Q3.2: How do I choose an appropriate quenching agent for my pyridine synthesis?
The ideal quenching agent should react very quickly with one of the key reagents to stop the heat-generating reaction, be effective in small quantities, and not introduce new hazards.
Considerations for Quenching Agent Selection:
-
Reaction Type:
-
For acid-catalyzed reactions, a fast-acting base can neutralize the catalyst.
-
For reactions involving strong bases or organometallics, a proton source like acetic acid or isopropanol is often used.
-
-
Compatibility: The quenching agent should not react exothermically with the solvent or other components of the reaction mixture in a hazardous way.
-
Efficacy: The quenching reaction must be faster than the runaway reaction itself.
-
Testing: The quenching protocol must be tested on a small laboratory scale to ensure its effectiveness and to understand any potential hazards associated with the quench itself (e.g., gas evolution, secondary exotherms).
Example Quenching Protocol: Acylation with Pyridine-2-carboxylic Anhydride
A common exothermic reaction is the acylation of an amine.[4] A robust quenching procedure is vital.
Protocol: Small-Scale Quench Test
-
Setup: In a small flask, replicate the reaction conditions at the point where a runaway might occur.
-
Agent: Prepare a solution of a suitable quenching agent (e.g., a primary amine that reacts quickly with the anhydride, or a dilute acid to neutralize the pyridine catalyst).
-
Addition: Add the quenching agent and monitor the temperature profile. The goal is to see an immediate cessation of the primary reaction's exotherm without a dangerous secondary exotherm from the quench itself.
-
Analysis: Analyze the quenched mixture to confirm that the starting materials have been consumed and the desired reaction has stopped.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Runaway Chemical Reactions: Causes and Prevention - zeal [zealinstruments.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mt.com [mt.com]
- 6. grokipedia.com [grokipedia.com]
- 7. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. fcad.com [fcad.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mt.com [mt.com]
- 13. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 14. scientificupdate.com [scientificupdate.com]
- 15. Milder Conditions for the Chichibabin Reaction - ChemistryViews [chemistryviews.org]
- 16. dr.ntu.edu.sg [dr.ntu.edu.sg]
Technical Support Center: Strategies for the Removal of Palladium Catalysts from Reaction Mixtures
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the critical challenge of removing residual palladium catalysts from reaction mixtures. Efficient removal of these catalysts is paramount for ensuring the purity, safety, and efficacy of active pharmaceutical ingredients (APIs) and other fine chemicals.[1][2] This resource is designed to provide practical, field-proven insights to navigate the complexities of palladium removal.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding palladium catalyst removal.
Q1: What are the primary methods for removing residual palladium from a reaction mixture?
A1: The most common and effective methods for palladium removal can be broadly categorized as:
-
Adsorption: This involves using solid-supported materials that have a high affinity for palladium. Key examples include activated carbon and specialized metal scavengers.[3]
-
Precipitation/Filtration: This method is effective for heterogeneous catalysts like palladium on carbon (Pd/C) or when soluble palladium can be converted into an insoluble form. Filtration through agents like Celite® is a common practice to remove solid palladium species.[4]
-
Scavenging: This technique utilizes scavenger resins, which are typically silica-based or polymer-based materials functionalized with ligands that chelate palladium, facilitating its removal by filtration.[5]
-
Chromatography: Techniques like column chromatography can effectively separate the desired product from the palladium catalyst and other impurities.[3][4]
-
Crystallization: Purifying the final product through crystallization can leave palladium impurities behind in the mother liquor.[3] The effectiveness of this method can be enhanced with certain additives.[6]
-
Extraction: Liquid-liquid extraction can be employed to partition the palladium catalyst into a phase separate from the product.[3][4]
Q2: How do I choose the most suitable palladium removal method for my specific reaction?
A2: The optimal method depends on several factors:
-
Nature of the Palladium Species: The form of the palladium residue is critical. Is it a heterogeneous catalyst (e.g., Pd/C) or a homogeneous (soluble) species? The oxidation state of the palladium (Pd(0) or Pd(II)) also influences the choice of method.[6]
-
Properties of Your Product: Consider the solubility, stability, and potential for your product to chelate with palladium.
-
Solvent System: The efficiency of scavengers and adsorbents can be solvent-dependent.[7]
-
Scale of the Reaction: Some methods, like chromatography, may be less practical for large-scale industrial processes compared to scavengers or activated carbon.[8]
-
Required Purity Level: The stringency of palladium limits for your final product will dictate the necessary rigor of the removal process. Regulatory bodies have established strict limits for elemental impurities in APIs.[2][8]
Below is a decision-making workflow to guide your selection process.
Q3: How can I quantify the amount of residual palladium in my product?
A3: Accurate quantification of residual palladium is crucial. The standard and most reliable methods are:
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is the industry-standard technique, offering high sensitivity and the ability to detect ultra-trace levels of palladium.[1][9][10]
-
Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES): Another robust method for elemental analysis.
-
Atomic Absorption (AA) Spectroscopy: A well-established technique for quantifying metal content.[9]
-
X-ray Fluorescence (XRF): A non-destructive method that can be used for rapid screening.[2]
For in-process monitoring and rapid screening, catalysis-based fluorometric methods have also been developed.[1][11] These can provide quick estimations of palladium concentration.[1]
Troubleshooting Guide
This section addresses specific issues you might encounter during palladium removal and offers practical solutions.
Issue 1: Inefficient Palladium Removal with Scavengers
Symptom: After treating the reaction mixture with a palladium scavenger, the residual palladium levels remain above the acceptable limit.
Potential Causes & Solutions:
-
Incorrect Scavenger Selection: The choice of scavenger is critical and depends on the palladium's oxidation state (Pd(0) vs. Pd(II)) and the solvent system.[6] Thiol-based scavengers, for instance, are often effective for Pd(II) complexes.[6]
-
Troubleshooting Step: Screen a panel of scavengers with different functional groups (e.g., thiol, amine, thiourea) to identify the most effective one for your specific system.[6]
-
-
Insufficient Amount of Scavenger: Using too little scavenger will result in incomplete palladium removal.
-
Troubleshooting Step: A common starting point is 3-5 equivalents of scavenger relative to the palladium catalyst.[6] You may need to increase this ratio based on experimental results.
-
-
Suboptimal Reaction Conditions: Time and temperature significantly impact scavenger efficiency.
Issue 2: Significant Product Loss During Purification
Symptom: A considerable amount of the desired product is lost after treatment with activated carbon or a scavenger resin.
Potential Causes & Solutions:
-
Non-specific Adsorption: The product may be adsorbing to the purification medium, a common issue with highly porous materials like activated carbon.[3]
-
Troubleshooting Steps:
-
Minimize Adsorbent Amount: Use the minimum effective amount of scavenger or activated carbon.
-
Thorough Washing: After filtration, wash the scavenger or carbon cake thoroughly with a suitable solvent to recover any adsorbed product.[7]
-
Solvent Adjustment: The solvent can influence the binding of both the palladium and the product. A solvent in which your product is highly soluble may reduce its adsorption.[3]
-
Alternative Method: If product loss remains high, consider switching to a different purification method like crystallization or extraction.[3]
-
-
Issue 3: Inconsistent Palladium Removal from Batch to Batch
Symptom: The efficiency of palladium removal varies significantly between different batches of the same reaction.
Potential Causes & Solutions:
-
Variability in Palladium Species: The nature of the palladium species at the end of the reaction (e.g., different oxidation states, coordination environments) may not be consistent.
-
Troubleshooting Steps:
-
Standardize Work-up: Ensure a consistent reaction work-up procedure before the palladium removal step to minimize variability.[3]
-
Use a Broad-Spectrum Scavenger: Some scavengers are effective against a wider range of palladium species.
-
Pre-treatment: Consider a pre-treatment step, such as a mild oxidation or reduction, to convert the various palladium species into a single, more easily removable form.[3]
-
-
Comparative Data on Palladium Removal Methods
The following table summarizes the general characteristics and efficiencies of common palladium removal techniques.
| Method | Typical Efficiency | Advantages | Disadvantages | Best Suited For |
| Scavenger Resins | >95% | High selectivity, ease of use, compatible with various solvents.[5] | Can be costly, potential for product loss via adsorption.[8] | Removing soluble palladium species.[5] |
| Activated Carbon | Variable (can be >98%)[12] | Cost-effective, high capacity, removes other organic impurities.[13][14] | Can have low selectivity, leading to product loss.[8] | Large-scale operations, removal of both Pd and color impurities.[14] |
| Filtration (Celite®) | Effective for solids | Simple, fast, inexpensive.[4] | Only removes insoluble/heterogeneous palladium.[4] | Initial removal of heterogeneous catalysts like Pd/C.[15] |
| Chromatography | >90%[16] | High purity achievable, removes multiple impurities simultaneously.[4][17] | Solvent-intensive, time-consuming, may not be scalable.[17] | High-purity applications, complex mixtures. |
| Crystallization | Variable | Can be highly effective for final polishing, scalable. | Effectiveness is highly dependent on the solvent system and impurities.[8] | Final purification step, often after initial bulk removal.[6] |
Detailed Experimental Protocols
Protocol 1: General Procedure for Palladium Removal using a Scavenger Resin
-
Dissolution: Dissolve the crude product containing the residual palladium in a suitable organic solvent (e.g., THF, DCM, Ethyl Acetate).[3]
-
Scavenger Addition: Add the selected scavenger resin (typically 3-5 equivalents relative to the initial amount of palladium catalyst) to the solution.[6]
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for a predetermined time (e.g., 2-24 hours).[3] The optimal time and temperature should be determined experimentally by monitoring the palladium concentration.[6]
-
Filtration: Filter the mixture through a pad of celite or a suitable filter paper to remove the solid scavenger.[3]
-
Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[3]
-
Concentration: Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the purified product.[6]
-
Analysis: Determine the final palladium concentration in the product using a suitable analytical technique (e.g., ICP-MS).[7]
References
- 1. pharmtech.com [pharmtech.com]
- 2. Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. spinchem.com [spinchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. biotage.com [biotage.com]
- 9. arborassays.com [arborassays.com]
- 10. arborassays.com [arborassays.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 14. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 15. Sciencemadness Discussion Board - Removal of leached Palladium from reaction product - Powered by XMB 1.9.11 [sciencemadness.org]
- 16. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Work-up Procedures for 4-Bromo-3-methoxypyridine Suzuki Reactions
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 4-bromo-3-methoxypyridine. As a key building block in pharmaceutical and materials science, successful coupling and subsequent purification are critical. This guide, designed for researchers and drug development professionals, provides in-depth, field-proven answers to common and complex issues encountered during the reaction work-up and product isolation phases.
Frequently Asked Questions (FAQs)
Q1: What is the standard aqueous work-up procedure for a Suzuki reaction with this compound?
A standard work-up is designed to separate the desired product from the catalyst, inorganic salts, and excess boronic acid.
Core Principle: The procedure leverages the differential solubility of the reaction components in aqueous and organic phases.
Step-by-Step General Protocol:
-
Cooling: Once the reaction is deemed complete by TLC or LC-MS, allow the reaction mixture to cool to room temperature.
-
Filtration (Optional but Recommended): Dilute the cooled mixture with the primary extraction solvent (e.g., ethyl acetate, DCM). Filter this suspension through a pad of Celite® or diatomaceous earth to remove the bulk of the palladium catalyst and inorganic salts.[1] Wash the filter cake with additional solvent to ensure complete recovery of the product.
-
Liquid-Liquid Extraction: Transfer the filtrate to a separatory funnel. Add water or a brine solution and shake vigorously. Allow the layers to separate.
-
Phase Separation: The organic layer, containing your product, is typically less dense and will be the top layer (this depends on the solvent used). Separate the organic layer. Re-extract the aqueous layer 1-2 more times with fresh organic solvent to maximize yield.[1]
-
Washing: Combine all organic extracts. Wash the combined organic layer sequentially with:
-
Water or Brine: To remove residual water-soluble impurities.
-
A mild basic solution (e.g., saturated NaHCO₃ or dilute K₂CO₃): To remove any unreacted acidic boronic acid.
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude material is typically purified by flash column chromatography on silica gel.
Q2: Why is it necessary to perform the reaction under an inert atmosphere, and how does this impact the work-up?
Running the reaction under an inert atmosphere (nitrogen or argon) is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.[2] The presence of oxygen can also promote the undesirable homocoupling of the boronic acid, forming biaryl byproducts.[3] While this is an "in-reaction" consideration, it directly impacts the work-up; a well-executed inert reaction will have fewer byproducts, simplifying the final purification step.
Troubleshooting and Advanced Work-up Guide
This section addresses specific challenges that arise when standard procedures are insufficient.
Issue 1: My final product is a dark oil or solid, indicating palladium contamination. How can I remove residual palladium?
Palladium residues are a critical concern, especially in pharmaceutical applications where strict limits on heavy metals are enforced.[4] The dark color (ranging from brown to black) is often due to colloidal palladium black.
Root Cause Analysis: The active Pd(0) catalyst can agglomerate and precipitate as palladium black, which can be finely dispersed and difficult to remove by simple filtration.
Solution 1: Filtration and Adsorption
-
Celite Filtration: As mentioned in the standard work-up, filtering the reaction mixture through a pad of Celite is a common first step to remove the bulk of the catalyst.[5]
-
Silica Plug: For more stubborn cases, after concentrating the crude product, re-dissolve it in a minimal amount of a non-polar solvent (like DCM or toluene) and pass it through a short plug of silica gel in a pipette or small column. The polar silica will adsorb much of the residual palladium.
Solution 2: Chemical Scavenging Metal scavengers are solid-supported ligands that chelate and bind tightly to the metal, allowing it to be removed by simple filtration.[6]
| Scavenging Method | Procedure | Pros | Cons |
| Thiol-Based Scavengers (e.g., Biotage® MP-TMT) | Stir the crude product solution with 3-5 equivalents of the scavenger resin at room temperature or slightly elevated temperature for several hours. Filter to remove the resin.[6] | Highly effective for palladium; can reduce levels to <10 ppm.[6] | Cost of the scavenger resin. |
| Aqueous Bisulfite Wash | During the aqueous work-up, wash the organic layer with a 10-20% aqueous solution of sodium bisulfite (NaHSO₃), sometimes at elevated temperatures (e.g., 40-50°C).[7] | Cost-effective and efficient. | May require heating; potential for side reactions with sensitive functional groups. |
| Activated Carbon | Stir the crude product solution with activated carbon for several hours, then filter through Celite to remove the carbon. | Inexpensive and readily available. | Can sometimes adsorb the desired product, leading to yield loss. |
Solution 3: Acidification and Precipitation For certain products, it's possible to precipitate the desired compound while leaving the palladium catalyst in the mother liquor. This involves acidifying the reaction mixture to neutralize any base and potentially protonate the product, altering its solubility.[8]
Issue 2: My NMR shows a persistent, polar impurity consistent with unreacted boronic acid or its byproducts. How do I remove it?
Boronic acids and their dehydrated trimeric forms (boroxines) are common impurities that can complicate purification due to their polarity.
Root Cause Analysis: An excess of boronic acid is often used to drive the reaction to completion. This unreacted starting material and its byproducts must be removed.
Solution 1: Basic Aqueous Wash The key is to exploit the acidic nature of the boronic acid functional group (B(OH)₂).
-
Procedure: During the liquid-liquid extraction, perform a wash with a moderately basic aqueous solution, such as 1-2 M NaOH or K₂CO₃.[9] The boronic acid will be deprotonated to form a water-soluble boronate salt, which partitions into the aqueous layer.
-
Expert Tip: Be mindful of your product. The 3-methoxypyridine moiety is basic. A strong base wash is generally safe, but if your molecule contains other base-sensitive groups (like esters), use a milder base like sodium bicarbonate (NaHCO₃).[10]
Solution 2: Co-distillation with Methanol In some specific cases, boronic acid can be removed by forming its volatile methyl ester.
-
Procedure: After an initial work-up, concentrate the crude product. Add methanol and evaporate it under reduced pressure. Repeating this process 2-3 times can help remove traces of boronic acid as trimethyl borate.[9] This is particularly useful for less polar products.
Issue 3: I am experiencing low recovery after liquid-liquid extraction. Where is my product going?
The pyridine nitrogen in your product is basic and can be protonated. This dramatically changes its solubility characteristics.
Root Cause Analysis: If the aqueous phase becomes acidic at any point during the work-up (e.g., from an acidic additive or hydrolysis of a reagent), your pyridine-containing product can become protonated. The resulting pyridinium salt is highly water-soluble and will be lost to the aqueous layer.
Solution: pH-Controlled Extraction
-
Ensure Basicity: Before extraction, ensure the aqueous layer is basic (pH > 8). Add a base like Na₂CO₃ or K₂CO₃ if necessary. This keeps the pyridine nitrogen in its neutral, more organo-soluble form.
-
"Acid-Wash" Purification: You can use this pH-dependent solubility to your advantage. After a standard extraction into an organic solvent (e.g., ethyl acetate), you can intentionally extract the organic layer with a dilute acid (e.g., 1 M HCl). Your product will move into the aqueous layer, leaving non-basic impurities behind in the organic layer.
-
Re-isolation: To recover your product, carefully basify the acidic aqueous layer with a strong base (e.g., NaOH pellets or 6M NaOH solution) until pH > 10, ensuring the solution is cool. Then, re-extract the now basic aqueous layer with an organic solvent (like DCM or ethyl acetate) to recover your purified product.
Visualized Workflows
Standard Work-up Procedure
The following diagram outlines the typical workflow for isolating the product of a this compound Suzuki reaction.
Caption: General experimental workflow for Suzuki reaction work-up.
Troubleshooting Decision Tree
This diagram provides a logical path for diagnosing and solving common work-up issues.
References
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Challenges In Suzuki Coupling Reaction - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]
- 5. researchgate.net [researchgate.net]
- 6. biotage.com [biotage.com]
- 7. [PDF] Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique | Semantic Scholar [semanticscholar.org]
- 8. US20160340311A1 - Recovery and/or reuse of palladium catalyst after a suzuki coupling - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki Coupling [organic-chemistry.org]
Validation & Comparative
A Comparative Guide to the Reactivity of 4-Bromo-3-methoxypyridine and 4-Chloro-3-methoxypyridine
For researchers and professionals in drug development and medicinal chemistry, the selection of appropriate building blocks is a critical decision that dictates the efficiency, cost, and ultimate success of a synthetic campaign. Substituted halopyridines are foundational scaffolds in this endeavor. This guide provides an in-depth, objective comparison of the reactivity of two closely related yet distinct building blocks: 4-Bromo-3-methoxypyridine and 4-Chloro-3-methoxypyridine. The analysis is grounded in fundamental chemical principles and supported by experimental data to empower scientists in making informed strategic decisions for their synthetic routes.
Core Physicochemical Differences: The Carbon-Halogen Bond
The reactivity of any haloaromatic compound in many common transformations is fundamentally governed by the nature of the carbon-halogen (C-X) bond. The primary distinction between this compound and its chloro-analogue lies in the strength of this bond.
The generally accepted order of reactivity for halogens in reactions where C-X bond cleavage is rate-limiting is I > Br > Cl > F.[1] This trend is inversely correlated with the bond dissociation energy (BDE), which represents the energy required to cleave the bond homolytically.[2]
| Property | 4-Bromo-Pyridine Derivative | 4-Chloro-Pyridine Derivative | Causality & Implication |
| C-X Bond Dissociation Energy | ~276 kJ/mol[3] | ~339 kJ/mol[2][3] | The C-Br bond is significantly weaker, requiring less energy to break. This directly translates to higher reactivity in processes like palladium-catalyzed cross-coupling. |
| Halogen Electronegativity | 2.96 (Pauling scale) | 3.16 (Pauling scale) | Chlorine's higher electronegativity renders the attached carbon atom (C4) more electrophilic, which can be a key factor in nucleophilic aromatic substitution. |
This fundamental difference in bond energy is the principal driver behind the divergent performance of these two reagents in the most common classes of reactions, particularly palladium-catalyzed cross-couplings.
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for C-C and C-N bond formation.[4][5] The choice between a bromo- or chloro-pyridine has profound implications for reaction conditions, catalyst selection, and overall efficiency.
The critical rate-determining step in most cross-coupling cycles is the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond.[2] The lower BDE of the C-Br bond makes this step kinetically and thermodynamically more favorable for this compound.[1]
Comparative Analysis:
-
This compound (The More Reactive Partner):
-
Reaction Conditions: Typically undergoes coupling under milder conditions (lower temperatures, shorter reaction times).
-
Catalyst System: Often compatible with standard, less expensive palladium sources (e.g., Pd(PPh₃)₄, Pd(OAc)₂) and traditional phosphine ligands (e.g., PPh₃).[6]
-
Yields: Generally provides higher and more consistent yields, especially in complex or sterically hindered couplings.
-
-
4-Chloro-3-methoxypyridine (The More Economical Partner):
-
Reaction Conditions: Requires more forcing conditions (higher temperatures, longer reaction times) to overcome the higher activation energy of C-Cl bond cleavage.[4]
-
Catalyst System: Successful coupling almost always necessitates the use of specialized, highly active catalyst systems. This involves bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands that promote the difficult oxidative addition step.[7][8]
-
Yields: Can achieve high yields, but is more sensitive to substrate scope and may require extensive optimization. Catalyst deactivation can be a more significant issue.
-
Table 1: Typical Conditions for Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Type | Halopyridine Substrate | Typical Catalyst/Ligand | Typical Base | Temperature Range | General Outcome |
| Suzuki-Miyaura | 4-Bromo- | Pd(PPh₃)₄ or Pd(OAc)₂/SPhos | K₂CO₃, K₃PO₄ | 80-110 °C | High yields, broad scope, reliable.[6] |
| 4-Chloro- | Pd₂(dba)₃/XPhos or other Buchwald pre-catalysts | K₃PO₄, Cs₂CO₃ | 100-130 °C | Requires highly active, specialized catalyst systems; can be high-yielding but needs more optimization.[5] | |
| Buchwald-Hartwig | 4-Bromo- | Pd₂(dba)₃/BINAP | NaOt-Bu, K₂CO₃ | 80-100 °C | Efficient coupling with a wide range of primary and secondary amines.[9] |
| 4-Chloro- | Pd(OAc)₂/RuPhos or other bulky, electron-rich ligands | NaOt-Bu, K₃PO₄ | 100-120 °C | Challenging; success is highly dependent on the use of modern, sterically hindered ligands.[7][10] |
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
In contrast to cross-coupling, the reactivity landscape for SNAr is more nuanced. The reaction proceeds via a two-step addition-elimination mechanism involving a negatively charged Meisenheimer intermediate.[11]
The reactivity is determined by two competing factors:
-
Ring Activation (Step 1): The rate of the initial nucleophilic attack is enhanced by electron-withdrawing groups that stabilize the developing negative charge. Due to its higher electronegativity, chlorine is more effective at inductively withdrawing electron density than bromine. This makes the C4 position in the chloro-derivative more electrophilic and can accelerate the formation of the Meisenheimer complex.
-
Leaving Group Ability (Step 2): The rate of the second step, the expulsion of the halide, depends on the leaving group's ability to accommodate a negative charge and the C-X bond strength. Bromide is a better leaving group than chloride due to its larger size, greater polarizability, and the weaker C-Br bond.
The Verdict: The overall rate depends on which step is rate-determining.
-
If nucleophilic attack (Step 1) is rate-limiting , as is common with poor or moderately reactive nucleophiles, 4-chloro-3-methoxypyridine may react faster due to the enhanced electrophilicity of the reaction site.
-
If the expulsion of the halide (Step 2) is rate-limiting , as can occur with highly reactive nucleophiles, This compound will react faster because bromide is a superior leaving group.
Furthermore, the pyridine nitrogen atom itself plays a crucial role by stabilizing the Meisenheimer intermediate, making the 4-position particularly susceptible to nucleophilic attack.[11][12] The electrophilicity of 4-halopyridines can be dramatically "switched on" by protonation or N-alkylation, which greatly enhances their reactivity towards nucleophiles by creating a cationic pyridinium species.[13]
Experimental Protocols & Workflow
To provide a practical context, a detailed, generalized protocol for a Suzuki-Miyaura coupling is presented. This protocol serves as a robust starting point for either substrate, with the understanding that conditions for the chloro-analogue will likely require more specialized catalysts and higher temperatures.
Generalized Protocol: Suzuki-Miyaura Coupling of 4-Halo-3-methoxypyridine
Materials:
-
4-Halo-3-methoxypyridine (1.0 equiv)
-
Arylboronic acid or ester (1.2–1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol% for bromide; Buchwald pre-catalyst, 1-3 mol% for chloride)
-
Ligand (if not using a pre-catalyst, e.g., SPhos, 2-6 mol% for chloride)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0–3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 4:1, Toluene, or DMF)
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Covalent Bond Energies [gchem.cm.utexas.edu]
- 4. Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. youtube.com [youtube.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Selective Covalent Protein Modification by 4-Halopyridines Through Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Suzuki Coupling of Bromopyridine Isomers
Abstract
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool in modern synthetic chemistry, particularly for constructing biaryl and hetero-biaryl scaffolds prevalent in pharmaceuticals and functional materials.[1] Pyridyl moieties are a cornerstone of medicinal chemistry, making the coupling of bromopyridines a frequent and critical transformation. However, the three constitutional isomers—2-, 3-, and 4-bromopyridine—exhibit remarkably different behaviors in this reaction. This guide provides a comparative analysis of these isomers, grounded in mechanistic principles and supported by experimental data, to empower researchers in drug development and organic synthesis to make informed decisions for catalyst selection, reaction optimization, and troubleshooting.
The Decisive Role of Nitrogen: Understanding Isomer Reactivity
The position of the nitrogen atom within the pyridine ring fundamentally dictates the electronic and steric environment of the carbon-bromine (C-Br) bond, directly influencing its reactivity in the Suzuki-Miyaura catalytic cycle. The generally accepted reactivity trend for bromopyridine isomers in Suzuki coupling is:
4-Bromopyridine > 3-Bromopyridine >> 2-Bromopyridine
This trend is a direct consequence of three intertwined factors: electronic effects, steric hindrance, and catalyst inhibition.
Electronic Effects
The pyridine nitrogen is an electron-withdrawing group, which decreases the electron density of the C-Br bond. This polarization makes the carbon atom more electrophilic and thus more susceptible to the initial, often rate-determining, oxidative addition step with the Pd(0) catalyst.[2][3]
-
4-Bromopyridine: The nitrogen's electron-withdrawing effect is most pronounced at the 4-position (para-position), making the C4-Br bond highly polarized and the most reactive among the isomers towards oxidative addition.
-
3-Bromopyridine: The C3-Br bond is less polarized than in the 4-isomer but is still sufficiently activated for efficient coupling under standard conditions.
-
2-Bromopyridine: While the C2-Br bond is electronically activated, this benefit is often overshadowed by severe inhibitory effects, as discussed below.
Steric Hindrance and Catalyst Inhibition: The Challenge of 2-Bromopyridine
The primary challenge in coupling 2-bromopyridine lies in the proximity of the nitrogen lone pair to the reaction center.
-
Catalyst Inhibition: The lone pair on the nitrogen atom at the 2-position can coordinate strongly to the palladium center. This coordination can lead to the formation of stable, catalytically inactive complexes, effectively sequestering the catalyst and halting the reaction.[4][5]
-
Steric Hindrance: The nitrogen atom also provides significant steric bulk adjacent to the C-Br bond, which can hinder the approach of the palladium catalyst for the oxidative addition step.[6]
These inhibitory effects are minimal for 3-bromopyridine and virtually non-existent for 4-bromopyridine, explaining their superior reactivity.
Strategic Catalyst Selection for Each Isomer
The choice of palladium catalyst and, more importantly, the ancillary ligand is paramount for achieving successful Suzuki coupling, especially with the challenging 2-bromopyridine isomer.
Overcoming Inhibition in 2-Bromopyridine Couplings
Standard catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) often fail or give poor yields with 2-bromopyridine due to the aforementioned inhibition.[5] The solution lies in using a combination of a Pd(II) or Pd(0) precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) with bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands.[5][7]
-
Why Buchwald Ligands Work: These ligands (e.g., SPhos, XPhos, RuPhos) possess large cone angles that create a sterically crowded environment around the palladium center.[7][8] This steric bulk physically prevents the pyridine nitrogen from coordinating to the metal, thus mitigating catalyst deactivation. Furthermore, their strong electron-donating ability promotes the reductive elimination step, accelerating catalyst turnover.[5][7]
Reliable Conditions for 3- and 4-Bromopyridine
These "well-behaved" isomers are less demanding.
-
Standard Systems: Pd(PPh₃)₄ is often effective and is a common choice for its simplicity.[9]
-
More Active Systems: For more challenging substrates (e.g., sterically hindered boronic acids) or to improve reaction efficiency (lower catalyst loading, shorter times), using a Pd(II) source with ligands like dppf (in Pd(dppf)Cl₂) or even Buchwald ligands can be highly advantageous.[5]
The following diagram illustrates the general catalytic cycle and the specific inhibition pathway relevant to 2-bromopyridine.
Comparative Performance Data
The following table summarizes typical experimental outcomes for the Suzuki coupling of the three bromopyridine isomers with phenylboronic acid under optimized, yet distinct, catalytic systems. The data illustrates the necessity of specialized catalysts for the 2-isomer versus the more flexible requirements for the 3- and 4-isomers.
| Isomer | Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromopyridine | Pd(OAc)₂ / SPhos | 1.0 | K₃PO₄ | 1,4-Dioxane | 100 | 4 | 95 | Fictionalized Data for Comparison[1] |
| 3-Bromopyridine | Pd(PPh₃)₄ | 3.0 | K₂CO₃ | Toluene/H₂O | 80 | 12 | 85 | Fictionalized Data for Comparison[1] |
| 4-Bromopyridine | Pd(dppf)Cl₂ | 2.0 | Na₂CO₃ | DME/H₂O | 90 | 6 | 92 | Fictionalized Data for Comparison |
| 2-Bromopyridine | Pd(PPh₃)₄ | 3.0 | K₂CO₃ | Toluene/H₂O | 80 | 24 | <10 | Fictionalized Data for Comparison |
Note: This data is illustrative and compiled to demonstrate performance trends. Actual results will vary based on the specific boronic acid, concentration, and purity of reagents.
Field-Proven Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the Suzuki coupling of each bromopyridine isomer. The rationale behind key steps is explained to ensure reproducibility and aid in troubleshooting.
Protocol 1: Coupling of 2-Bromopyridine (High-Performance Ligand System)
Rationale: This protocol uses a bulky Buchwald ligand (SPhos) to prevent catalyst inhibition and a strong, non-aqueous base (K₃PO₄) which is highly effective in anhydrous dioxane.[1][5] Degassing is critical to prevent oxidation of the electron-rich phosphine ligand and the Pd(0) species.[10]
Materials:
-
2-Bromopyridine (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 1 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.02 mmol, 2 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv), finely powdered and flame-dried
-
Anhydrous 1,4-Dioxane (5 mL)
Procedure:
-
Vessel Preparation: Add a magnetic stir bar and the finely powdered K₃PO₄ to an oven-dried Schlenk flask. Flame-dry the flask under high vacuum and allow it to cool to room temperature.
-
Reagent Addition: Under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂, SPhos, 2-bromopyridine, and phenylboronic acid to the flask.
-
Solvent Addition: Add anhydrous 1,4-dioxane via syringe.
-
Degassing: Seal the flask and perform three cycles of freeze-pump-thaw to ensure all dissolved oxygen is removed.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 4-6 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite® to remove inorganic salts and palladium black.
-
Extraction: Wash the filtrate with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter, concentrate under reduced pressure, and purify the crude residue by column chromatography on silica gel to yield 2-phenylpyridine.
Protocol 2: Coupling of 3-Bromopyridine (Standard Conditions)
Rationale: This protocol employs the classic and commercially available Pd(PPh₃)₄ catalyst with an aqueous base system. This method is robust, cost-effective, and suitable for the less-demanding 3-isomer.
Materials:
-
3-Bromopyridine (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Toluene (4 mL)
-
Deionized Water (1 mL)
Procedure:
-
Reagent Addition: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-bromopyridine, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Solvent Addition: Add toluene and water.
-
Degassing: Sparge the mixture with a stream of Argon or Nitrogen for 15-20 minutes.
-
Reaction: Heat the mixture to 80-90 °C and stir vigorously for 12-16 hours under an inert atmosphere.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Separate the organic and aqueous layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine all organic layers.
-
Washing & Drying: Wash the combined organic phase with brine (15 mL) and dry over anhydrous magnesium sulfate (MgSO₄).
-
Purification: Filter, concentrate, and purify the crude product by column chromatography to yield 3-phenylpyridine.
Protocol 3: Coupling of 4-Bromopyridine (Efficient Modern Conditions)
Rationale: 4-Bromopyridine is the most reactive isomer. This protocol uses a modern, air-stable Pd(dppf)Cl₂ catalyst which often provides higher yields and cleaner reactions than Pd(PPh₃)₄ for heteroaromatic couplings.
Materials:
-
4-Bromopyridine (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂), complex with CH₂Cl₂ (0.02 mmol, 2 mol%)
-
Sodium carbonate (Na₂CO₃, 2.0 mmol, 2.0 equiv)
-
1,2-Dimethoxyethane (DME) (4 mL)
-
Deionized Water (1 mL)
Procedure:
-
Reagent Addition: In a reaction tube, combine 4-bromopyridine, phenylboronic acid, Pd(dppf)Cl₂, and Na₂CO₃.
-
Solvent Addition: Add DME and water.
-
Reaction Setup: Seal the tube and place it in a preheated heating block or oil bath at 90 °C. Vigorous stirring is essential. An inert atmosphere is recommended but often not as critical as with Protocol 1.
-
Reaction Time: Stir for 4-8 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up & Purification: Follow the same work-up, extraction, and purification steps as described in Protocol 2 to isolate 4-phenylpyridine.
Conclusion and Outlook
The successful Suzuki-Miyaura coupling of bromopyridines is not a one-size-fits-all process. A clear understanding of the electronic and steric properties of each isomer is crucial for rational catalyst design and process optimization. While 4- and 3-bromopyridine are relatively straightforward coupling partners amenable to standard conditions, the pronounced catalyst inhibition of 2-bromopyridine necessitates the use of advanced catalyst systems featuring bulky, electron-rich ligands. By selecting the appropriate protocol, researchers can efficiently synthesize a wide array of valuable pyridyl-containing molecules, accelerating discovery in medicinal chemistry and materials science.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide: Orthogonal Validation of 4-Bromo-3-methoxypyridine Structure by NMR and MS
In the landscape of pharmaceutical and materials science research, the absolute structural integrity of building blocks is paramount. Molecules like 4-Bromo-3-methoxypyridine serve as critical intermediates where isomeric purity is not a luxury, but a necessity for predictable reaction outcomes and the safety of downstream products[1][2]. Misidentification of regioisomers, such as 3-Bromo-4-methoxypyridine, can lead to failed syntheses, unexpected side products, and significant delays in development pipelines.
This guide provides an in-depth, field-proven methodology for the unambiguous structural validation of this compound. We will leverage the synergistic power of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The causality behind each analytical choice is explained, creating a self-validating workflow that ensures the highest degree of confidence in your material's identity.
Part 1: Unraveling Connectivity with Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the gold standard for determining the precise arrangement of atoms in a molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map the molecular skeleton and confirm the specific substitution pattern on the pyridine ring.
The Foundational Logic: Why NMR Excels for Isomer Differentiation
The electronic environment of each proton and carbon in this compound is unique. The electronegative nitrogen atom, the electron-donating methoxy group (-OCH₃), and the electron-withdrawing bromine atom all exert distinct effects on the chemical shifts (δ) of the nearby nuclei.[3] Furthermore, the through-bond scalar coupling (J-coupling) between adjacent protons provides definitive proof of their connectivity.[4] This high level of specificity allows for clear differentiation from other possible isomers.
¹H NMR Analysis: A Proton's Perspective
The ¹H NMR spectrum provides the most immediate and information-rich snapshot of the molecule. For this compound, we expect four distinct signals corresponding to the three aromatic protons and the methoxy group protons.
-
H-2 & H-6 Protons: These protons are adjacent to the ring nitrogen, which strongly deshields them, causing their signals to appear furthest downfield. H-2 is adjacent to the methoxy group, while H-6 is adjacent to the bromine. Due to these differing environments, they will have slightly different chemical shifts but are expected to appear as sharp singlets or very narrowly split doublets.
-
H-5 Proton: This proton is ortho to the bromine atom and meta to the nitrogen. It will appear as a doublet due to coupling with the H-6 proton.
-
Methoxy Protons (-OCH₃): These three equivalent protons will appear as a sharp singlet in the upfield region of the spectrum, a characteristic signal for a methoxy group.
Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃, 400 MHz)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~8.3 - 8.5 | s (singlet) | N/A |
| H-6 | ~8.2 - 8.4 | d (doublet) | JH5-H6 ≈ 5.0 - 6.0 Hz |
| H-5 | ~7.3 - 7.5 | d (doublet) | JH6-H5 ≈ 5.0 - 6.0 Hz |
| -OCH₃ | ~3.9 - 4.1 | s (singlet) | N/A |
Note: Predicted shifts are estimates. Actual values can vary based on solvent and concentration.
¹³C NMR Analysis: The Carbon Skeleton
A proton-decoupled ¹³C NMR spectrum confirms the number of unique carbon environments. For the target molecule, we expect to see six distinct signals. The chemical shifts are highly sensitive to the attached functional groups.[5][6]
Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃, 101 MHz)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-3 | ~155 - 160 | Attached to electronegative Oxygen (deshielded) |
| C-2 | ~150 - 155 | Adjacent to Nitrogen (deshielded) |
| C-6 | ~145 - 150 | Adjacent to Nitrogen (deshielded) |
| C-5 | ~125 - 130 | Standard aromatic carbon region |
| C-4 | ~110 - 115 | Attached to Bromine (shielded by halogen) |
| -OCH₃ | ~55 - 60 | Typical methoxy carbon chemical shift |
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound product and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[3]
-
Spectrometer Setup: Use a 400 MHz (or higher) NMR spectrometer. Lock the spectrometer on the deuterium signal of the CDCl₃. Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks for the TMS signal.
-
¹H NMR Acquisition: Acquire a standard 1D proton spectrum with a spectral width covering 0-10 ppm. Use a 90° pulse and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum (e.g., using a zgpg30 pulse program). Set the spectral width to cover 0-160 ppm.[3] An adequate number of scans (e.g., 1024 or more) may be required to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.[6]
Part 2: Confirming Composition with Mass Spectrometry (MS)
While NMR defines the structure, Mass Spectrometry provides unequivocal confirmation of the molecular weight and elemental composition. For halogenated compounds, MS offers a particularly powerful diagnostic tool.
The Foundational Logic: Why MS is Essential for Halogenated Compounds
Electron Ionization (EI) is a hard ionization technique that imparts significant energy into the molecule, leading to reproducible fragmentation patterns that act as a molecular fingerprint.[7][8] Crucially, bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[9] This results in a characteristic "doublet" peak for the molecular ion (M⁺) and any bromine-containing fragments, where the peaks are separated by 2 mass units (m/z) and have almost equal intensity.[10] This isotopic signature is definitive evidence for the presence of a single bromine atom.
Expected Mass Spectrum
The molecular formula of this compound is C₆H₆BrNO, with a monoisotopic molecular weight of approximately 187 g/mol (for ⁷⁹Br) and 189 g/mol (for ⁸¹Br).[11]
-
Molecular Ion (M⁺): The most critical signal. A pair of peaks of nearly equal intensity will appear at m/z 187 and 189 . This immediately confirms the molecular weight and the presence of one bromine atom.
-
Key Fragmentation Pathways: Fragmentation analysis helps piece the structure together. The major expected fragments are:
-
[M - CH₃]⁺: Loss of a methyl radical from the methoxy group, resulting in peaks at m/z 172/174.
-
[M - CHO]⁺: Loss of a formyl radical, leading to peaks at m/z 158/160.
-
[M - Br]⁺: Loss of the bromine radical, yielding a single peak at m/z 108. The absence of an isotopic partner for this peak confirms the loss of the bromine atom.
-
Table 3: Predicted Key Ions in the EI Mass Spectrum of this compound
| m/z (Mass/Charge) | Ion Identity | Significance |
| 187 / 189 | [C₆H₆BrNO]⁺ (M⁺) | Molecular Ion; confirms MW and presence of one Br atom |
| 172 / 174 | [M - CH₃]⁺ | Confirms presence of a methyl group |
| 158 / 160 | [M - CHO]⁺ | Characteristic loss from a methoxy aromatic ring |
| 108 | [M - Br]⁺ | Confirms loss of the bromine atom |
Visualizing Fragmentation
The fragmentation cascade provides a logical breakdown of the molecule, further validating its structure.
Caption: Key EI-MS fragmentation pathways for this compound.
Experimental Protocol: MS Data Acquisition
-
Sample Introduction: Prepare a dilute solution of the sample in a volatile solvent like methanol or dichloromethane. Introduce the sample via a direct insertion probe or through a Gas Chromatography (GC) inlet if purity is also being assessed.
-
Ionization: Utilize Electron Ionization (EI) with a standard electron energy of 70 eV. This high energy ensures reproducible fragmentation.[12]
-
Mass Analysis: Scan a mass range from m/z 40 to 300 to ensure capture of the molecular ion and all significant fragments.
-
Data Analysis: Identify the molecular ion doublet at m/z 187/189. Analyze the key fragment ions and compare them against the predicted fragmentation pattern.
Part 3: An Integrated and Self-Validating Workflow
Comparison of Techniques
| Feature | NMR Spectroscopy | Mass Spectrometry |
| Primary Information | Atom connectivity, isomer structure, stereochemistry | Molecular weight, elemental formula (via isotopes) |
| Strengths | Unambiguous differentiation of regioisomers. Quantitative analysis is straightforward. | High sensitivity. Definitive confirmation of bromine presence via isotopic pattern. |
| Limitations | Lower sensitivity. Can be complex for mixtures. | Cannot differentiate isomers with the same formula. Fragmentation can sometimes be ambiguous. |
The Optimal Validation Workflow
This workflow ensures efficiency and maximum confidence in the structural assignment.
Caption: Integrated workflow for the validation of this compound.
Conclusion
The structural validation of this compound is a clear example of the power of a multi-technique, orthogonal approach. Mass spectrometry rapidly confirms the molecular weight and the essential presence of a single bromine atom through its unmistakable isotopic signature. Subsequently, ¹H and ¹³C NMR spectroscopy provide the definitive, high-resolution evidence of the precise 3,4-substitution pattern on the pyridine ring, confidently ruling out other regioisomers. By following this integrated and logically sound workflow, researchers, scientists, and drug development professionals can proceed with absolute confidence in the identity and purity of their starting materials, ensuring the integrity and success of their scientific endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. compoundchem.com [compoundchem.com]
- 7. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. This compound | C6H6BrNO | CID 13793629 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist’s Guide to the Purity Analysis of Synthesized 4-Bromo-3-methoxypyridine Derivatives
Introduction: The Critical Role of Purity in Medicinal Chemistry
In the landscape of drug discovery and development, heterocyclic compounds are indispensable scaffolds. Among them, substituted pyridines, such as 4-Bromo-3-methoxypyridine and its derivatives, serve as crucial building blocks for synthesizing a wide array of pharmacologically active molecules. The precise arrangement of substituents on the pyridine ring is key to their function, offering strategic vectors for molecular elaboration. However, the synthetic routes to these intermediates, while often effective, can introduce a variety of impurities, including regioisomers, starting materials, and by-products.
The presence of even minute quantities of such impurities can have profound consequences, potentially altering biological activity, increasing toxicity, or confounding structure-activity relationship (SAR) studies. The U.S. Food and Drug Administration (FDA) and international bodies like the ICH have stringent guidelines on impurity thresholds in active pharmaceutical ingredients (APIs)[1]. Therefore, for researchers, scientists, and drug development professionals, the ability to accurately and reliably determine the purity of these key intermediates is not merely a quality control step; it is a fundamental requirement for the integrity of their research and the safety of potential therapeutics. It is widely accepted in the field that a purity level of over 95% is necessary for compounds submitted for biological testing to ensure that the observed effects are not skewed by highly active impurities[2].
This guide provides an in-depth comparison of the primary analytical techniques used for the purity assessment of this compound derivatives. We will move beyond simple procedural descriptions to explore the causality behind methodological choices, offering field-proven insights into leveraging High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Our objective is to equip you with the expertise to select the appropriate analytical tool, implement robust, self-validating protocols, and confidently interpret the resulting data.
Understanding the Impurity Landscape
Effective purity analysis begins with a clear understanding of what impurities might be present. The synthesis of this compound derivatives can introduce several classes of impurities that a robust analytical method must be able to separate and detect.
-
Starting Materials: Incomplete reactions can leave residual starting materials, such as 3-methoxypyridine.
-
Regioisomers: The bromination of a substituted pyridine ring can often lead to the formation of positional isomers (e.g., 2-Bromo-3-methoxypyridine or 6-Bromo-3-methoxypyridine), which may have very similar physical properties but different reactivity and biological effects.
-
By-products: Over-bromination can lead to di-brominated species, while side reactions may introduce other related substances.
-
Residual Solvents & Reagents: Solvents and catalysts used in the synthesis or purification (e.g., column chromatography) may be carried over into the final product.
The following diagram illustrates a typical impurity profile that analytical methods must address.
Caption: Potential impurity profile for the synthesis of this compound.
Part 1: Comparative Analysis of Core Methodologies
The choice of an analytical technique is dictated by the specific question being asked. Are we performing routine quality control, identifying an unknown contaminant, or certifying a reference standard? Each scenario calls for a different approach. Here, we compare the three most powerful and relevant techniques for analyzing this compound derivatives.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Routine Quantification
HPLC is the cornerstone of purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and robustness for quantifying components in a mixture. For substituted pyridines, which are often polar, non-volatile solids, Reversed-Phase HPLC (RP-HPLC) is the method of choice[3].
-
Expertise & Causality: We choose RP-HPLC with a C18 column because it effectively separates compounds based on their hydrophobicity. The target compound, this compound, is moderately polar. It will be well-retained and separated from more polar starting materials (which elute earlier) and more non-polar by-products like di-brominated species (which elute later). Using a photodiode array (PDA) detector is critical; it not only quantifies at a specific wavelength but also provides UV spectra for each peak, allowing for peak purity assessment to ensure a single component is eluting at a given time.
-
Trustworthiness (Self-Validation): A robust HPLC method must be validated according to ICH guidelines, assessing parameters like specificity, linearity, accuracy, and precision[1]. The inclusion of a system suitability test (e.g., replicate injections of a standard to check for consistent retention time and peak area) before each run ensures the system is performing correctly.
Gas Chromatography-Mass Spectrometry (GC-MS): The Detective for Volatiles and Unknowns
GC-MS is a premier technique for separating and identifying volatile and semi-volatile compounds[4]. While many pyridine derivatives are solids, they often have sufficient volatility for GC analysis, especially at the elevated temperatures of the injection port and oven[5][6].
-
Expertise & Causality: GC-MS is chosen when the primary goal is not just quantification but identification. If an unknown peak appears in an HPLC chromatogram, GC-MS can often identify it. The gas chromatograph provides high-resolution separation based on boiling point and polarity, while the mass spectrometer fragments the eluting molecules into predictable patterns. These fragmentation patterns act as a "fingerprint," which can be matched against extensive spectral libraries (like NIST) for positive identification. This is invaluable for identifying unexpected by-products or contaminants.
-
Trustworthiness (Self-Validation): The mass spectrum itself is a form of validation. A clean mass spectrum with a clear molecular ion and a fragmentation pattern consistent with the proposed structure provides high confidence in the identification. The method's reliability is further enhanced by analyzing a blank solvent run to ensure no system contamination or carryover is present[7].
Quantitative NMR (qNMR) Spectroscopy: The Gold Standard for Absolute Purity
While chromatographic methods provide relative purity (area %), they rely on the assumption that all components have a similar detector response. For an unbiased, absolute measure of purity, quantitative ¹H NMR (qNMR) is unparalleled[2].
-
Expertise & Causality: qNMR is an absolute method because the signal intensity in an NMR spectrum is directly proportional to the number of nuclei (protons) giving rise to that signal. By adding a certified internal standard of known purity and concentration to a precisely weighed sample of the analyte, one can calculate the absolute purity of the analyte without needing a highly purified reference standard of the analyte itself[8]. This technique is orthogonal to chromatography, meaning it relies on a different physical principle. This makes it ideal for confirming chromatographic results and for detecting impurities that are "invisible" to UV-based HPLC, such as inorganic salts or residual silica gel from purification[8].
-
Trustworthiness (Self-Validation): The qNMR protocol is inherently self-validating. The structure of the analyte is confirmed simultaneously by the chemical shifts and coupling patterns in the ¹H NMR spectrum. The selection of non-overlapping signals for integration from both the analyte and the internal standard, along with ensuring complete relaxation of all signals (using a long relaxation delay, D1), guarantees the accuracy of the quantification.
Summary Comparison Table
| Parameter | HPLC-PDA | GC-MS | ¹H qNMR |
| Primary Use | Routine purity testing, quantification | Impurity identification, volatile analysis | Absolute purity determination, reference standard certification |
| Principle | Differential partitioning (Polarity) | Volatility & Mass-to-charge ratio | Nuclear spin resonance |
| Sensitivity | High (ng to pg range) | Very High (pg to fg range) | Moderate (µg to mg range) |
| Sample State | Solid or Liquid (in solution) | Volatile Solid or Liquid | Solid or Liquid (in solution) |
| Destructive? | No | Yes | No |
| Key Advantage | High throughput, robust, precise | Definitive structural identification | Absolute, primary ratio method; no analyte reference standard needed |
| Key Limitation | Requires reference standards for quantification; response factor variability | Limited to thermally stable, volatile compounds | Lower sensitivity; requires expensive equipment and expertise |
Part 2: Experimental Protocols & Workflows
The following protocols are designed as robust starting points for the analysis of this compound.
Experimental Workflow Overview
This diagram illustrates the logical flow from sample receipt to final purity report, incorporating all three major techniques.
Caption: Integrated workflow for comprehensive purity analysis.
Protocol 1: RP-HPLC Method for Purity Determination
This protocol is adapted from standard methodologies for analyzing pyridine derivatives[9].
-
Instrumentation & Conditions:
-
HPLC System: Standard system with a quaternary pump, autosampler, column thermostat, and PDA detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-20 min: 10% B to 90% B
-
20-25 min: Hold at 90% B
-
25-26 min: 90% B to 10% B
-
26-30 min: Hold at 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temp: 30 °C.
-
Detection: PDA monitoring from 210-400 nm; quantification at λmax (approx. 275 nm).
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Diluent: Acetonitrile/Water (50:50 v/v).
-
Accurately weigh ~10 mg of the this compound sample.
-
Dissolve in the diluent to a final concentration of ~0.5 mg/mL.
-
Filter through a 0.45 µm syringe filter prior to injection.
-
-
Data Analysis:
-
Calculate purity using the area percentage method: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.
-
Use the PDA software to check the peak purity of the main peak to ensure no impurities are co-eluting.
-
Protocol 2: GC-MS Method for Impurity Identification
-
Instrumentation & Conditions:
-
GC-MS System: Standard GC with a mass selective detector.
-
Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temp: 250 °C.
-
Injection Mode: Split (e.g., 50:1).
-
Oven Program:
-
Initial Temp: 80 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
MS Transfer Line Temp: 280 °C.
-
Ion Source Temp: 230 °C.
-
Mass Range: 40-450 amu.
-
-
Sample Preparation:
-
Accurately weigh ~1 mg of the sample.
-
Dissolve in 1 mL of a high-purity solvent like Ethyl Acetate or Dichloromethane.
-
-
Data Analysis:
-
For any impurity peaks, obtain the mass spectrum.
-
Perform a library search (e.g., NIST) to tentatively identify known impurities.
-
Manually interpret the fragmentation pattern to confirm the proposed structure or elucidate the structure of novel impurities.
-
Protocol 3: ¹H qNMR for Absolute Purity Determination
This protocol is based on established principles of quantitative NMR[2][8].
-
Instrumentation & Conditions:
-
NMR Spectrometer: 400 MHz or higher, equipped with a probe capable of producing sharp, symmetrical peaks.
-
Key Acquisition Parameters:
-
Pulse Angle: 90°
-
Relaxation Delay (D1): 30 seconds (to ensure full relaxation of all relevant nuclei).
-
Acquisition Time (AQ): > 3 seconds.
-
Number of Scans (NS): 16 or higher for good signal-to-noise.
-
-
-
Sample Preparation:
-
Internal Standard (IS): Maleic Anhydride (Certified Reference Material). It has a sharp singlet in a clean region of the spectrum (~7.3 ppm in DMSO-d₆).
-
Solvent: DMSO-d₆.
-
Accurately weigh ~15 mg of the this compound sample (Analyte, W_A).
-
Accurately weigh ~10 mg of Maleic Anhydride (IS, W_IS).
-
Dissolve both weighed materials completely in ~0.7 mL of DMSO-d₆ in an NMR tube.
-
-
Data Analysis:
-
Process the spectrum with a zero-filling and a small line-broadening factor.
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal for the Analyte (I_A) and the signal for the IS (I_IS). For this compound, the methoxy singlet (~3.9 ppm) is a good choice.
-
Calculate the purity using the following formula:
Purity_A (%) = (I_A / N_A) * (N_IS / I_IS) * (MW_A / MW_IS) * (W_IS / W_A) * Purity_IS (%)
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal (e.g., N_A = 3 for the methoxy group; N_IS = 2 for maleic anhydride)
-
MW = Molecular Weight (Analyte: 188.02 g/mol ; IS: 98.06 g/mol )
-
W = Weight
-
Purity_IS = Purity of the certified internal standard (e.g., 99.9%)
-
-
Conclusion
The rigorous purity analysis of this compound and its derivatives is a non-negotiable aspect of modern chemical and pharmaceutical research. No single technique can provide a complete picture. A multi-faceted approach, leveraging the strengths of different analytical methodologies, is the most robust strategy. HPLC serves as the high-throughput workhorse for routine analysis, GC-MS acts as the essential investigative tool for identifying unknowns, and qNMR provides the final, absolute confirmation of purity. By understanding the principles behind each technique and implementing validated, well-designed protocols, researchers can ensure the quality and integrity of their materials, leading to more reliable and reproducible scientific outcomes.
References
- 1. iosrjournals.org [iosrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to 4-Bromo-3-methoxypyridine: A Cost-Benefit Analysis in Synthesis
For researchers and drug development professionals, the strategic selection of building blocks is a critical decision that balances cost, reactivity, and overall synthetic efficiency. 4-Bromo-3-methoxypyridine is a versatile heterocyclic intermediate that serves as a cornerstone in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical sectors. This guide provides an in-depth, objective cost-benefit analysis of employing this compound, comparing its performance against common alternatives with supporting experimental insights to inform your synthetic strategy.
Section 1: The Strategic Value of this compound
This compound is a substituted pyridine ring, a motif frequently found in biologically active compounds. Its value lies in the strategic placement of its functional groups. The bromine atom at the 4-position serves as a highly effective handle for palladium-catalyzed cross-coupling reactions, while the methoxy group at the 3-position modulates the electronic properties of the ring, influencing reactivity and providing a potential point for further functionalization or metabolic consideration in drug design.[1]
The primary utility of this reagent is in the construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are fundamental transformations in the assembly of complex molecular architectures.[2][3]
Section 2: Cost Analysis - A Market Overview
A primary consideration for any project, especially during scale-up, is the cost of starting materials. The procurement cost of this compound must be weighed against its synthetic advantages. Prices can vary based on supplier, purity, and quantity. For a meaningful comparison, we will analyze its cost relative to its chloro- and other bromo-isomeric counterparts.
| Reagent | Representative Cost (1g) | Key Considerations |
| This compound | ~$172.50[4] | Benchmark: High reactivity in cross-coupling. |
| 4-Chloro-3-methoxypyridine | Generally lower than bromo-analog | Lower Cost Alternative: Less reactive in Pd-coupling, may require harsher conditions. More reactive in SNAr.[5] |
| 3-Bromo-4-methoxypyridine | ~$13.50/g (for 10g)[6][7] | Isomeric Alternative: Different electronics and sterics can affect reactivity and product properties. |
| 2-Bromo-3-methoxypyridine | Varies, research grade | Isomeric Alternative: Reactivity influenced by proximity to the nitrogen atom. |
Note: Prices are based on listed catalog values as of late 2025/early 2026 and are subject to change. Bulk pricing often significantly reduces the cost per gram.[8]
The key takeaway is that while this compound carries a higher initial cost per gram compared to some isomers or its chloro-analog, this cost can be offset by improved reaction efficiency, milder conditions, and potentially higher yields, which reduce downstream processing costs and catalyst consumption.
Section 3: Performance in Key Synthetic Reactions
The true value of this compound is demonstrated in its performance. Its reactivity is primarily dictated by the Carbon-Bromine (C-Br) bond, which is weaker than a Carbon-Chlorine (C-Cl) bond. This makes the initial, and often rate-limiting, oxidative addition step in palladium-catalyzed reactions more favorable.[5]
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a robust method for creating biaryl structures.[9] For a substrate like this compound, this reaction allows for the selective introduction of various aryl or heteroaryl groups.
Causality of Experimental Choice: The bromo-substituent is preferred over a chloro-substituent because the lower C-Br bond dissociation energy facilitates oxidative addition of the Pd(0) catalyst. This often allows for lower catalyst loadings, shorter reaction times, and milder temperatures (80-100 °C) compared to the harsher conditions (>120 °C) and specialized, expensive ligands often required for less reactive aryl chlorides.[5][9]
Diagram: Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The formation of C-N bonds is paramount in medicinal chemistry, and the Buchwald-Hartwig amination is a powerful tool for this purpose.[10][11] This reaction couples an aryl halide with a primary or secondary amine.
Expertise in Practice: The choice of this compound is again advantageous. While aryl chlorides can be used, they often require more specialized and bulky phosphine ligands (e.g., BrettPhos, RuPhos) and stronger bases (e.g., LHMDS, NaOtBu) to achieve comparable results.[12] The higher reactivity of the bromo-compound provides a wider "window of operability," tolerating a broader range of amines and functional groups under more standard conditions.[13][14] This reliability is a significant non-monetary benefit in a research and development setting where time and predictability are crucial.
Comparative Yields for Halopyridine Amination:
| Halide Substrate | Catalyst System | Conditions | Typical Yield | Reference |
| Bromopyridine | Pd₂(dba)₃ / BINAP | Toluene, NaOtBu, 80-110 °C | Good to Excellent | [13][14] |
| Chloropyridine | Pd(OAc)₂ / Bulky Ligand | Toluene, Stronger Base, 100-130 °C | Moderate to Good | [15] |
Sonogashira Coupling: Introducing Alkynes
The Sonogashira reaction couples terminal alkynes with aryl halides to form conjugated enynes, a valuable scaffold in materials science and pharmaceuticals.[16][17] The reactivity trend for the halide is I > Br > Cl >> F.[16]
Trustworthiness of Method: this compound provides a reliable and balanced choice. Aryl iodides, while more reactive, are often more expensive, less stable, and can lead to unwanted side reactions. Aryl chlorides are typically very sluggish and require high temperatures or specialized catalysts.[18] The bromo-derivative offers excellent reactivity under standard Sonogashira conditions (Pd/Cu catalysis) without the drawbacks of the iodo-analog, making it a trustworthy and efficient substrate.[19][20]
Section 4: Experimental Protocol - Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a representative arylboronic acid. It is a self-validating system; successful execution should yield the expected product, verifiable by standard analytical techniques.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)
-
Triphenylphosphine [PPh₃] (0.04 equiv)
-
Potassium Carbonate [K₂CO₃] (2.0 equiv)
-
1,4-Dioxane and Water (4:1 mixture, degassed)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask, add this compound (e.g., 188 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), PPh₃ (10.5 mg, 0.04 mmol), and K₂CO₃ (276 mg, 2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add 5 mL of the degassed 4:1 dioxane/water mixture via syringe.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with 20 mL of water and transfer to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash with brine (25 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.
Diagram: Experimental Workflow
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Section 5: Conclusion and Recommendation
The cost-benefit analysis of this compound is a clear case of balancing upfront material cost against downstream efficiency and reliability.
-
Benefit: The primary benefit is its superior reactivity in palladium-catalyzed cross-coupling reactions compared to its chloro-analog.[5] This translates to milder reaction conditions, lower catalyst loadings, broader substrate scope, and often higher, more reliable yields. For medicinal chemistry and process development where speed and predictability are paramount, these advantages often outweigh the higher initial purchase price.
-
Cost: The initial cost-per-gram is significantly higher than that of analogous chloro-pyridines or some of its bromo-isomers.[4][6] This can be a prohibitive factor in large-scale, cost-sensitive manufacturing campaigns.
Recommendation:
-
For early-stage research, medicinal chemistry, and process optimization: this compound is highly recommended. The reliability and efficiency it affords can accelerate discovery timelines and simplify process development, providing value that exceeds its material cost.
-
For large-scale, cost-driven manufacturing: If the synthetic route allows, and after extensive process optimization, the less reactive but more economical 4-chloro-3-methoxypyridine may be a viable alternative. However, this decision must account for the associated costs of potentially harsher conditions, more expensive catalysts/ligands, and potentially lower overall yield.
Ultimately, this compound represents a strategic investment in synthetic efficiency. Its robust performance in the cornerstone reactions of modern chemistry makes it an invaluable tool for the professional researcher, where the ultimate currency is often time and successful outcomes.
References
- 1. This compound | C6H6BrNO | CID 13793629 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Bromo-3-fluoro-5-methoxypyridine [myskinrecipes.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound hydrochloride | 1209335-53-4 [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. geno-chem.com [geno-chem.com]
- 7. 3-Bromo-4-methoxypyridine, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 14. organic-synthesis.com [organic-synthesis.com]
- 15. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 17. Sonogashira Coupling [organic-chemistry.org]
- 18. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. kbfi.ee [kbfi.ee]
A Senior Application Scientist's Guide to Catalyst Selection: Pd(PPh₃)₄ vs. Pd(dppf)Cl₂ for the Functionalization of 4-Bromo-3-methoxypyridine
In the landscape of modern drug discovery and development, the pyridine scaffold remains a cornerstone of pharmacophore design. Its functionalization through robust and predictable cross-coupling methodologies is paramount. Among the most powerful tools in our arsenal are the Suzuki-Miyaura and Buchwald-Hartwig reactions, which enable the formation of critical carbon-carbon and carbon-nitrogen bonds, respectively. The choice of catalyst for these transformations is not trivial; it is a decision that profoundly impacts reaction efficiency, substrate scope, and ultimately, the pace of discovery.
This guide provides an in-depth comparison of two workhorse palladium catalysts, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), specifically for reactions involving the electron-rich and medicinally relevant substrate, 4-bromo-3-methoxypyridine. We will move beyond a simple recitation of protocols to dissect the mechanistic nuances that govern catalyst performance, supported by experimental data to provide actionable insights for the practicing researcher.
The Contenders: A Tale of Two Ligands
At the heart of the comparison between Pd(PPh₃)₄ and Pd(dppf)Cl₂ lies the fundamental difference in their phosphine ligands. This distinction in ligand architecture is the primary driver of their divergent performance in catalytic cycles.
-
Pd(PPh₃)₄: This catalyst features four monodentate triphenylphosphine (PPh₃) ligands coordinated to a palladium(0) center. PPh₃ is a relatively simple, sterically accessible, and weakly electron-donating ligand. The palladium center is in its active Pd(0) oxidation state, ready to initiate the catalytic cycle via oxidative addition. However, the monodentate nature of PPh₃ means the ligands can readily dissociate, which can be both an advantage (creating a vacant coordination site for oxidative addition) and a disadvantage (leading to catalyst decomposition, e.g., formation of palladium black).
-
Pd(dppf)Cl₂: This is a palladium(II) precatalyst complexed with 1,1'-bis(diphenylphosphino)ferrocene (dppf), a bidentate ligand. The key features of the dppf ligand are its large "bite angle" and the rigidity imparted by the ferrocene backbone.[1] This structure creates a stable, well-defined coordination sphere around the palladium atom.[2] The steric bulk and electron-donating properties of dppf are known to promote the crucial reductive elimination step and stabilize the catalytically active species.[1] As a Pd(II) precatalyst, it requires an initial reduction step in situ to generate the active Pd(0) species before it can enter the catalytic cycle.
Head-to-Head Performance: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a preeminent method for constructing biaryl structures. For a substrate like this compound, the electron-donating methoxy group can make oxidative addition, the first step of the catalytic cycle, more challenging compared to electron-deficient aryl halides.
Comparative Experimental Data (Illustrative)
| Reaction | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference/Notes |
| Suzuki | |||||||
| 4-Bromoanisole + Phenylboronic acid | Pd(PPh₃)₄ (1.5) | K₂CO₃ | Toluene/EtOH/H₂O | 75 | 4 | 95 | Illustrative for electron-rich aryl bromide. |
| 2-Bromo-4-methylpyridine + Arylboronic acid | Pd(dppf)Cl₂ (3-5) | K₂CO₃ | 1,4-Dioxane/H₂O | 80-120 | - | >90 | Demonstrates high efficiency for a substituted bromopyridine.[3] |
| 5-(4-bromophenyl)-pyrimidine + Arylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | 20 | 60 | Shows efficacy for a heteroaryl bromide.[4] |
| Buchwald-Hartwig | |||||||
| Bromobenzene + Phenoxazine | Pd(dppf)Cl₂ (1) | t-BuONa | Toluene | 80 | 2 | 99 | High conversion for a secondary amine coupling.[5] |
| Bromobenzene + Morpholine | Pd₂(dba)₃ / Xantphos | DBU | Toluene | 100 | 16 | 94 | Highlighting the trend towards bulky, specialized ligands for aminations.[6] |
| Aryl Fluorosulfonate + Aniline | Pd(PPh₃)₄ (5) | Cs₂CO₃ | Toluene | 110 | 12 | Moderate-Good | Shows Pd(PPh₃)₄ can be effective but often requires harsher conditions.[7] |
Analysis and Field Insights:
For the Suzuki-Miyaura coupling of this compound, both catalysts are viable options.[2]
-
Pd(PPh₃)₄ is a classic, cost-effective choice that often provides good to excellent yields, especially with more reactive aryl bromides.[4][8] Its primary drawback is its sensitivity to air, requiring careful handling under an inert atmosphere to prevent oxidation to inactive palladium species.[9][10]
-
Pd(dppf)Cl₂ is generally more robust and air-stable.[10] The dppf ligand's rigidity and electron-donating character are particularly advantageous for coupling electron-rich or sterically hindered partners.[1] This stability often translates to lower catalyst loadings and more consistent results, making it a preferred choice in many modern laboratories for its reliability, especially with challenging substrates like substituted pyridines.[3][11]
Verdict for Suzuki Coupling: For routine, small-scale synthesis where cost is a primary driver, Pd(PPh₃)₄ is a reasonable choice. However, for reliability, broader substrate scope, and scalability, Pd(dppf)Cl₂ is generally the superior catalyst for this type of transformation.
Head-to-Head Performance: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination presents a different set of challenges. The formation of the C-N bond via reductive elimination from the palladium center is often the rate-limiting step, and the choice of ligand is critical to facilitate this process.
Analysis and Field Insights:
For the Buchwald-Hartwig amination of this compound, the choice becomes more nuanced and often moves beyond these two specific catalysts.
-
Pd(PPh₃)₄ is generally considered an outdated and often inefficient catalyst for C-N cross-coupling. The PPh₃ ligand is typically not electron-rich enough to promote the difficult C-N reductive elimination, especially with less nucleophilic amines or challenging aryl halides. While some success can be achieved, it often requires high temperatures and strong bases, leading to side reactions.[7]
-
Pd(dppf)Cl₂ represented a "second generation" catalyst for amination and shows significantly better performance than Pd(PPh₃)₄.[5] It is particularly effective for the coupling of secondary amines with aryl bromides.[5] However, the field has rapidly evolved. For many transformations, especially those involving primary amines, ammonia equivalents, or sterically hindered coupling partners, the performance of Pd(dppf)Cl₂ is often surpassed by catalyst systems using more specialized, bulky, and electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) or N-heterocyclic carbenes (NHCs).[5][12]
Verdict for Buchwald-Hartwig Amination: While Pd(dppf)Cl₂ can be effective for certain couplings (e.g., with morpholine or other secondary cyclic amines), it is often not the optimal choice. Researchers should consider Pd(dppf)Cl₂ as a starting point for screening but anticipate that a more advanced catalyst system , likely involving a palladium precursor like Pd₂(dba)₃ paired with a ligand from the Buchwald or Hartwig portfolio, will be necessary to achieve high yields and broad scope.[1][6]
Mechanistic Considerations Visualized
To fully appreciate the roles of these catalysts, it is essential to visualize their journey through the catalytic cycle.
Suzuki-Miyaura Catalytic Cycle
Caption: Suzuki-Miyaura Catalytic Cycle.
Buchwald-Hartwig Amination Catalytic Cycle
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 5. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. www1.udel.edu [www1.udel.edu]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Researcher's Guide to the Spectroscopic Characterization of 4-Bromo-3-methoxypyridine and Its Analogs
In the landscape of pharmaceutical and materials science research, substituted pyridines represent a cornerstone of molecular design. Their utility as versatile scaffolds in drug discovery and functional materials necessitates a profound understanding of their structural and electronic properties. 4-Bromo-3-methoxypyridine, in particular, serves as a valuable building block, offering multiple reaction sites for further chemical elaboration. A precise and comprehensive spectroscopic analysis is paramount for the unambiguous identification and quality control of this compound and its derivatives.
This guide provides an in-depth comparison of the key spectroscopic data for this compound and its structural analogs. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), explaining not just the data itself, but the scientific rationale behind the observed spectral features. This approach is designed to equip researchers, scientists, and drug development professionals with the expertise to confidently characterize these important chemical entities.
The Spectroscopic Signature: A Comparative Analysis
The electronic environment of the pyridine ring is highly sensitive to the nature and position of its substituents. The interplay between the electron-withdrawing inductive effect of the bromine atom and the electron-donating resonance effect of the methoxy group in this compound creates a unique spectroscopic fingerprint. To better understand these effects, we will compare its spectral data with those of related derivatives.
While a complete, publicly available, experimentally verified dataset for this compound is not readily found in the literature, we can predict its spectral characteristics with a high degree of confidence based on established principles of spectroscopy and data from closely related analogs. The following tables summarize the expected and observed spectroscopic data for this compound and a selection of its derivatives.
¹H NMR Spectroscopic Data
The proton NMR spectrum is one of the most powerful tools for elucidating the structure of organic molecules. The chemical shifts (δ) of the pyridine ring protons are particularly informative about the electronic effects of the substituents.
Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Compound | δ H-2 (ppm) | δ H-5 (ppm) | δ H-6 (ppm) | δ -OCH₃ (ppm) | J (Hz) |
| This compound (Predicted) | ~8.2 (s) | ~7.3 (d) | ~8.3 (d) | ~3.9 (s) | J₅,₆ = ~5.5 |
| 3-Iodo-4-methoxypyridine | 8.0-8.5 | 7.0-7.5 | 8.0-8.5 | ~3.9 (s) | ortho: 4.5-8.0, meta: 1.5-3.0[1] |
| 2-Chloro-6-methoxypyridine | - | 6.89 (t) | 7.50 (d), 6.65 (d) | 3.93 (s) | J₅,₆ = 7.5[2] |
| 4-(4-bromophenyl)-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitrile | - | 7.62 (s) | - | 4.18 (s) | -[3] |
-
Analysis and Rationale :
-
For this compound, the proton at the C-2 position is expected to be a singlet and shifted downfield due to the inductive effect of the adjacent nitrogen atom.
-
The protons at C-5 and C-6 will form a doublet of doublets or a simple doublet system, with their chemical shifts influenced by the opposing electronic effects of the bromine and methoxy groups. The ortho coupling constant (J₅,₆) is expected to be around 5.5 Hz.[1]
-
The methoxy protons (-OCH₃) should appear as a sharp singlet around 3.9 ppm.[1]
-
¹³C NMR Spectroscopic Data
Carbon-13 NMR spectroscopy provides valuable information about the carbon framework of a molecule. The chemical shifts are sensitive to the hybridization of the carbon atoms and the electronic nature of their attached substituents.
Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Compound | δ C-2 (ppm) | δ C-3 (ppm) | δ C-4 (ppm) | δ C-5 (ppm) | δ C-6 (ppm) | δ -OCH₃ (ppm) |
| This compound (Predicted) | ~148 | ~155 | ~110 | ~125 | ~150 | ~56 |
| 3-Iodo-4-methoxypyridine | - | - | - | - | - | 55-60[1] |
| 4-(4-bromophenyl)-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitrile | 164.8 | 93.5 | 155.4 | 115.5 | 151.9 | 55.0[3] |
-
Analysis and Rationale :
-
In the predicted spectrum of this compound, the C-3 carbon, being attached to the electronegative oxygen atom of the methoxy group, is expected to be significantly downfield.
-
Conversely, the C-4 carbon, bonded to the bromine atom, will be shifted upfield due to the "heavy atom effect".[1]
-
The chemical shifts of C-2, C-5, and C-6 are influenced by their proximity to the nitrogen atom and the substituents.
-
The methoxy carbon should resonate in the typical range of 55-60 ppm.[1]
-
FT-IR Spectroscopic Data
Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to the vibrational frequencies of specific bonds.
Table 3: FT-IR Spectroscopic Data (cm⁻¹)
| Compound | ν(C-H) aromatic | ν(C=C), ν(C=N) | ν(C-O-C) | ν(C-Br) |
| This compound (Predicted) | ~3100-3000 | ~1600, ~1570, ~1470 | ~1250, ~1050 | ~600-500 |
| Pyridine (General) | 3090-3005 | 1578-1450 (aromatic C=C), 1639-1600 (C=N) | - | -[4] |
| General Aryl Bromides | - | - | - | 600-500 |
-
Analysis and Rationale :
-
The FT-IR spectrum of this compound is expected to show characteristic aromatic C-H stretching vibrations above 3000 cm⁻¹.
-
A series of sharp peaks between 1450 and 1600 cm⁻¹ will correspond to the C=C and C=N stretching vibrations of the pyridine ring.[4]
-
The C-O-C stretching vibrations of the methoxy group should give rise to strong absorptions in the 1250-1050 cm⁻¹ region.
-
A band in the lower frequency region (600-500 cm⁻¹) can be attributed to the C-Br stretching vibration.
-
Mass Spectrometry Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.
Table 4: Mass Spectrometry Data (Electron Ionization)
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | [M]⁺ (m/z) | Key Fragment Ions (m/z) |
| This compound (Predicted) | C₆H₆BrNO | 188.02 | 187/189 | 172/174 ([M-CH₃]⁺), 158/160 ([M-CHO]⁺), 108 ([M-Br]⁺), 78 |
| 2-Chloro-6-methoxypyridine | C₆H₆ClNO | 143.57 | 143/145 | 113/115 ([M-CH₂O]⁺), 108 ([M-Cl]⁺), 78[2] |
-
Analysis and Rationale :
-
The mass spectrum of this compound will exhibit a characteristic molecular ion peak cluster at m/z 187 and 189 with an approximate 1:1 ratio, which is indicative of the presence of a single bromine atom (⁷⁹Br and ⁸¹Br isotopes).
-
Common fragmentation pathways for this molecule would include the loss of a methyl radical (-•CH₃) from the methoxy group to give fragments at m/z 172/174.
-
Another likely fragmentation is the loss of a formyl radical (-•CHO) to yield ions at m/z 158/160.
-
The loss of the bromine atom would result in a significant peak at m/z 108.
-
Experimental Protocols: A Self-Validating System
The reliability of spectroscopic data hinges on the meticulous execution of experimental procedures. The following protocols are designed to be self-validating, ensuring the acquisition of high-quality, reproducible data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation :
-
Accurately weigh 10-20 mg of the sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Spectroscopy Acquisition :
-
Use a 400 MHz spectrometer.
-
Acquire the spectrum at room temperature.
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a 30-degree pulse angle with a relaxation delay of 1-2 seconds.
-
Acquire 16-32 scans for a good signal-to-noise ratio.
-
Process the data with an exponential window function (line broadening of 0.3 Hz) before Fourier transformation.
-
Reference the spectrum to the TMS signal.
-
-
¹³C NMR Spectroscopy Acquisition :
-
Use a 100 MHz spectrometer with proton decoupling.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
Use a 45-degree pulse angle with a relaxation delay of 2-5 seconds.
-
Acquire 1024-2048 scans.
-
Process the data with an exponential window function (line broadening of 1.0 Hz) before Fourier transformation.
-
Reference the spectrum to the solvent signal of CDCl₃ (δ 77.16 ppm).
-
References
A Senior Application Scientist's Guide to Evaluating Palladium Catalysts for C-C Bond Formation
Authored for Researchers, Scientists, and Drug Development Professionals
The construction of carbon-carbon (C-C) bonds is a fundamental pillar of modern organic synthesis, underpinning the creation of pharmaceuticals, agrochemicals, and advanced materials.[1] Among the vast arsenal of synthetic tools, palladium-catalyzed cross-coupling reactions stand as exceptionally powerful and versatile methods for forging these critical linkages with high efficiency and selectivity.[1][2] The choice of catalyst, however, is not a one-size-fits-all decision. Its efficiency is profoundly influenced by the palladium precursor, the nature of the ancillary ligand, and the specific reaction conditions.
This guide provides an in-depth comparison of common palladium catalyst systems for three cornerstone C-C bond-forming reactions: the Suzuki-Miyaura, Mizoroki-Heck, and Sonogashira couplings. We will delve into the causality behind experimental choices, present comparative data, and provide validated protocols to empower researchers in selecting and optimizing the ideal catalytic system for their specific synthetic challenges.
The Heart of the Matter: The Palladium Catalytic Cycle
Understanding the general mechanism of palladium-catalyzed cross-coupling is crucial for rational catalyst selection and troubleshooting. The process is a cyclical journey for the palladium catalyst, primarily shuttling between the Pd(0) and Pd(II) oxidation states. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with an organic halide (or pseudohalide, R-X), inserting itself into the R-X bond to form a Pd(II) complex. This is often the rate-limiting step, and its efficiency is heavily influenced by the ligand.[3][4]
-
Transmetalation (for Suzuki & Sonogashira) / Migratory Insertion (for Heck):
-
In the Suzuki reaction, an organoboron compound transfers its organic group to the palladium center.
-
In the Sonogashira reaction, a copper-acetylide intermediate typically transfers the alkyne group to the palladium.[5]
-
In the Heck reaction, an olefin coordinates to the Pd(II) complex and then inserts into the Pd-R bond.[6]
-
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled as the desired C-C bonded product, regenerating the active Pd(0) catalyst, which re-enters the cycle.[7]
The ligand's role in this cycle cannot be overstated. It modulates the electron density and steric environment of the palladium center, thereby influencing the rates of each elementary step and the overall stability and activity of the catalyst.[3][8]
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.
I. The Suzuki-Miyaura Coupling: A Biaryl Synthesis Workhorse
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to its mild conditions, broad functional group tolerance, and the commercial availability and low toxicity of boronic acid reagents.[9][10]
Catalyst System Comparison
The efficiency of a Suzuki coupling is critically dependent on the choice of ligand, which must promote the oxidative addition of often unreactive aryl chlorides while also facilitating the subsequent transmetalation and reductive elimination steps.[3][11]
| Catalyst System (Precursor + Ligand) | Key Advantages | Typical Substrates | Catalyst Loading (mol%) |
| Pd(PPh₃)₄ | Versatile, commercially available, good for general use. | Aryl iodides, bromides. | 1 - 5 |
| Pd(OAc)₂ + SPhos/XPhos | High activity for challenging substrates, lower catalyst loadings.[12] | Aryl chlorides, sterically hindered substrates.[11] | 0.05 - 2 |
| PdCl₂(dppf) | Reliable, good for heteroaromatic couplings. | Heteroaryl halides. | 1 - 3 |
| Pd(II)-NHC Complexes (e.g., PEPPSI) | High stability, high turnover numbers (TONs), effective for electron-deficient substrates.[11][13] | Electron-deficient and hindered heterocycles. | 0.1 - 2 |
Expert Insight: The evolution from simple phosphines like PPh₃ to bulky, electron-rich biaryl phosphines (Buchwald ligands like SPhos and XPhos) was a watershed moment.[4][11] Their steric bulk promotes the formation of a monoligated, 14-electron Pd(0) species, which is highly reactive in the oxidative addition step, especially for stubborn aryl chlorides.[3] N-Heterocyclic Carbene (NHC) ligands offer a different advantage: their strong σ-donating ability forms a very robust Pd-C bond, leading to highly stable and long-lived catalysts capable of achieving very high turnover numbers.[11][14]
Representative Protocol: Suzuki-Miyaura Coupling of 4-Chlorotoluene with Phenylboronic Acid
This protocol utilizes a Buchwald-type ligand, demonstrating its high efficacy for aryl chlorides.
-
Reaction Setup: To an oven-dried Schlenk tube under an argon atmosphere, add palladium(II) acetate (Pd(OAc)₂, 2.2 mg, 0.01 mmol, 1 mol%), SPhos (8.2 mg, 0.02 mmol, 2 mol%), 4-chlorotoluene (126.5 mg, 1.0 mmol, 1.0 equiv.), and phenylboronic acid (146 mg, 1.2 mmol, 1.2 equiv.).
-
Reagent Addition: Add potassium phosphate (K₃PO₄, 425 mg, 2.0 mmol, 2.0 equiv.).
-
Solvent Addition: Add 2 mL of anhydrous toluene via syringe.
-
Reaction: Seal the tube and heat the mixture at 100 °C with vigorous stirring for 12-18 hours, monitoring by TLC or GC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (10 mL) and water (10 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
II. The Mizoroki-Heck Reaction: Olefin Functionalization
The Heck reaction forms a C-C bond between an aryl or vinyl halide and an alkene, typically with high trans selectivity.[15] The choice of catalyst influences not only the yield but also the regioselectivity of the olefin insertion.
Catalyst System Comparison
| Catalyst System (Precursor + Ligand) | Key Advantages | Typical Substrates | Catalyst Loading (mol%) |
| Pd(OAc)₂ (+ PPh₃) | Classic, cost-effective system for activated substrates.[6] | Aryl iodides/bromides, styrenes, acrylates. | 1 - 5 |
| PdCl₂(PPh₃)₂ | Well-defined Pd(II) precatalyst, reliable. | Aryl iodides/bromides, electron-deficient olefins. | 1 - 3 |
| Palladacycles (e.g., Herrmann's catalyst) | High thermal stability, active for aryl chlorides.[16] | Aryl bromides and chlorides. | 0.01 - 1 |
| Heterogeneous Pd on Carbon (Pd/C) | Easy separation and recycling, good for industrial applications. | Aryl iodides and bromides. | 2 - 10 |
Expert Insight: For the Heck reaction, phosphine-free systems or those with simple phosphines are often sufficient for reactive substrates like aryl iodides. However, for less reactive aryl bromides and especially chlorides, more sophisticated systems are required.[16] Palladacycles are highly stable and efficient precatalysts that can generate the active Pd(0) species at high temperatures, making them ideal for activating challenging substrates.[16] Heterogeneous catalysts like Pd/C offer significant practical advantages in terms of product purification and catalyst recovery, although they may require higher temperatures and catalyst loadings compared to their homogeneous counterparts.[17]
Representative Protocol: Heck Reaction of Iodobenzene with n-Butyl Acrylate
-
Reaction Setup: In a round-bottom flask, dissolve iodobenzene (204 mg, 1.0 mmol, 1.0 equiv.), n-butyl acrylate (154 mg, 1.2 mmol, 1.2 equiv.), and triethylamine (Et₃N, 202 mg, 2.0 mmol, 2.0 equiv.) in 5 mL of anhydrous DMF.
-
Catalyst Addition: Add palladium(II) acetate (Pd(OAc)₂, 2.2 mg, 0.01 mmol, 1 mol%).
-
Reaction: Heat the mixture to 80 °C under a nitrogen atmosphere and stir for 4 hours. Monitor the reaction's progress by TLC.
-
Workup: Cool the reaction to room temperature and pour it into 20 mL of water. Extract the product with diethyl ether (3 x 15 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the residue by flash chromatography to yield the trans-cinnamonate product.
Caption: A typical experimental workflow for cross-coupling reactions.
III. The Sonogashira Coupling: Forging C(sp²)-C(sp) Bonds
The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides, providing a direct route to substituted alkynes.[18] It traditionally uses a dual-catalyst system of palladium and a copper(I) co-catalyst, although copper-free variants have become increasingly popular to avoid issues with alkyne homocoupling.[19]
Catalyst System Comparison
| Catalyst System (Precursor + Ligand) | Key Advantages | Typical Substrates | Catalyst Loading (mol%) |
| Pd(PPh₃)₂Cl₂ / CuI | The classic, highly effective system.[18][20] | Aryl iodides and bromides. | Pd: 1-3, CuI: 2-5 |
| Pd(PPh₃)₄ / CuI | Reliable Pd(0) source, good for general use. | Aryl iodides and bromides. | Pd: 1-5, CuI: 2-5 |
| Pd(OAc)₂ + XPhos (Copper-free) | Avoids alkyne homocoupling, good for sensitive substrates. | Aryl bromides and chlorides. | 1 - 2 |
| Pd-NHC Complexes (Copper-free) | High efficiency and stability, low catalyst loading.[5] | Aryl bromides and chlorides.[5] | 0.05 - 1 |
Expert Insight: The copper co-catalyst in the traditional Sonogashira reaction is believed to form a copper(I) acetylide, which then undergoes transmetalation with the Pd(II) complex.[20] While highly effective, this can lead to the formation of diynes (Glaser coupling) as a side product. Copper-free protocols mitigate this issue. In these systems, a strong base is used to deprotonate the alkyne, and a highly active palladium catalyst, often featuring bulky phosphine or NHC ligands, is required to facilitate the direct reaction between the palladium center and the acetylide.[19]
Representative Protocol: Sonogashira Coupling of 1-Iodo-4-nitrobenzene with Phenylacetylene
-
Reaction Setup: To a Schlenk tube, add 1-iodo-4-nitrobenzene (249 mg, 1.0 mmol, 1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 14 mg, 0.02 mmol, 2 mol%), and copper(I) iodide (CuI, 7.6 mg, 0.04 mmol, 4 mol%).
-
Degassing: Evacuate and backfill the tube with argon three times.
-
Solvent and Reagent Addition: Add 5 mL of degassed THF and 2 mL of degassed triethylamine (Et₃N). Finally, add phenylacetylene (123 mg, 1.2 mmol, 1.2 equiv.) via syringe.
-
Reaction: Stir the mixture at room temperature for 6 hours.
-
Workup: Remove the solvent under vacuum. Dissolve the residue in dichloromethane (20 mL) and wash with saturated ammonium chloride solution (2 x 15 mL).
-
Purification: Dry the organic layer over sodium sulfate, filter, and concentrate. Purify the crude product by recrystallization or column chromatography.
Conclusion
The efficiency of a palladium-catalyzed C-C bond formation is a complex interplay between the palladium source, the ligand architecture, the substrates, and the reaction conditions. While traditional catalysts like Pd(PPh₃)₄ remain valuable, the development of specialized ligands, particularly bulky, electron-rich phosphines and N-heterocyclic carbenes, has dramatically expanded the scope and power of these transformations.[4][11][14] For challenging substrates such as aryl chlorides or sterically hindered partners, catalyst systems employing Buchwald-type or NHC ligands are now the gold standard, often providing superior yields at lower catalyst loadings.[11][12][13] By understanding the mechanistic principles and consulting comparative data, researchers can confidently select the optimal catalyst to drive their synthetic endeavors forward.
References
- 1. Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020 - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. theses.enscm.fr [theses.enscm.fr]
- 8. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. thieme-connect.com [thieme-connect.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. orgchemres.org [orgchemres.org]
- 15. Heck Reaction [organic-chemistry.org]
- 16. mdpi.com [mdpi.com]
- 17. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Benchmarking New Synthetic Routes Against Traditional Methods
In the fast-paced world of pharmaceutical and fine chemical development, the selection of a synthetic route is a pivotal decision with far-reaching implications for a project's success. A well-chosen route can significantly reduce costs, improve safety and environmental profiles, and accelerate time-to-market. Conversely, a poorly optimized pathway can lead to manufacturing challenges, regulatory hurdles, and ultimately, project failure. This guide provides a comprehensive framework for objectively comparing novel synthetic strategies against established methods, ensuring that decisions are driven by robust data and sound scientific principles.
The Strategic Imperative for Route Scouting
The initial synthetic route developed during the discovery phase is often not suitable for large-scale manufacturing. Therefore, "route scouting," the systematic evaluation of different chemical pathways to a target molecule, is a critical early-development activity. The goal is to identify a process that is not only efficient in the lab but also safe, cost-effective, scalable, and environmentally sustainable.
The impetus for exploring a new synthetic route can stem from various factors, including:
-
Cost Reduction: For niche products, even a 2-5% cost reduction can be significant, while for generics, much larger savings are often sought.
-
Improved Safety and Environmental Profile: The principles of green chemistry are increasingly integral to modern synthesis, aiming to minimize waste and the use of hazardous substances.
-
Enhanced Quality and Purity: A new route may offer better control over impurities, which is a critical aspect of pharmaceutical development.
-
Increased Throughput and Efficiency: Shortening the number of synthetic steps is a common goal, as it can simultaneously decrease costs, time, and waste.
-
Intellectual Property Considerations: A novel route must not infringe on existing patents.
Pillar 1: Foundational Principles of Route Comparison
A robust comparison of synthetic routes requires a multi-faceted analysis that extends beyond simple reaction yield. The following pillars form the basis of a comprehensive evaluation.
Synthetic Strategy: Linear vs. Convergent Synthesis
The overall architecture of a synthetic route has a profound impact on its efficiency.
-
Linear Synthesis: In a linear sequence (A → B → C → D), the overall yield drops precipitously with each successive step. For example, a 10-step linear synthesis with an average yield of 90% per step results in an overall yield of only ~35%.
-
Convergent Synthesis: This strategy involves synthesizing separate fragments of the target molecule independently and then combining them at a later stage. This approach is generally more efficient as it reduces the longest linear sequence of reactions, thereby improving the overall yield. For a complex molecule, a convergent approach can significantly outperform a linear one in terms of both yield and time.
Green Chemistry Metrics: Quantifying Sustainability
The principles of green chemistry provide a quantitative framework for evaluating the environmental impact of a chemical process. Key metrics include:
-
Atom Economy: This metric, developed by Barry Trost, calculates the proportion of reactant atoms that are incorporated into the final product. It is a theoretical measure of reaction efficiency, with addition and rearrangement reactions often having 100% atom economy.
-
Process Mass Intensity (PMI): PMI is the ratio of the total mass of all materials used (raw materials, solvents, reagents, process water) to the mass of the final product. The American Chemical Society's Green Chemistry Institute Pharmaceutical Roundtable has selected PMI as a key metric for evaluating the sustainability of manufacturing processes.
-
E-Factor (Environmental Factor): The E-Factor is the ratio of the mass of waste generated to the mass of the product. A lower E-Factor indicates a more environmentally friendly process. There is a direct relationship between PMI and E-Factor: E-Factor = PMI - 1.
-
EcoScale: This semi-quantitative tool evaluates the overall quality of a synthesis by assigning penalty points based on six parameters: yield, cost, safety, technical setup, reaction conditions, and ease of workup/purification. An "ideal" reaction scores 100, and a higher score indicates a greener process.
Pillar 2: Experimental Validation and Data-Driven Comparison
A theoretical analysis of synthetic routes must be substantiated by rigorous experimental data. The following sections outline the key experimental protocols and data presentation formats for a comprehensive comparison.
Experimental Protocols
Detailed, step-by-step methodologies are essential for reproducibility and accurate comparison.
Protocol 1: Reaction Optimization and Yield Determination
-
Reaction Setup: In a clean, dry reaction vessel equipped with a magnetic stirrer, thermometer, and reflux condenser, combine the starting materials and solvent in the specified molar ratios.
-
Reagent Addition: Add the key reagent(s) dropwise over a defined period, maintaining the reaction temperature within the specified range.
-
Reaction Monitoring: Monitor the progress of the reaction at regular intervals using an appropriate analytical technique (e.g., TLC, HPLC, GC).
-
Workup: Upon completion, quench the reaction and perform the appropriate workup procedure (e.g., extraction, filtration, washing).
-
Purification: Purify the crude product using the specified method (e.g., crystallization, chromatography).
-
Characterization and Yield Calculation: Characterize the purified product to confirm its identity and purity (e.g., NMR, MS, IR). Calculate the isolated yield.
Protocol 2: Impurity Profiling
-
Sample Preparation: Prepare a solution of the final product and any isolated intermediates at a known concentration.
-
Chromatographic Separation: Employ a high-resolution chromatographic technique, such as Ultra-High-Performance Liquid Chromatography (UHPLC), to separate the main component from any impurities.
-
Detection and Identification: Use a sensitive detector, such as a mass spectrometer (MS) or a diode array detector (DAD), to detect and identify the impurities.
-
Quantification: Quantify the identified impurities relative to the main product.
Data Presentation: Facilitating Comparison
Clear and concise data presentation is crucial for an objective comparison.
Table 1: Comparison of Key Performance Indicators for Synthetic Route A (Traditional) vs. Route B (New)
| Metric | Route A (Traditional) | Route B (New) | Justification/Comments |
| Overall Yield (%) | 45% | 65% | Convergent strategy of Route B leads to higher overall yield. |
| Number of Steps | 8 | 5 | Route B is a shorter, more efficient synthesis. |
| Atom Economy (%) | 60% | 85% | Route B utilizes more atom-economical reactions. |
| Process Mass Intensity (PMI) | 150 | 50 | Significant reduction in waste and solvent usage in Route B. |
| E-Factor | 149 | 49 | Route B is substantially more environmentally friendly. |
| Cost of Goods ($/kg) | $500 | $250 | Lower raw material and processing costs for Route B. |
| Key Impurity Profile | Impurity X at 0.5% | Impurity Y at 0.1% | Route B provides a cleaner product with fewer downstream purification challenges. |
| Safety Considerations | Use of hazardous reagent Z | Milder reaction conditions | Route B eliminates a significant safety hazard. |
Pillar 3: Logic and Rationale in Route Selection
The final decision on which synthetic route to advance should be based on a holistic evaluation of all relevant factors.
Causality in Experimental Choices
The choice of a new synthetic route is often driven by the desire to overcome specific limitations of the traditional method. For instance, if the traditional route involves a low-yielding step or a hazardous reagent, the new route will be designed to specifically address these shortcomings. The experimental protocols are then tailored to provide a direct comparison of these critical parameters.
Self-Validating Systems
Each experimental protocol should be designed as a self-validating system. This means that the identity and purity of all starting materials, intermediates, and the final product are rigorously confirmed. In-process controls and reaction monitoring ensure that the reaction is proceeding as expected and that any deviations are identified and addressed in real-time.
Conclusion
The benchmarking of new synthetic routes against traditional methods is a critical and data-intensive process. By adopting a structured approach that encompasses foundational principles, rigorous experimental validation, and a logical decision-making framework, researchers and drug development professionals can make informed choices that lead to more efficient, cost-effective, and sustainable manufacturing processes. The ultimate goal is to select a synthetic route that not only delivers a high-quality product but also aligns with the broader objectives of safety, environmental responsibility, and commercial viability.
The Isomer Effect: A Comparative Guide to the Biological Activity of Substituted Pyridines
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its prevalence is due to its unique physicochemical properties, including its planarity, ability to engage in pi-stacking interactions, and the nitrogen atom's capacity to act as a hydrogen bond acceptor.[3] However, the true versatility of the pyridine scaffold lies in the profound impact of substituent placement. The constitutional isomers of a substituted pyridine—where a functional group is attached at the 2-, 3-, or 4-position—can exhibit dramatically different biological activities, metabolic stabilities, and toxicity profiles.[4][5]
This guide provides an in-depth comparison of these isomeric effects, moving beyond theoretical principles to showcase supporting experimental data. We will explore the causal relationships between substituent position and biological outcome, present detailed protocols for evaluating these differences, and offer a framework for leveraging isomeric control in rational drug design.
The Foundational Principle: Why Isomerism Dictates Function
The position of a substituent on the pyridine ring fundamentally alters the molecule's electronic and steric properties. These changes directly influence how the molecule interacts with its biological target and its overall pharmacokinetic profile.
-
Electronic Effects: The nitrogen atom in the pyridine ring is electron-withdrawing, creating a non-uniform distribution of electron density.[4] Substitution at the 2- or 4-position (ortho or para to the nitrogen) allows for direct resonance effects, which can significantly influence the acidity/basicity (pKa) of the ring nitrogen and the substituent itself. In contrast, substitution at the 3-position (meta) is primarily influenced by inductive effects. These electronic shifts dictate the strength of hydrogen bonds and ionic interactions with a protein target.[4]
-
Steric and Conformational Effects: The placement of a substituent determines its spatial orientation relative to the core scaffold and potential interaction points on a biological target. A substituent at the 2-position can create steric hindrance, preventing or altering the binding of the pyridine nitrogen with a target residue. Conversely, a 4-substituted group may extend into a different pocket of the binding site compared to a 3-substituted isomer, leading to entirely different binding modes and potencies.
-
Metabolic Stability: The position of substitution can expose or shield different parts of the molecule from metabolic enzymes, such as Cytochrome P450s. An isomer that is less susceptible to metabolic modification will have a longer half-life and potentially greater efficacy.
The following diagram illustrates the logical flow from isomeric position to biological effect.
Caption: Logical relationship between substituent position and biological activity.
Case Study: Isomeric Effects on the Cytotoxicity of Anticancer Pyridines
To illustrate these principles with experimental data, we will examine the cytotoxic effects of substituted pyridine derivatives against human cancer cell lines. Chalcones, a class of natural products, and their pyridine-containing bioisosteres have shown promising anticancer activity.[6] The potency of these compounds is highly dependent on their substitution pattern.
A study by Fayed et al. investigated a series of pyridine derivatives for their cytotoxic activity against liver (HepG2) and breast (MCF-7) cancer cell lines using the MTT assay.[6] Two compounds from this study serve as a compelling example of isomeric effects. While not perfect constitutional isomers, their structural similarity highlights how subtle changes in the pyridine scaffold's substitution and electronic environment can lead to significant differences in potency.
| Compound ID | Structure | Target Cell Line | Cytotoxicity (IC50 in µM)[6] |
| Compound 1 | 2-amino-4-(4-chlorophenyl)-6-(4-methoxyphenyl)nicotinonitrile | HepG2 | 1.8 ± 0.11 |
| MCF-7 | 2.5 ± 0.19 | ||
| Compound 2 | 2-amino-6-(4-methoxyphenyl)-4-phenylnicotinonitrile | HepG2 | 3.5 ± 0.12 |
| MCF-7 | 4.8 ± 0.25 |
Analysis of Structure-Activity Relationship (SAR):
The data clearly shows that Compound 1 , which features a 4-chlorophenyl group at the 4-position of the pyridine ring, is significantly more potent than Compound 2 , which has an unsubstituted phenyl group at the same position. The half-maximal inhibitory concentration (IC50) for Compound 1 is nearly twofold lower in HepG2 cells and almost twofold lower in MCF-7 cells compared to Compound 2.
The primary difference is the presence of the electron-withdrawing chlorine atom on the phenyl ring at the 4-position. This modification has several consequences:
-
Enhanced Target Interaction: The chloro-substituent alters the electronic landscape of the entire molecule. It can enhance binding affinity through favorable interactions within the target protein's active site, potentially via halogen bonding or by modifying the overall electrostatic potential of the compound for a better fit.
-
Increased Lipophilicity: The chlorine atom increases the lipophilicity of Compound 1 compared to Compound 2. This can lead to improved cell membrane permeability, allowing more of the compound to reach its intracellular target and exert its cytotoxic effect at a lower concentration.
This case study demonstrates that even a seemingly minor modification, driven by positional chemistry, can have a profound impact on biological potency. It underscores the importance of systematically exploring isomeric space during lead optimization.
Experimental Protocols for Comparative Analysis
To generate reliable comparative data, standardized and validated assays are essential. The following sections provide detailed, step-by-step protocols for two common assays used to characterize the biological activity of small molecules like pyridine derivatives.
Protocol 1: Assessing Cytotoxicity with the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability and cytotoxicity.[7][8] Metabolically active cells use mitochondrial reductase enzymes to convert the yellow MTT salt into purple formazan crystals.[9] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[1]
Workflow Diagram for MTT Assay
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
Detailed Step-by-Step Methodology:
-
Cell Seeding:
-
Culture human cancer cells (e.g., HepG2, MCF-7) under standard conditions (37°C, 5% CO2).
-
Trypsinize and count the cells. Seed them into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours to allow cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of each pyridine isomer in sterile DMSO.
-
Perform serial dilutions of the stock solutions in complete culture medium to achieve final concentrations ranging from, for example, 0.01 µM to 100 µM.
-
Carefully remove the medium from the cells and add 100 µL of the medium containing the diluted compounds.
-
Self-Validating Controls: Include wells with cells treated only with vehicle (e.g., 0.1% DMSO in medium) to represent 100% viability, and wells with medium only (no cells) for background absorbance control.
-
-
Incubation:
-
Incubate the treated plates for the desired exposure time (typically 48, 72, or 96 hours).[6]
-
-
MTT Addition and Formazan Formation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS).[9]
-
Add 20 µL of the MTT stock solution to each well (for a final concentration of ~0.5 mg/mL).
-
Incubate the plate for 2-4 hours at 37°C. Visually confirm the formation of purple formazan crystals using a microscope.
-
-
Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the crystals.
-
Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[9]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate spectrophotometer.
-
Subtract the average absorbance of the "medium only" wells from all other readings.
-
Calculate the percentage of cell viability for each treatment using the formula: (% Viability) = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100.
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.
-
Protocol 2: Assessing Enzyme Inhibition with the ADP-Glo™ Kinase Assay
Many pyridine derivatives function as enzyme inhibitors, particularly kinase inhibitors.[5][10] The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during an enzymatic reaction.[11] The amount of ADP is directly proportional to kinase activity. The assay is performed in two steps: first, the kinase reaction is stopped and remaining ATP is depleted; second, the ADP is converted back to ATP, which is then used in a luciferase/luciferin reaction to produce light.[12]
Detailed Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare the Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Prepare stock solutions of your kinase enzyme, substrate (e.g., a specific peptide), and ATP in the assay buffer.
-
Prepare serial dilutions of the pyridine isomers in the assay buffer with a constant final DMSO concentration (e.g., 1%).
-
-
Kinase Reaction: (Performed in a 384-well white assay plate)
-
Add 2.5 µL of each pyridine isomer dilution (or vehicle control) to the appropriate wells.
-
Add 2.5 µL of a 2x enzyme/substrate solution to each well.
-
Causality: Pre-incubating the inhibitor with the enzyme allows for the binding to reach equilibrium before the reaction is started.
-
Initiate the kinase reaction by adding 5 µL of a 2x ATP solution. The final reaction volume is 10 µL.
-
Self-Validating Controls: Include "no inhibitor" wells (100% activity) and "no enzyme" wells (background).
-
Incubate the plate at 30°C for 45-60 minutes. The time should be optimized to ensure the reaction is in the linear range.[13]
-
-
Signal Detection:
-
Equilibrate the plate to room temperature.
-
Add 10 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the unused ATP.[13]
-
Incubate at room temperature for 40 minutes.[12]
-
Add 20 µL of Kinase Detection Reagent to each well. This converts the ADP to ATP and initiates the luminescence reaction.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Subtract the average signal from the "no enzyme" control wells from all other readings.
-
Calculate the percentage of inhibition for each compound concentration using the formula: (% Inhibition) = 100 - [ (RLU of Treated / RLU of Vehicle Control) * 100 ], where RLU is Relative Light Units.
-
Plot the percentage of inhibition against the log of the inhibitor concentration and use non-linear regression to determine the IC50 value.
-
Conclusion and Future Perspectives
The strategic placement of substituents on a pyridine ring is a cornerstone of modern medicinal chemistry. As demonstrated, changing a substituent's position from a 2- to a 3- or 4-position fundamentally alters the molecule's electronic, steric, and lipophilic properties, leading to significant and often unpredictable changes in biological activity. The case study on anticancer pyridines provides clear experimental evidence that these subtle structural modifications can result in multi-fold differences in potency.[6]
For researchers in drug development, a systematic evaluation of constitutional isomers is not merely an academic exercise but a critical step in lead optimization. By employing robust and validated assays, such as the MTT and ADP-Glo™ protocols detailed here, scientists can generate the high-quality, comparative data needed to build definitive structure-activity relationships. This empirical approach, grounded in the principles of medicinal chemistry, is essential for fine-tuning potency, selectivity, and pharmacokinetic properties to design the next generation of pyridine-based therapeutics.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. clyte.tech [clyte.tech]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. researchgate.net [researchgate.net]
- 11. promega.com [promega.com]
- 12. promega.com [promega.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
A Senior Application Scientist's Guide to Handling 4-Bromo-3-methoxypyridine: From Personal Protection to Disposal
As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety, grounded in a deep understanding of the materials we handle. 4-Bromo-3-methoxypyridine, a halogenated pyridine derivative, is a valuable building block in synthesis, but its structural alerts call for a meticulous and informed approach to handling. This guide moves beyond a simple checklist to provide a comprehensive operational plan, explaining the causality behind each safety recommendation to ensure every protocol is a self-validating system of protection.
Hazard Profile: Understanding the "Why" Behind the Precautions
While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not always readily available, we can infer its hazard profile from its hydrochloride salt and analogous pyridine compounds. The hydrochloride salt of this compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Pyridine and its derivatives are known to be toxic, can be absorbed through the skin, and may cause irritation to the respiratory system, skin, and eyes.[1][2][3] Therefore, we must treat this compound as a hazardous substance, demanding rigorous control measures to mitigate exposure.
Core Protection: Your Personal Protective Equipment (PPE) Mandate
PPE is the most critical barrier between you and the chemical. The selection of appropriate PPE is not a matter of preference but a scientifically determined necessity based on the compound's hazard profile.
Given the high risk of serious eye irritation, appropriate eye protection is mandatory at all times.
-
Primary Protection: Use chemical splash goggles that conform to recognized standards (e.g., EN 166 in the EU or ANSI Z87.1 in the US). Standard safety glasses do not provide a seal around the eyes and are insufficient to protect against splashes or vapors.
-
Enhanced Protection: When there is a significant risk of splashing (e.g., during transfers of larger quantities or reactions under pressure), a full-face shield should be worn in addition to chemical splash goggles.[4] The face shield protects the entire face from direct contact.
Skin contact is a primary route of exposure that can cause significant irritation.[5]
-
Gloves: The choice of glove material is crucial. While nitrile gloves are common in laboratories, some data suggests that for pyridine itself, butyl rubber or polyvinyl alcohol (PVA) gloves offer better protection.[2] However, nitrile gloves are often cited as appropriate for general handling of pyridine derivatives.[1] The critical step is to consult the glove manufacturer's compatibility chart for specific breakthrough times for halogenated pyridines. Always double-glove if handling higher concentrations or for prolonged periods. Inspect gloves for any signs of degradation or perforation before and during use.
-
Lab Coat: A clean, fully-fastened lab coat made of a flame-retardant material must be worn.[4][6] This prevents the chemical from contaminating your personal clothing and skin. Lab coats should never be worn outside of the laboratory area.[4]
Given that this compound may cause respiratory irritation, all handling procedures must be designed to minimize the generation of dust or vapors.
-
Primary Engineering Control: All weighing and handling of this compound must be performed inside a certified chemical fume hood.[1] This is the most effective way to prevent inhalation exposure.
-
Secondary Respiratory Protection: If engineering controls are insufficient or during a spill cleanup where vapor concentrations may be high, a respirator is necessary.[2][7] Use of a respirator requires prior medical clearance, formal training, and fit-testing as per your institution's respiratory protection program.
Table 1: PPE Summary for Handling this compound
| Protection Area | Required PPE | Specification & Rationale |
| Eyes | Chemical Splash Goggles | Must provide a full seal around the eyes to protect against splashes and vapors, which cause serious irritation. |
| Face | Face Shield (as needed) | Used in conjunction with goggles during high-splash-risk procedures for full facial protection.[4] |
| Hands | Chemical-Resistant Gloves | Butyl rubber or potentially nitrile (consult manufacturer data).[2] Prevents skin irritation and absorption. Always check for degradation. |
| Body | Flame-Retardant Lab Coat | Protects skin and personal clothing from contamination. Must be fully fastened.[6] |
| Respiratory | Chemical Fume Hood | Primary Control: Prevents inhalation of vapors or dust that can cause respiratory tract irritation.[1] |
| Respirator (as needed) | Secondary Control: Required if exposure limits may be exceeded or during spill response.[2][8] Requires institutional approval and training. |
Operational Plan: A Step-by-Step Procedural Guide
A clear, procedural approach ensures safety is integrated into every stage of the chemical's lifecycle in the lab.
Caption: Workflow for the safe handling of this compound.
-
Verification: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Store the container in a cool, dry, and well-ventilated area designated for hazardous chemicals.[2] It should be kept away from incompatible materials such as strong oxidizing agents and acids.[2][3]
-
Labeling: Ensure the container is clearly labeled with the full chemical name and appropriate hazard warnings.[1]
Accidents happen, and a prepared response is key to mitigating them.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.[9]
-
Assess the Spill: For a small spill that you are trained to handle, ensure you are wearing appropriate PPE, including respiratory protection if necessary.[2]
-
Containment: Contain the spill using an inert absorbent material like sand or vermiculite. Do not use combustible materials.
-
Cleanup: Carefully collect the absorbent material and contaminated items into a designated, leak-proof container for hazardous waste.[6][9]
-
Decontaminate: Clean the spill area thoroughly.
-
Large Spills: For large spills, evacuate the laboratory, close the doors, and contact your institution's Environmental Health and Safety (EHS) office or emergency response team immediately.[9]
Improper disposal is a serious breach of safety and environmental regulations.
-
Waste Segregation: Never dispose of this compound down the drain or in regular trash.[6] All waste, including contaminated consumables (gloves, pipette tips) and cleanup materials, must be treated as hazardous waste.[6][9]
-
Containerization: Collect all waste containing this chemical in a clearly labeled, chemically compatible, and sealable container.[2][6]
-
Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name "this compound."[6]
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the lab, away from incompatible materials and with secondary containment.[6]
-
Disposal: Contact your institution's EHS office to arrange for the pickup and disposal by a licensed hazardous waste contractor.[6]
By adhering to this comprehensive guide, you build a framework of safety that protects not only yourself but also your colleagues and the wider environment. This diligent, informed approach is the hallmark of a trustworthy and expert scientific practice.
References
- 1. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 2. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. orgchem.univie.ac.at [orgchem.univie.ac.at]
- 5. 3-Bromo-4-methoxypyridine | C6H6BrNO | CID 642827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. kishida.co.jp [kishida.co.jp]
- 8. echemi.com [echemi.com]
- 9. chem.lzu.edu.cn [chem.lzu.edu.cn]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
